Product packaging for Hexadecane, 1-nitroso-(Cat. No.:CAS No. 921811-65-6)

Hexadecane, 1-nitroso-

Cat. No.: B15406090
CAS No.: 921811-65-6
M. Wt: 255.44 g/mol
InChI Key: CWHGPXAHQIIXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hexadecane, 1-nitroso- (C 19 H 40 N 2 O) is a nitrogen-containing alkane derivative of research interest, particularly in the study of nitric oxide (NO) donors and nitroso compounds . This compound is characterized by a nitroso functional group attached to a long hexadecyl carbon chain. While specific biological activity for this molecule is not widely documented in the searched literature, S-nitrosothiols (RSNOs) as a class are extensively investigated for their ability to release nitric oxide, a crucial signaling molecule in mammalian biology with roles in vasodilation and immune response . The hexadecyl chain confers strong hydrophobicity, which may make this compound a candidate for research involving the incorporation of NO-donor functionality into hydrophobic polymers or lipid-based systems . Potential research applications include the development of novel antimicrobial or anti-thrombogenic surface coatings for medical devices, where the controlled release of nitric oxide can prevent bacterial adhesion and blood clot formation . The compound is provided as a high-purity material for advanced laboratory investigations. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33NO B15406090 Hexadecane, 1-nitroso- CAS No. 921811-65-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

921811-65-6

Molecular Formula

C16H33NO

Molecular Weight

255.44 g/mol

IUPAC Name

1-nitrosohexadecane

InChI

InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-16H2,1H3

InChI Key

CWHGPXAHQIIXLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN=O

Origin of Product

United States

Foundational & Exploratory

Characterization of trans-1,2-Di(hexadecyl)diazene 1,2-Dioxide

Author: BenchChem Technical Support Team. Date: November 2025

The structural elucidation and confirmation of the synthesized trans-dimer of 1-nitrosohexadecane are accomplished through a combination of spectroscopic techniques. Due to the scarcity of published data for this specific compound, the following characterization data is based on expected values for long-chain aliphatic nitrosoalkane dimers and serves as a representative profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the dimer. The chemical shifts are influenced by the electron-withdrawing nature of the nitroso group and the geometry of the trans-dimer.

Table 1: Predicted NMR Spectroscopic Data for trans-1,2-Di(hexadecyl)diazene 1,2-Dioxide

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~4.0Tripletα-CH₂
¹H~1.3-1.6Multipletβ-CH₂ and other methylene groups
¹H~0.88TripletTerminal CH₃
¹³C~60-70-α-C
¹³C~22-32-Other methylene carbons
¹³C~14-Terminal CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands for the trans-dimer of a nitrosoalkane are distinct from the monomer.

Table 2: Predicted FTIR Spectroscopic Data for trans-1,2-Di(hexadecyl)diazene 1,2-Dioxide

Wavenumber (cm⁻¹) Intensity Assignment
~2920StrongC-H asymmetric stretching
~2850StrongC-H symmetric stretching
~1465MediumCH₂ scissoring
~1200StrongN=N stretching in trans-dimer
~1300MediumN-O stretching in trans-dimer
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the dimer, the molecular ion peak may be observed, along with characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for trans-1,2-Di(hexadecyl)diazene 1,2-Dioxide

m/z Relative Intensity (%) Assignment
512Low[M]⁺ (Molecular ion)
256High[M/2]⁺ (Monomer radical cation)
226Medium[M/2 - NO]⁺
VariousVariousFragmentation of the alkyl chain

Biological Activity and Signaling Pathways

Long-chain aliphatic C-nitroso compounds are of interest in drug development due to their potential to act as nitric oxide (NO) donors. Nitric oxide is a critical signaling molecule involved in numerous physiological processes. One of the key mechanisms of NO signaling is the S-nitrosylation of proteins, a post-translational modification where a nitroso group is added to the thiol side chain of a cysteine residue. This modification can alter protein function, localization, and stability.

The proposed mechanism for the biological activity of 1-nitrosohexadecane involves its decomposition to release nitric oxide, which can then participate in S-nitrosothiol signaling pathways.

Signaling Pathway: S-Nitrosothiol Formation and Protein S-Nitrosylation

The following diagram illustrates the proposed signaling pathway initiated by 1-nitrosohexadecane.

G cluster_0 Release of Nitric Oxide cluster_1 S-Nitrosothiol Formation cluster_2 Protein S-Nitrosylation 1-Nitrosohexadecane 1-Nitrosohexadecane Nitric Oxide (NO) Nitric Oxide (NO) 1-Nitrosohexadecane->Nitric Oxide (NO) Decomposition S-Nitrosoglutathione (GSNO) S-Nitrosoglutathione (GSNO) Nitric Oxide (NO)->S-Nitrosoglutathione (GSNO) Reaction with GSH Glutathione (GSH) Glutathione (GSH) S-Nitrosylated Protein (Cys-SNO) S-Nitrosylated Protein (Cys-SNO) S-Nitrosoglutathione (GSNO)->S-Nitrosylated Protein (Cys-SNO) Transnitrosylation Target Protein (Cys-SH) Target Protein (Cys-SH) Altered Protein Function Altered Protein Function S-Nitrosylated Protein (Cys-SNO)->Altered Protein Function Leads to

Caption: Proposed signaling pathway of 1-nitrosohexadecane.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of the trans-dimer of 1-nitrosohexadecane.

G Hexadecylamine Hexadecylamine Imine Formation Imine Formation Hexadecylamine->Imine Formation Crude Imine Crude Imine Imine Formation->Crude Imine Oxidation Oxidation Crude Imine->Oxidation Crude Dimer Crude Dimer Oxidation->Crude Dimer Purification Purification Crude Dimer->Purification Pure Dimer Pure Dimer Purification->Pure Dimer Characterization Characterization Pure Dimer->Characterization

Caption: Workflow for synthesis and characterization.

Conclusion

This technical guide provides a detailed protocol for the synthesis of the trans-dimer of 1-nitrosohexadecane via the oxidation of hexadecylamine. The guide also presents a comprehensive, albeit predictive, characterization profile using NMR, FTIR, and mass spectrometry. Furthermore, a plausible biological signaling pathway involving the release of nitric oxide and subsequent S-nitrosylation of target proteins is proposed. This information serves as a valuable resource for researchers interested in the synthesis and biological evaluation of long-chain C-nitroso compounds for potential therapeutic applications. Further experimental validation of the presented data is encouraged to build upon this foundational guide.

Technical Guide: Physicochemical Profile of 1-Nitrosohexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 1-Nitrosohexadecane is not a widely studied compound, and as such, specific experimental data is scarce in publicly available literature. The information presented in this guide is based on the well-established principles and observed properties of homologous primary nitrosoalkanes. The experimental protocols provided are generalized methods applicable to the synthesis and characterization of this class of compounds.

Introduction

C-nitroso compounds, characterized by the presence of a nitroso group (-N=O) bonded to a carbon atom, are a reactive class of molecules with interesting chemical behaviors.[1][2] Primary nitrosoalkanes, such as 1-nitrosohexadecane, are known for their transient nature and tendency to exist in equilibrium with their dimeric forms.[3][4] This guide provides a comprehensive overview of the inferred physical and chemical properties of 1-nitrosohexadecane, along with general experimental methodologies for its synthesis and characterization.

Inferred Physicochemical Properties

The properties of 1-nitrosohexadecane are largely dictated by its long alkyl chain and the reactive nitroso functional group. The following table summarizes the expected quantitative data based on trends observed for long-chain alkanes and primary C-nitroso compounds.

PropertyInferred Value/CharacteristicNotes
Molecular Formula C₁₆H₃₃NO
Molecular Weight 255.44 g/mol
Appearance Colorless or pale yellow solid (dimer), blue liquid or solution (monomer)The color is dependent on the monomer-dimer equilibrium. The solid state typically favors the dimer.[3][5]
Melting Point Expected to be slightly higher than n-hexadecane (18 °C)The introduction of the polar nitroso group would likely increase the melting point.
Boiling Point Expected to be significantly higher than n-hexadecane (287 °C) and likely to decompose upon heatingNitrosoalkanes are generally heat-sensitive.[3]
Solubility Soluble in nonpolar organic solvents (e.g., hexane, diethyl ether, dichloromethane). Insoluble in water.The long alkyl chain dominates the solubility profile.
Stability Unstable, particularly in the monomeric form. Prone to isomerization to the corresponding oxime, especially in protic solvents or upon heating.[1][3] Also sensitive to light.[3]Primary nitrosoalkanes with α-hydrogens are known to readily tautomerize.[1]

Chemical Reactivity and Key Features

Monomer-Dimer Equilibrium

A hallmark of C-nitroso compounds is their existence in a dynamic equilibrium between the monomeric (R-N=O) and dimeric forms.[3][4] The monomer is a blue-colored species, while the dimer is typically colorless or pale yellow.[5] In the solid state, the dimer is generally the predominant form.[3] Upon dissolution in organic solvents, an equilibrium is established, which can be influenced by temperature, concentration, and solvent polarity.

Monomer_Dimer_Equilibrium Monomer1 1-Nitrosohexadecane (Monomer) (Blue) Dimer_cis cis-Dimer (Colorless) Monomer1->Dimer_cis Dimerization Dimer_trans trans-Dimer (Colorless) Monomer1->Dimer_trans Dimerization Dimer_cis->Monomer1 Dissociation Dimer_cis->Dimer_trans Isomerization Dimer_trans->Monomer1 Dissociation

Caption: Monomer-Dimer Equilibrium of 1-Nitrosohexadecane.

Isomerization to Oxime

Primary nitrosoalkanes, which possess at least one hydrogen atom on the carbon adjacent to the nitroso group (the α-carbon), are prone to tautomerization to the more stable oxime form (C=N-OH).[1] This isomerization can be catalyzed by acids, bases, or heat and is a significant consideration in the synthesis and handling of 1-nitrosohexadecane.

Other Reactions

The nitroso group can participate in a variety of organic reactions, acting as a dienophile in Diels-Alder reactions or undergoing nucleophilic addition at the nitrogen atom.[3][6]

Experimental Protocols

Synthesis of 1-Nitrosohexadecane

A common method for the preparation of primary nitrosoalkanes is the oxidation of the corresponding primary amine.[7][8]

Reaction: Oxidation of Hexadecylamine

Reagents and Equipment:

  • Hexadecylamine

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or Caro's acid)[1]

  • Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (for purification)

Procedure:

  • Dissolve hexadecylamine in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in dichloromethane to the stirred amine solution. The reaction is typically exothermic and should be kept cool to minimize side reactions.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts, followed by water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure using a rotary evaporator at low temperature to avoid decomposition.

  • Purify the crude product by column chromatography on silica gel, again maintaining low temperatures. The dimeric product is expected to be isolated.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Purification Start Dissolve Hexadecylamine in CH₂Cl₂ Cool Cool to 0°C Start->Cool AddOxidant Slowly add Oxidizing Agent Cool->AddOxidant Monitor Monitor by TLC AddOxidant->Monitor Wash Aqueous Wash Monitor->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Evaporation (Low Temperature) Dry->Evaporate Purify Column Chromatography (Low Temperature) Evaporate->Purify End Isolated 1-Nitrosohexadecane Dimer Purify->End

Caption: General workflow for the synthesis of 1-nitrosohexadecane.

Spectroscopic Characterization

UV-Visible Spectroscopy: This technique is instrumental in observing the monomer-dimer equilibrium. The monomeric form of nitrosoalkanes exhibits a characteristic absorption in the visible region (around 630-790 nm), which is responsible for its blue color.[9] The dimeric form does not absorb in this region. The equilibrium can be studied by varying the concentration and temperature of the solution.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present. The monomeric nitroso group (N=O) shows a stretching vibration in the range of 1539-1621 cm⁻¹.[9] The dimeric form (azodioxy) will have characteristic absorbances at different wavenumbers, typically around 1200-1300 cm⁻¹.[9]

Safety Considerations

Nitroso compounds should be handled with care as many are known to be mutagenic.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. All manipulations should be performed in a well-ventilated fume hood. Due to their thermal and light sensitivity, they should be stored in a cool, dark place.

Conclusion

While 1-nitrosohexadecane is not a well-documented compound, its physical and chemical properties can be reasonably inferred from the behavior of other primary nitrosoalkanes. Its chemistry is dominated by the monomer-dimer equilibrium and its propensity to isomerize to the corresponding oxime. The experimental protocols outlined in this guide provide a general framework for the synthesis and characterization of this and related long-chain nitrosoalkanes, which may be of interest in various fields, including materials science and as potential biological intermediates.[1]

References

Technical Guide: Understanding Long-Chain N-Nitrosamines with a Focus on N-Methyl-N-nitrosohexadecylamine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "1-nitrosohexadecane" is not well-documented in scientific literature. This guide focuses on the related, more stable N-nitroso compound, N-methyl-N-nitrosohexadecylamine , which is likely the compound of interest for toxicological and pharmaceutical research. C-nitroso compounds (where the nitroso group is attached to a carbon atom) are often unstable, whereas N-nitrosamines (where the nitroso group is attached to a nitrogen atom) are a well-studied class of potent carcinogens.

Compound Identification and Properties

While specific experimental data for N-methyl-N-nitrosohexadecylamine is scarce, some key identifiers and predicted properties have been reported.

Table 1: Compound Identification for N-Methyl-N-nitrosohexadecylamine

IdentifierValue
Chemical Name N-Methyl-N-nitroso-1-hexadecanamine
Synonyms N-hexadecyl-N-methylnitrous amide, N-METHYL-N-NITROSO HEXADECYLAMINE
CAS Number 98648-34-1
Molecular Formula C₁₇H₃₆N₂O
Molecular Weight 284.48 g/mol

Molecular Structure:

Caption: Molecular structure of N-methyl-N-nitrosohexadecylamine.

Table 2: Predicted Physicochemical Properties of N-Methyl-N-nitrosohexadecylamine

PropertyPredicted Value
Boiling Point 372.1 ± 15.0 °C at 760 mmHg
Density 0.9 ± 0.1 g/cm³
Flash Point 178.8 ± 20.4 °C
Vapor Pressure 0.0 ± 0.8 mmHg at 25°C
Refractive Index 1.474

Toxicological Profile of N-Nitrosamines

N-nitrosamines are a class of potent mutagenic and carcinogenic compounds.[1] Their toxicity is primarily linked to their metabolic activation into reactive electrophiles that can alkylate DNA, leading to mutations and the initiation of cancer.[2]

General Mechanism of N-Nitrosamine Carcinogenicity:

N-nitrosamines require metabolic activation, typically by cytochrome P450 enzymes in the liver, to exert their carcinogenic effects.[2] This process involves the α-hydroxylation of one of the alkyl chains attached to the amine nitrogen. The resulting α-hydroxynitrosamine is unstable and decomposes to form a highly reactive diazonium ion, which can then alkylate cellular macromolecules, most importantly DNA.

Nitrosamine_Metabolism Nitrosamine N-Nitrosamine Hydroxylation α-Hydroxylation (Cytochrome P450) Nitrosamine->Hydroxylation Unstable_Intermediate α-Hydroxynitrosamine (Unstable Intermediate) Hydroxylation->Unstable_Intermediate Decomposition Spontaneous Decomposition Unstable_Intermediate->Decomposition Diazonium Alkyldiazonium Ion (Reactive Electrophile) Decomposition->Diazonium DNA_Alkylation DNA Alkylation Diazonium->DNA_Alkylation DNA_Adducts DNA Adducts DNA_Alkylation->DNA_Adducts Mutation Mutation & Cancer Initiation DNA_Adducts->Mutation

Caption: General metabolic activation pathway of N-nitrosamines leading to carcinogenesis.

Experimental Protocols

Due to the limited specific research on N-methyl-N-nitrosohexadecylamine, detailed experimental protocols for this particular compound are not available in the public domain. However, general methodologies for the analysis of N-nitrosamines can be adapted.

General Analytical Workflow for N-Nitrosamine Detection:

The detection and quantification of N-nitrosamines, particularly at trace levels in complex matrices like pharmaceutical products, require highly sensitive analytical techniques.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Drug Product) Extraction Extraction (e.g., Liquid-Liquid or Solid-Phase Extraction) Sample->Extraction Concentration Concentration Extraction->Concentration Separation Chromatographic Separation (LC or GC) Concentration->Separation Detection Mass Spectrometric Detection (MS/MS) Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of N-nitrosamine impurities.

Key Methodologies:

  • Sample Preparation: Extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are employed to isolate the nitrosamines from the sample matrix. The extract is often concentrated to enhance sensitivity.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to separate the target nitrosamines from other components in the extract.

  • Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity, which is crucial for detecting the low levels of nitrosamines often encountered.[1][5]

Safety Precautions:

Given the potent carcinogenicity of N-nitrosamines, handling of N-methyl-N-nitrosohexadecylamine should be conducted with extreme caution in a controlled laboratory setting. A safety data sheet (SDS) for this compound indicates that personal protective equipment, including impervious clothing and gloves, should be used, and formation of dust and aerosols should be avoided.[6]

Conclusion

While "1-nitrosohexadecane" is not a well-characterized compound, the related N-nitroso compound, N-methyl-N-nitrosohexadecylamine, belongs to the well-known class of N-nitrosamine carcinogens. Although specific biological and toxicological data for this long-chain nitrosamine are lacking, its potential for harm can be inferred from the established mechanisms of action for this class of compounds. Researchers and drug development professionals should handle this and related compounds with appropriate safety measures and utilize sensitive analytical methods for their detection and control in any relevant matrix. Further research is warranted to elucidate the specific toxicological properties of long-chain N-nitrosamines.

References

Spectroscopic and Analytical Profile of 1-Nitrosohexadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, experimentally-derived spectroscopic data (NMR, IR, MS) for 1-nitrosohexadecane is limited. This guide synthesizes expected spectroscopic characteristics based on the known properties of primary nitrosoalkanes and general principles of analytical chemistry. The presented data and protocols are illustrative and intended to guide researchers in the analysis of this and related compounds.

Introduction

1-nitrosohexadecane is a long-chain aliphatic C-nitroso compound. Due to the reactivity of the nitroso group, such compounds can be challenging to isolate and characterize. They often exist in equilibrium with their dimeric forms (azodioxyalkanes) and can readily isomerize to the corresponding oximes, particularly in the presence of protic solvents. This guide provides an overview of the anticipated spectroscopic data and the experimental protocols required for the characterization of 1-nitrosohexadecane.

Expected Spectroscopic Data

The following tables summarize the expected quantitative data for 1-nitrosohexadecane based on typical values for primary nitrosoalkanes.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityNotes
Hα (-CH₂-NO)~ 4.0TripletThe nitroso group is electron-withdrawing, leading to a downfield shift of the adjacent methylene protons.
Hβ (-CH₂-CH₂-NO)~ 1.7 - 2.0Multiplet
Bulk methylene (- (CH₂)₁₃-)~ 1.2 - 1.4MultipletA broad signal corresponding to the majority of the alkyl chain.
Terminal methyl (-CH₃)~ 0.8 - 0.9Triplet

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm)Notes
Cα (-CH₂-NO)~ 60 - 70The carbon directly attached to the nitroso group will be the most downfield in the alkyl chain.
Cβ (-CH₂-CH₂-NO)~ 25 - 35
Bulk methylene (- (CH₂)₁₃-)~ 22 - 32
Terminal methyl (-CH₃)~ 14

Table 3: Expected Infrared (IR) Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N=O Stretch (monomer)1621 - 1539Medium to StrongThis is the characteristic absorption for the nitroso group.[1]
N=N Stretch (dimer)~ 1200 - 1300MediumPrimary nitrosoalkanes can exist as dimers, which will show a different characteristic peak.
C-H Stretch (alkane)2850 - 2960Strong
C-H Bend (alkane)1375 - 1470Medium

Table 4: Expected Mass Spectrometry (MS) Fragmentation

m/zProposed FragmentNotes
[M]+Molecular IonThe presence and intensity will depend on the ionization technique used.
[M-30][M-NO]⁺A characteristic fragmentation pattern for nitroso compounds is the loss of the nitric oxide radical.[2]
[M-47][M-HNO₂]⁺Loss of the elements of nitrous acid is another possible fragmentation pathway.
Series of CnH2n+1Alkyl chain fragmentsTypical fragmentation pattern for long-chain alkanes.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of 1-nitrosohexadecane.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). Primary nitrosoalkanes can isomerize to oximes in protic solvents; therefore, aprotic solvents are recommended.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups, particularly the N=O stretch.

Methodology:

  • Sample Preparation:

    • Neat (liquid film): If the sample is a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the region of interest. Use a solution cell with an appropriate path length.

    • KBr Pellet (solid): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1-nitrosohexadecane.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source is required.

    • Electron Ionization (EI): This is a hard ionization technique that will likely lead to extensive fragmentation, which can be useful for structural elucidation.

    • Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are more likely to yield a detectable molecular ion peak.

  • Data Acquisition:

    • Introduce the sample into the ion source. For EI, this is often via a direct insertion probe or GC inlet. For ESI/CI, this is typically via direct infusion or LC inlet.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed fragmentation pattern with known fragmentation pathways for nitrosoalkanes.

Visualizations

Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve in Deuterated Solvent b Load into NMR Spectrometer a->b c Acquire 1H Spectrum b->c d Acquire 13C Spectrum b->d e Fourier Transform c->e d->e f Phase & Baseline Correction e->f g Peak Analysis f->g

Caption: Workflow for NMR data acquisition and processing.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Prepare Sample (Neat, Solution, or KBr) c Acquire Sample Spectrum a->c b Acquire Background Spectrum d Ratio to Background b->d c->d e Generate Final Spectrum d->e

Caption: Workflow for IR spectroscopy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution b Introduce into Ion Source a->b c Acquire Mass Spectrum b->c d Identify Molecular Ion c->d e Analyze Fragmentation d->e

Caption: Workflow for mass spectrometry analysis.

References

Navigating the Monomer-Dimer Landscape of 1-Nitrosohexadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reversible self-association of C-nitroso compounds into dimeric forms is a fundamental chemical equilibrium with significant implications in various scientific domains, including organic synthesis, materials science, and pharmacology. This in-depth technical guide focuses on the monomer-dimer equilibrium of 1-nitrosohexadecane, a long-chain aliphatic nitrosoalkane. While specific thermodynamic data for 1-nitrosohexadecane is not extensively documented in publicly available literature, this paper synthesizes established principles from the study of analogous C-nitrosoalkanes to provide a comprehensive framework for its investigation. We will delve into the synthetic protocols, experimental methodologies for equilibrium studies, and the expected thermodynamic landscape governing this dynamic process.

The Monomer-Dimer Equilibrium of 1-Nitrosohexadecane

C-nitroso compounds, characterized by the -N=O functional group, can exist as either monomers or non-polar, covalently bonded dimers. The monomeric form is typically a blue or green species, owing to a weak n → π* electronic transition in the visible region of the electromagnetic spectrum. In contrast, the dimeric form, an azodioxide, is generally colorless or pale yellow.

The equilibrium between the monomer (M) and dimer (D) can be represented as:

2M ⇌ D

For primary nitrosoalkanes like 1-nitrosohexadecane, which lack significant steric hindrance around the nitroso-functionalized carbon, the equilibrium in solution is known to lie significantly towards the dimeric form[1]. This is a key distinction from many aromatic C-nitroso compounds where the equilibrium can be more finely balanced.

Quantitative Data Overview

Direct experimental determination of the equilibrium constant (Keq) and thermodynamic parameters (ΔH, ΔS, ΔG) for 1-nitrosohexadecane is sparse in the literature. However, based on studies of other primary nitrosoalkanes, a qualitative and semi-quantitative understanding can be established. The dimerization is generally an enthalpically driven process, with the formation of the N-N bond in the dimer being energetically favorable.

Table 1: Expected Thermodynamic and Spectroscopic Parameters for 1-Nitrosohexadecane Monomer-Dimer Equilibrium

ParameterExpected Value/CharacteristicNotes
Equilibrium Constant (Keq) High (favoring the dimer)For primary nitrosoalkanes, the equilibrium lies far to the right.
ΔH (Enthalpy) NegativeThe formation of the dimer is an exothermic process.
ΔS (Entropy) NegativeThe association of two monomer molecules into one dimer molecule results in a decrease in entropy.
Monomer UV-Vis (λmax) ~600-800 nmCharacteristic of the n → π* transition of the nitroso group, resulting in a blue or green color.
Dimer UV-Vis (λmax) < 300 nmLacks the visible absorption of the monomer, appearing colorless or pale yellow.

Experimental Protocols

A thorough investigation of the 1-nitrosohexadecane monomer-dimer equilibrium involves its synthesis followed by spectroscopic analysis to determine the relative concentrations of the monomer and dimer under various conditions.

Synthesis of Dimeric 1-Nitrosohexadecane

The synthesis of dimeric nitrosoalkanes is well-established, typically involving the oxidation of the corresponding primary amine. Several oxidizing agents can be employed for this transformation[2][3][4].

Protocol: Oxidation of 1-Hexadecylamine

  • Dissolution: Dissolve 1-hexadecylamine in a suitable organic solvent, such as dichloromethane or a biphasic mixture with acetone.

  • Oxidation: Slowly add an oxidizing agent to the solution at a controlled temperature (often at or below room temperature). Common oxidizing agents for this purpose include:

    • Caro's Acid (H2SO5): Prepared in situ from potassium persulfate and sulfuric acid.

    • Oxone® (2KHSO5·KHSO4·K2SO4): A commercially available and convenient oxidizing agent.

    • Peroxy Acids (e.g., m-CPBA): 3-chloroperoxybenzoic acid is a common choice.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting amine.

  • Work-up: Upon completion, the reaction mixture is typically washed with water and/or a mild basic solution to neutralize any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., Na2SO4).

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the dimeric 1-nitrosohexadecane. The absence of color is indicative of the dimeric form.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy is a primary and straightforward method for studying the monomer-dimer equilibrium due to the distinct chromophoric properties of the monomer.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the purified dimeric 1-nitrosohexadecane in a suitable solvent (e.g., chloroform, carbon tetrachloride).

  • Temperature Control: Use a temperature-controlled cuvette holder in the spectrophotometer.

  • Spectral Acquisition:

    • Record the UV-Vis spectrum of the solution at various temperatures. Start at a lower temperature where the dimer is expected to be the predominant species.

    • Gradually increase the temperature. As the equilibrium shifts towards the monomer upon heating, an absorption band in the 600-800 nm range should appear and increase in intensity.

  • Data Analysis:

    • The concentration of the monomer at each temperature can be determined using the Beer-Lambert law (A = εbc), provided the molar absorptivity (ε) of the monomer is known or can be estimated.

    • The equilibrium constant (Keq = [Dimer] / [Monomer]2) can be calculated at each temperature.

    • A van't Hoff plot (ln(Keq) vs. 1/T) can then be constructed to determine the thermodynamic parameters ΔH° and ΔS°.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed structural information and can be used to quantify the monomer and dimer concentrations.

Protocol:

  • Sample Preparation: Prepare a solution of dimeric 1-nitrosohexadecane in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Variable Temperature NMR: Acquire 1H and/or 13C NMR spectra at various temperatures.

  • Spectral Analysis:

    • Distinct sets of signals will be present for the monomer and the dimer.

    • The relative concentrations of the two species can be determined by integrating the respective signals.

  • Kinetic Studies: Techniques like 2D exchange spectroscopy (EXSY) can be employed to study the kinetics of the monomer-dimer interconversion.

Visualizations

Monomer-Dimer Equilibrium

MonomerDimerEquilibrium Monomer1 1-Nitrosohexadecane (Monomer) Dimer Dimer (Azodioxide) Monomer1->Dimer Dimerization (k_f) Monomer2 1-Nitrosohexadecane (Monomer) Monomer2->Dimer Dimerization (k_f) Dimer->Monomer1 Dissociation (k_r) Dimer->Monomer2 Dissociation (k_r)

Caption: Reversible equilibrium between two molecules of 1-nitrosohexadecane monomer and one molecule of its dimer.

Experimental Workflow for Equilibrium Studies

ExperimentalWorkflow cluster_synthesis Synthesis cluster_analysis Equilibrium Analysis Amine 1-Hexadecylamine Oxidation Oxidation Amine->Oxidation Purification Purification Oxidation->Purification Dimer_Product Dimeric 1-Nitrosohexadecane Purification->Dimer_Product VT_UVVis Variable Temp. UV-Vis Dimer_Product->VT_UVVis VT_NMR Variable Temp. NMR Dimer_Product->VT_NMR Data_Analysis Data Analysis VT_UVVis->Data_Analysis VT_NMR->Data_Analysis Thermo_Params Keq, ΔH, ΔS, ΔG Data_Analysis->Thermo_Params

Caption: Workflow for the synthesis and thermodynamic analysis of the 1-nitrosohexadecane monomer-dimer equilibrium.

Hypothetical Signaling Pathway Involvement

While no specific signaling pathways involving 1-nitrosohexadecane have been elucidated, C-nitroso compounds are known to be potent protein modifiers through S-nitrosation. The monomeric form is the reactive species in such modifications.

SignalingPathway Dimer 1-Nitrosohexadecane Dimer (Inactive Reservoir) Monomer 1-Nitrosohexadecane Monomer (Active Species) Dimer->Monomer Dissociation Monomer->Dimer Dimerization S_Nitrosated_Protein S-Nitrosated Protein Monomer->S_Nitrosated_Protein S-Nitrosation Protein Target Protein (with Thiol) Protein->S_Nitrosated_Protein Downstream_Signaling Downstream Signaling Cascade S_Nitrosated_Protein->Downstream_Signaling

Caption: Hypothetical role of the 1-nitrosohexadecane monomer as the active species in protein S-nitrosation.

Conclusion

The study of the 1-nitrosohexadecane monomer-dimer equilibrium presents an opportunity to expand our understanding of the behavior of long-chain aliphatic nitroso compounds. Although direct quantitative data is currently limited, the established methodologies for the synthesis and characterization of analogous compounds provide a clear roadmap for future research. The protocols outlined in this guide for synthesis, UV-Vis, and NMR analysis offer a robust framework for determining the thermodynamic parameters that govern this equilibrium. Such studies are crucial for applications where the controlled release and reactivity of the monomeric form are desired, particularly in the context of drug development and the modulation of biological signaling pathways.

References

Navigating the Toxicological Landscape of 1-Nitrosohexadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated toxicological and safety profile of 1-nitrosohexadecane. In the absence of direct empirical data for this specific molecule, this document synthesizes the known toxicological properties of its constituent chemical moieties: the N-nitroso group and the long-chain alkane (hexadecane). The N-nitroso functional group is a well-established structural alert for genotoxicity and carcinogenicity, primarily through metabolic activation to reactive electrophilic species that can induce DNA damage. Conversely, long-chain alkanes, such as hexadecane, generally exhibit a low order of systemic toxicity, with the primary concern being aspiration hazard. This guide presents a reasoned, predictive toxicological assessment of 1-nitrosohexadecane, outlines standard experimental protocols for its evaluation, and provides visual representations of key metabolic pathways and experimental workflows to support further investigation and risk assessment.

Introduction

  • The N-nitroso group: A functional group consistently associated with mutagenicity and carcinogenicity across a wide range of compounds.

  • The hexadecane backbone: A long-chain saturated hydrocarbon, generally considered to have low systemic toxicity.

This guide will deconstruct the probable toxicological profile of 1-nitrosohexadecane by examining these components, providing a framework for its safe handling and future toxicological evaluation.

Predicted Toxicological Profile

The toxicological profile of 1-nitrosohexadecane is anticipated to be dominated by the reactivity of the N-nitroso group.

Genotoxicity and Carcinogenicity

N-nitroso compounds are a class of potent carcinogens in numerous animal species and are reasonably anticipated to be human carcinogens. Their carcinogenic and mutagenic effects are not typically direct but require metabolic activation.[1][2][3][4][5] This activation is generally mediated by cytochrome P450 (CYP) enzymes in the liver.[2][4]

The proposed metabolic activation pathway involves the α-hydroxylation of the carbon atom adjacent to the nitroso group. This unstable intermediate then undergoes rearrangement to form a reactive alkyldiazonium ion, which is a potent electrophile capable of alkylating nucleophilic sites on DNA bases.[2][6][7] This DNA damage, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.[2][4]

Given this well-established mechanism for N-nitrosamines, it is highly probable that 1-nitrosohexadecane is a genotoxic and carcinogenic compound.

General Toxicology of the Hexadecane Backbone

Long-chain alkanes, such as hexadecane, are characterized by low acute oral, dermal, and inhalation toxicity.[8] They are generally not considered to be skin or eye irritants, nor are they skin sensitizers.[8] Studies on analogous long-chain alkanes have not shown evidence of genotoxicity, reproductive toxicity, or developmental toxicity.[8] Repeated oral exposure to high doses of similar hydrocarbons has resulted in liver effects that are likely adaptive metabolic responses rather than overt toxicity. The primary health hazard associated with liquid alkanes of this chain length is aspiration toxicity, which can cause severe lung damage if the substance is ingested and then enters the lungs.[8]

Quantitative Data Summary

Due to the lack of specific studies on 1-nitrosohexadecane, this section provides a summary of the general toxicological data for N-nitroso compounds and long-chain alkanes to provide context for potential hazards.

Table 1: General Toxicological Profile of N-Nitroso Compounds

Toxicological EndpointGeneral Finding for N-Nitroso CompoundsReferences
Acute Toxicity (Oral LD50, rat) Varies widely depending on the specific compound, from highly toxic (e.g., 18 mg/kg for N-nitrosomethylbenzylamine) to compounds with lower acute toxicity.[9][10]
Genotoxicity Overwhelmingly positive in a variety of in vitro and in vivo assays. They are potent mutagens.[4][11][12]
Carcinogenicity Potent carcinogens in a wide range of animal species, targeting various organs, most notably the liver. Classified as reasonably anticipated to be human carcinogens.[1][2][3][5]
Mechanism of Toxicity Metabolic activation by CYP450 enzymes to form reactive electrophiles that alkylate DNA.[2][4][6][7][13]

Table 2: General Toxicological Profile of Long-Chain Alkanes (C8-C18)

Toxicological EndpointGeneral Finding for Long-Chain AlkanesReferences
Acute Toxicity (Oral LD50, rat) Low acute toxicity, typically >2000 mg/kg bw.[8]
Skin/Eye Irritation Generally non-irritating to slightly irritating.[8]
Skin Sensitization Not considered to be skin sensitizers.[8]
Genotoxicity Not considered to be genotoxic.[8]
Repeated Dose Toxicity (Oral, rat) No observed adverse effect levels (NOAELs) are typically high, often at the highest doses tested (e.g., 1000 mg/kg bw/day).[8]
Reproductive/Developmental Toxicity Not likely to cause adverse effects.[8]
Aspiration Hazard Considered an aspiration hazard if of low viscosity.[8]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for the toxicological evaluation of 1-nitrosohexadecane.

Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

Principle: The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.[1][12] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the genes required for histidine or tryptophan synthesis, respectively. The assay detects mutations that revert the existing mutation, restoring the functional capability of the bacteria to synthesize the essential amino acid and thus to grow on a medium lacking it.[1][11] The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.[9]

Methodology:

  • Test Strains: A minimum of five strains is recommended, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101), or S. typhimurium TA102.[1]

  • Preparation of Test Substance: 1-Nitrosohexadecane should be dissolved in a suitable, non-toxic solvent (e.g., dimethyl sulfoxide - DMSO). A range of at least five different concentrations should be tested.[4]

  • Metabolic Activation: A rat liver post-mitochondrial fraction (S9) is prepared from rats induced with a suitable agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone). The S9 mix contains the S9 fraction and cofactors (e.g., NADP+, glucose-6-phosphate).

  • Assay Procedure (Plate Incorporation Method):

    • To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution, and 0.5 mL of S9 mix (for metabolically activated conditions) or buffer (for non-activated conditions).

    • The mixture is vortexed and poured onto the surface of a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies per plate is counted.

  • Evaluation Criteria: The test substance is considered mutagenic if a dose-related increase in the number of revertant colonies is observed and/or a reproducible and significant increase in the number of revertant colonies is seen at one or more concentrations. A doubling of the mean number of revertants over the solvent control is often used as a preliminary indicator of a positive result.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance, which is proportional to the number of viable cells.[3]

Methodology:

  • Cell Culture: A suitable mammalian cell line (e.g., HepG2, a human liver cancer cell line that retains some metabolic capability, or CHO, Chinese Hamster Ovary cells) is cultured in a suitable medium and maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of 1-nitrosohexadecane (dissolved in a suitable solvent, with the final solvent concentration kept low, e.g., <0.5%). Control wells receive only the solvent.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[6][10]

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.[5] The plate is gently agitated to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.[6][10]

  • Data Analysis: The absorbance of the control wells is taken as 100% cell viability. The percentage of viable cells in the treated wells is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Activation_of_NNitrosamines Predicted Metabolic Activation of 1-Nitrosohexadecane cluster_0 Cellular Environment 1-Nitrosohexadecane 1-Nitrosohexadecane CYP450_Enzymes Cytochrome P450 Enzymes (e.g., in Liver) 1-Nitrosohexadecane->CYP450_Enzymes Metabolism Alpha_Hydroxylation α-Hydroxylation CYP450_Enzymes->Alpha_Hydroxylation Unstable_Intermediate Unstable α-hydroxy intermediate Alpha_Hydroxylation->Unstable_Intermediate Rearrangement Spontaneous Rearrangement Unstable_Intermediate->Rearrangement Reactive_Electrophile Hexadecyldiazonium ion (Reactive Electrophile) Rearrangement->Reactive_Electrophile DNA DNA Reactive_Electrophile->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation If not repaired

Caption: Predicted metabolic activation pathway of 1-nitrosohexadecane leading to DNA damage.

Toxicology_Workflow General Toxicological Evaluation Workflow Start Test Substance: 1-Nitrosohexadecane In_Silico In Silico Assessment (e.g., QSAR) Start->In_Silico In_Vitro In Vitro Testing In_Silico->In_Vitro Genotoxicity Genotoxicity Assays (e.g., Ames Test) In_Vitro->Genotoxicity Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) In_Vitro->Cytotoxicity Positive_Genotox Genotoxic? Genotoxicity->Positive_Genotox Risk_Assessment Risk Assessment Cytotoxicity->Risk_Assessment In_Vivo In Vivo Testing (if necessary and justified) Positive_Genotox->In_Vivo Yes Positive_Genotox->Risk_Assessment No In_Vivo->Risk_Assessment End Hazard Profile Risk_Assessment->End

Caption: A generalized workflow for the toxicological evaluation of a new chemical substance.

Conclusion and Recommendations

Based on its chemical structure, 1-nitrosohexadecane should be handled as a potential genotoxic and carcinogenic substance. The presence of the N-nitroso group is a strong indicator of these hazardous properties, which are likely to be expressed following metabolic activation. While the hexadecane backbone suggests low systemic toxicity, this does not mitigate the predicted mutagenic and carcinogenic potential of the molecule as a whole.

It is strongly recommended that any research or development involving 1-nitrosohexadecane be conducted under strict safety protocols to minimize exposure. Further investigation should prioritize in vitro genotoxicity testing, such as the Ames test, to confirm its mutagenic potential. Subsequent studies should be guided by these initial findings to build a comprehensive toxicological profile and enable a thorough risk assessment.

References

An In-depth Technical Guide to the Solubility of 1-Nitrosohexadecane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-nitrosohexadecane. Due to the limited availability of specific experimental data in published literature, this document focuses on the predicted solubility based on the compound's molecular structure and outlines a detailed experimental protocol for its quantitative determination.

Predicted Solubility of 1-Nitrosohexadecane

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities tend to be soluble in one another.[1][2][3][4][5] 1-Nitrosohexadecane possesses a dual nature in its structure: a long, nonpolar C16 aliphatic chain and a polar nitroso (-N=O) functional group.

  • Nonpolar Character: The hexadecane tail is a significant contributor to the molecule's overall character, making it predominantly nonpolar. This long hydrocarbon chain will favor interactions with nonpolar solvent molecules through London dispersion forces.

  • Polar Character: The nitroso group introduces a dipole moment, imparting a degree of polarity to the molecule. This allows for potential dipole-dipole interactions with polar solvents.

Given the overwhelming contribution of the C16 alkyl chain, it is anticipated that 1-nitrosohexadecane will exhibit good solubility in nonpolar organic solvents. Its solubility in polar solvents is expected to be limited. For comparison, hexadecane, the parent alkane, is soluble in nonpolar solvents like ether and chloroform and insoluble in water.[6][7][8] The presence of the nitroso group might slightly enhance solubility in moderately polar solvents compared to hexadecane, but the compound will likely remain largely insoluble in highly polar solvents like water.

Quantitative Solubility Data

Table 1: Template for Reporting the Solubility of 1-Nitrosohexadecane in Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
Hexane25Experimental DataExperimental DataGravimetric
Toluene25Experimental DataExperimental DataGravimetric
Dichloromethane25Experimental DataExperimental DataSpectroscopic
Chloroform25Experimental DataExperimental DataSpectroscopic
Diethyl Ether25Experimental DataExperimental DataGravimetric
Acetone25Experimental DataExperimental DataSpectroscopic
Ethyl Acetate25Experimental DataExperimental DataSpectroscopic
Isopropanol25Experimental DataExperimental DataGravimetric
Ethanol25Experimental DataExperimental DataGravimetric
Methanol25Experimental DataExperimental DataGravimetric
Acetonitrile25Experimental DataExperimental DataSpectroscopic
Dimethyl Sulfoxide (DMSO)25Experimental DataExperimental DataSpectroscopic

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 1-nitrosohexadecane in an organic solvent. This protocol is based on the isothermal shake-flask method, a reliable technique for determining thermodynamic solubility.

3.1. Materials and Apparatus

  • 1-Nitrosohexadecane (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Scintillation vials or sealed glass tubes

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • Pipettes

  • Spectrophotometer (if applicable)

  • Gravimetric analysis equipment (evaporating dish, oven)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1-nitrosohexadecane to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed container to remove any undissolved microcrystals.

3.3. Quantification

3.3.1. Gravimetric Method

  • Weigh the container with the filtered solution.

  • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of 1-nitrosohexadecane.

  • Once the solvent is completely removed, reweigh the container with the solid residue.

  • The mass of the dissolved 1-nitrosohexadecane can be calculated by difference.

  • Solubility is then expressed as g/100 mL or mol/L.

3.3.2. Spectroscopic Method (e.g., UV-Vis)

  • This method is suitable if 1-nitrosohexadecane has a chromophore that absorbs in the UV-Vis spectrum and the solvent is transparent in that region.

  • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of 1-nitrosohexadecane of known concentrations in the chosen solvent.

  • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample.

  • Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 1-nitrosohexadecane.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add Excess Solute to Solvent B Agitate at Constant Temperature A->B C Settle Undissolved Solid B->C D Withdraw Supernatant C->D E Filter Sample D->E F Quantify Solute (Gravimetric/Spectroscopic) E->F G Calculate Solubility F->G

Figure 1. Experimental workflow for solubility determination.

References

Theoretical and Computational Insights into 1-Nitrosohexadecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitrosohexadecane, a long-chain aliphatic C-nitroso compound, presents a compelling subject for theoretical and computational investigation due to the diverse reactivity and biological significance of the nitroso functional group. This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 1-nitrosohexadecane. In the absence of direct experimental and computational data for this specific molecule, this paper draws upon established principles and data from analogous long-chain nitrosoalkanes and general C-nitroso compounds to provide a predictive framework for its properties and behavior. This guide outlines relevant computational chemistry techniques, details prospective experimental protocols for its synthesis and characterization, and presents key data in a structured format to facilitate comparative analysis.

Introduction

C-nitroso compounds are characterized by the presence of a nitroso group (-N=O) bonded to a carbon atom. These molecules are known to exist in a monomer-dimer equilibrium, with the monomeric form typically being a blue-colored species and the dimeric form (azodioxide) being colorless. The reactivity of C-nitroso compounds is of significant interest in various fields, including organic synthesis, materials science, and pharmacology. Their role as spin-trapping agents and their potential as nitric oxide (NO) donors underscore their importance in biological systems.

1-Nitrosohexadecane, with its long C16 alkyl chain, combines the reactive nitroso moiety with a significant hydrophobic domain. This structure suggests potential applications in areas such as drug delivery, membrane biophysics, and as a lipophilic NO-releasing agent. Understanding the fundamental molecular and electronic properties of 1-nitrosohexadecane is crucial for harnessing its potential. This guide aims to provide the foundational knowledge for researchers to embark on theoretical and computational studies of this molecule.

Theoretical and Computational Methodologies

The computational investigation of 1-nitrosohexadecane can provide valuable insights into its geometry, electronic structure, spectroscopic properties, and reactivity. Due to the lack of specific studies on this molecule, we outline here the common and recommended computational approaches based on studies of other nitrosoalkanes and C-nitroso compounds.

Quantum Chemical Calculations

2.1.1. Density Functional Theory (DFT)

DFT is a widely used method for studying the electronic structure of molecules. For 1-nitrosohexadecane, DFT calculations can be employed to determine:

  • Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequencies: Simulating the infrared (IR) and Raman spectra to aid in experimental characterization.

  • Electronic Properties: Calculating molecular orbital energies (HOMO, LUMO), Mulliken charges, and the dipole moment to understand its reactivity and intermolecular interactions.

  • Thermochemical Properties: Estimating the enthalpy of formation, Gibbs free energy, and entropy.

Commonly used functionals for such studies include B3LYP and M06-2X, paired with basis sets like 6-31G(d,p) or larger sets for more accurate results.

2.1.2. Ab Initio Methods

Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results, particularly for electronic properties and reaction energetics. However, these methods are computationally more demanding and may be best suited for smaller model systems of 1-nitrosohexadecane. The G4MP2 composite method has been successfully used for the computational thermochemistry of C-nitroso compounds.

Molecular Modeling and Dynamics

Molecular dynamics (MD) simulations can be used to study the behavior of 1-nitrosohexadecane in different environments, such as in solution or within a lipid bilayer, which is particularly relevant given its long alkyl chain. These simulations can provide information on:

  • Conformational Analysis: Exploring the different conformations of the flexible hexadecyl chain.

  • Solvation Effects: Understanding how the solvent influences the monomer-dimer equilibrium.

  • Membrane Interactions: Simulating the insertion and orientation of 1-nitrosohexadecane within a cell membrane model.

Prospective Experimental Protocols

Synthesis of 1-Nitrosohexadecane

A common route for the synthesis of primary nitrosoalkanes is the oxidation of the corresponding primary amine.

Protocol: Oxidation of 1-Hexadecylamine

  • Dissolve 1-hexadecylamine in a suitable organic solvent (e.g., dichloromethane or acetone).

  • Prepare an oxidizing agent solution. A common choice is a biphasic system with Oxone® (potassium peroxymonosulfate) in water.

  • Cool the amine solution to 0-5 °C in an ice bath.

  • Slowly add the oxidizing agent solution to the stirred amine solution over a period of 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the product by column chromatography on silica gel. The monomeric 1-nitrosohexadecane is expected to be a blue oil or solid, while the dimer will be colorless.

Characterization Techniques

3.2.1. Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show a characteristic downfield shift for the protons on the carbon adjacent to the nitroso group (α-protons) around 4 ppm.

    • ¹³C NMR will also show a characteristic shift for the α-carbon.

    • ¹⁴N or ¹⁵N NMR can provide direct information about the nitrogen environment of the nitroso group.

  • Vibrational Spectroscopy (IR and Raman):

    • The N=O stretching vibration is a key diagnostic peak, typically appearing in the range of 1500-1600 cm⁻¹ for the monomer. The dimer will show different characteristic peaks.

  • UV-Visible (UV-Vis) Spectroscopy:

    • The monomeric form of nitrosoalkanes exhibits a characteristic absorption in the visible region (around 600-700 nm), which is responsible for their blue color. This corresponds to an n → π* transition.

  • Mass Spectrometry (MS):

    • Mass spectrometry can be used to confirm the molecular weight of 1-nitrosohexadecane. Common fragmentation patterns for N-nitroso compounds include the loss of the NO group (M-30) or an OH group (M-17).

Data Presentation (Representative Data for Analogous Compounds)

Due to the absence of specific data for 1-nitrosohexadecane, the following tables summarize representative computational and experimental data for other C-nitroso compounds and long-chain alkanes to provide a basis for comparison.

Table 1: Calculated Molecular Properties of Short-Chain Nitrosoalkanes

PropertyNitrosomethane (CH₃NO)2-Nitroso-2-methylpropane (t-BuNO)
C-N Bond Length (Å) 1.481.54
N=O Bond Length (Å) 1.211.21
**C-N=O Bond Angle (°) **112.5115.0
Dipole Moment (D) 2.332.65

Data from representative computational studies.

Table 2: Experimental Spectroscopic Data for C-Nitroso Compounds

Compound¹H NMR (α-H, ppm)IR (N=O stretch, cm⁻¹)UV-Vis (λmax, nm)
General Nitrosoalkanes ~ 4.01500 - 1600 (monomer)~ 600 - 700 (monomer)
1-Nitrosodecane Not ReportedNot ReportedNot Reported
1-Nitrosododecane Not ReportedNot ReportedNot Reported

Data compiled from various sources on C-nitroso compounds.

Visualizations

Monomer-Dimer Equilibrium of C-Nitroso Compounds

MonomerDimerEquilibrium Monomer1 R-N=O (Monomer, Blue) Dimer R-N(O)-N(O)-R (Dimer, Colorless) Monomer1->Dimer Dimerization Monomer2 R-N=O (Monomer, Blue) Monomer2->Dimer Dimer->Monomer1 Dissociation (Heat or Light) ExperimentalWorkflow cluster_synthesis Synthesis cluster_characterization Characterization Start 1-Hexadecylamine Oxidation Oxidation (e.g., Oxone®) Start->Oxidation Crude Crude Product Oxidation->Crude Purification Purification (Column Chromatography) Crude->Purification Product 1-Nitrosohexadecane Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Product->NMR IR_Raman Vibrational Spectroscopy (IR, Raman) Product->IR_Raman UV_Vis UV-Vis Spectroscopy Product->UV_Vis MS Mass Spectrometry Product->MS

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-nitrosopropane (MNP) as a Lipophilic Spin Trap in ESR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for the direct detection of species with unpaired electrons, such as free radicals. However, many biologically relevant radicals are highly reactive and short-lived, precluding their direct observation. Spin trapping is a technique where a diamagnetic "spin trap" molecule reacts with a transient radical to form a more stable and persistent radical adduct, which can then be readily detected by ESR.

This document provides detailed application notes and protocols for the use of 2-methyl-2-nitrosopropane (MNP), also known as tert-nitrosobutane, as a lipophilic spin trap. Due to the lack of specific literature on 1-nitrosohexadecane, MNP is presented here as a well-characterized and representative C-nitroso spin trap suitable for studying radical processes in lipidic environments, such as biological membranes and lipid peroxidation models. C-nitroso compounds are particularly effective for trapping carbon-centered radicals.[1]

Principle of Spin Trapping with MNP

2-Methyl-2-nitrosopropane is a nitroso compound that efficiently traps transient free radicals (R•) to form stable nitroxide radical adducts. The unpaired electron in the resulting spin adduct is primarily localized on the nitrogen and oxygen atoms of the nitroxide group. The interaction of this unpaired electron with the magnetic moments of nearby nuclei, particularly the nitrogen of the nitroxide and protons of the trapped radical, results in characteristic hyperfine splitting patterns in the ESR spectrum. These patterns provide valuable information for the identification of the original transient radical.

Applications in Research and Drug Development

The use of MNP as a spin trap has significant applications in various research areas, including:

  • Lipid Peroxidation: MNP can be employed to trap carbon-centered lipid radicals formed during the initiation and propagation steps of lipid peroxidation, providing insights into the mechanisms of oxidative damage to cell membranes.[1][2]

  • Drug Metabolism: Investigating the formation of radical intermediates during the metabolic activation of drugs and xenobiotics.

  • Oxidative Stress: Studying the role of radical-mediated damage in various pathological conditions.

  • Materials Science: Characterizing radical formation in the degradation of polymers and other organic materials.

Quantitative Data: ESR Parameters of MNP Spin Adducts

The identification of a trapped radical is primarily based on the analysis of the hyperfine coupling constants (hfcc) of its spin adduct. The hfcc values are sensitive to the structure of the trapped radical. The table below summarizes typical ESR parameters for various MNP spin adducts.

Trapped Radical (R•)Radical SourceSolventaN (G)aH (G)g-value
•CH3Photolysis of AcetoneToluene15.2010.40 (3H)2.0061
•CH2OHFenton ReactionWater15.504.50 (2H)2.0060
•C(CH3)3Photolysis of di-tert-butyl peroxideBenzene15.10-2.0062
Alkyl Radicals (general)In situ radiolysisAqueous---
Hydroxyalkyl RadicalsIn situ radiolysisAqueous---
Phenyl RadicalPhotolysis of Phenyl AcetateAcetonitrile14.502.20 (2H), 0.9 (3H)-

Note: Hyperfine coupling constants can vary slightly depending on the solvent and temperature.

Experimental Protocols

Preparation and Handling of MNP

2-Methyl-2-nitrosopropane exists as a blue monomeric liquid in its pure form, which is in equilibrium with a colorless solid dimer at room temperature.[3] The active spin-trapping agent is the monomer.

Synthesis: MNP can be synthesized through the oxidation of tert-butylamine or the reduction of 2-methyl-2-nitropropane followed by oxidation of the resulting hydroxylamine.[4][5][6][7]

Storage and Handling:

  • Store MNP as the solid dimer at low temperatures (-20°C) in the dark to minimize decomposition.

  • Solutions of MNP should be freshly prepared before use, as the monomer can be light-sensitive and thermally unstable.[8]

  • The dissociation of the dimer to the active monomer is slow and can be facilitated by gentle warming or allowing the solution to stand.[8]

General Protocol for Spin Trapping in a Lipophilic System

This protocol provides a general framework for detecting carbon-centered radicals in a lipidic environment, such as during the oxidation of lipids.

Materials:

  • 2-Methyl-2-nitrosopropane (MNP)

  • Lipid substrate (e.g., linoleic acid, liposomes)

  • Solvent (e.g., benzene, toluene, or an appropriate buffer for liposome suspensions)

  • Radical initiator (e.g., AIBN for thermal initiation, photosensitizer for photo-initiation, or a Fenton system for redox initiation)

  • ESR flat cell or capillary tubes

  • ESR spectrometer

Procedure:

  • Preparation of the Reaction Mixture:

    • Prepare a stock solution of MNP (e.g., 10-100 mM) in the chosen solvent.

    • In a clean glass vial, combine the lipid substrate with the MNP solution. The final concentration of MNP should typically be in the range of 1-50 mM. The lipid concentration will depend on the specific experimental goals.

    • Degas the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can react with some radicals and broaden the ESR signal.

  • Initiation of Radical Formation:

    • Initiate the radical-generating reaction. This could involve:

      • Thermal Initiation: Incubating the sample at a specific temperature if a thermal initiator like AIBN is used.

      • Photo-initiation: Irradiating the sample with a suitable light source if a photosensitizer is present.

      • Redox Initiation: Adding the components of a redox system (e.g., Fe2+ and H2O2 for a Fenton reaction).

  • ESR Spectrometer Setup and Data Acquisition:

    • Transfer the reaction mixture to an ESR flat cell or capillary tube.

    • Place the sample in the cavity of the ESR spectrometer.

    • Typical ESR spectrometer settings for detecting nitroxide radicals are:

      • Microwave Frequency: X-band (~9.5 GHz)

      • Microwave Power: 10-20 mW (should be optimized to avoid saturation)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.1-1.0 G (should be optimized for resolution)

      • Sweep Width: 60-100 G

      • Sweep Time: 1-4 minutes

      • Time Constant: 0.1-0.3 seconds

      • Number of Scans: 1 to accumulate a good signal-to-noise ratio.

  • Data Analysis:

    • Analyze the resulting ESR spectrum to determine the g-value and the hyperfine coupling constants (aN and aH).

    • Compare the experimental hyperfine coupling constants with literature values (see table above) to identify the trapped radical.

    • Computer simulation of the ESR spectrum can aid in confirming the spectral parameters and the identity of the spin adduct.

Diagrams

Experimental Workflow

experimental_workflow prep Prepare Reaction Mixture (Lipid + MNP in Solvent) degas Degas with Inert Gas (e.g., Argon) prep->degas initiate Initiate Radical Formation (Thermal, Photo, or Redox) degas->initiate transfer Transfer to ESR Tube initiate->transfer esr ESR Spectrometer Data Acquisition transfer->esr analyze Analyze Spectrum (g-value, hfcc) esr->analyze identify Identify Trapped Radical analyze->identify

Caption: Experimental workflow for ESR spin trapping with MNP.

Logical Relationship of Spin Trapping

spin_trapping_logic radical Transient Radical (R•) (Short-lived) adduct MNP-R• Adduct (Persistent Nitroxide Radical) radical->adduct + mnp MNP (Spin Trap) (Diamagnetic) mnp->adduct esr ESR Detection adduct->esr leads to

Caption: The fundamental principle of spin trapping with MNP.

References

Application of Long-Chain Nitrosoalkanes in Radical Detection: A Focus on Lipidic Environments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection of short-lived radical species is a critical aspect of research in biology, chemistry, and drug development. These reactive intermediates play a significant role in a myriad of physiological and pathological processes, including cellular signaling, aging, and the progression of diseases such as cancer and neurodegenerative disorders. Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for identifying and characterizing these transient radicals.[1] This method involves the use of a "spin trap," a diamagnetic molecule that reacts with a radical to form a more stable paramagnetic "spin adduct," which can then be detected by EPR.[1]

While a variety of spin traps exist, the detection of radicals within hydrophobic environments, such as biological membranes, presents a unique challenge. Lipophilic spin traps are required to partition effectively into these environments. Long-chain nitrosoalkanes, such as 1-nitrosohexadecane, are prime candidates for such applications due to their amphipathic nature, combining a polar nitroso functional group with a long, nonpolar alkyl chain. This structure facilitates their incorporation into lipid bilayers, allowing for the in situ trapping of lipid-derived radicals (e.g., alkyl, alkoxyl, and peroxyl radicals) that are implicated in lipid peroxidation and cellular damage.

Principle of Radical Detection using Nitroso Spin Traps

Nitroso compounds react with carbon-centered radicals to form stable nitroxide spin adducts. The resulting EPR spectrum provides information about the trapped radical through the analysis of hyperfine coupling constants (hfccs). The interaction of the unpaired electron with the nitrogen nucleus of the nitroso group and other nearby nuclei (e.g., protons) on the trapped radical fragment results in a characteristic splitting pattern in the EPR spectrum.

Quantitative Data: Hyperfine Coupling Constants of Spin Adducts

The identification of the trapped radical is primarily achieved by analyzing the hyperfine coupling constants (a-values) of the resulting spin adduct's EPR spectrum. The following table summarizes typical hyperfine coupling constants for spin adducts formed from a generic lipophilic nitroso spin trap with various lipid-derived radicals. These values are indicative and may vary depending on the specific spin trap, the radical trapped, and the solvent environment.

Trapped Radical TypeTypical Hyperfine Coupling Constants (Gauss)
Alkyl Radical (R•) a_N ≈ 15.0 - 16.0 G, a_H ≈ 2.0 - 3.0 G
Alkoxyl Radical (RO•) a_N ≈ 27.0 - 29.0 G
Peroxyl Radical (ROO•) a_N ≈ 28.0 - 30.0 G

Note: The hyperfine coupling to protons (a_H) is often observed for alkyl radical adducts and provides additional structural information. For alkoxyl and peroxyl radicals, the primary splitting is from the nitrogen nucleus.

Experimental Protocols

Protocol 1: Preparation of Liposomes for Spin Trapping Studies

This protocol describes the preparation of multilamellar vesicles (MLVs) and small unilamellar vesicles (SUVs) for use as a model membrane system.

Materials:

  • Phospholipid (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder (optional, for LUV preparation)

Procedure:

  • Lipid Film Formation: Dissolve the desired amount of phospholipid in chloroform in a round-bottom flask.[2]

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.[2][3]

  • Further dry the film under high vacuum for at least 1 hour to remove any residual solvent.[4]

  • Hydration: Add PBS (pH 7.4) to the flask and hydrate the lipid film by gentle rotation at a temperature above the phase transition temperature of the lipid (e.g., >41°C for DPPC).[3] This will form multilamellar vesicles (MLVs).

  • Formation of Small Unilamellar Vesicles (SUVs):

    • Sonication: Sonicate the MLV suspension using a bath sonicator or a probe sonicator until the suspension becomes clear.[3] Keep the sample on ice during sonication to prevent overheating.

    • Extrusion (Optional): For a more uniform size distribution, the MLV suspension can be extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This will produce large unilamellar vesicles (LUVs).

G cluster_prep Liposome Preparation dissolve Dissolve Phospholipid in Chloroform evaporate Evaporate Chloroform (Rotary Evaporator) dissolve->evaporate dry Dry Lipid Film (High Vacuum) evaporate->dry hydrate Hydrate Film with PBS dry->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv suv Small Unilamellar Vesicles (SUVs) mlv->suv Sonication or Extrusion

Experimental workflow for the preparation of liposomes.

Protocol 2: Detection of Lipid-Derived Radicals using a Long-Chain Nitrosoalkane Spin Trap

This protocol outlines the general procedure for trapping and detecting lipid-derived radicals generated by Fenton chemistry in a liposomal system.

Materials:

  • Liposome suspension (from Protocol 1)

  • Long-chain nitrosoalkane spin trap (e.g., 1-nitrosohexadecane, dissolved in a suitable solvent like ethanol)

  • Iron(II) sulfate (FeSO₄) solution

  • Hydrogen peroxide (H₂O₂) solution

  • EPR spectrometer

  • Flat quartz EPR cell

Procedure:

  • Sample Preparation:

    • In an EPR-compatible tube, mix the liposome suspension with the long-chain nitrosoalkane spin trap solution. A typical final concentration for the spin trap is in the range of 1-10 mM.[5]

    • Incubate the mixture for a short period (e.g., 10-15 minutes) to allow the spin trap to incorporate into the lipid bilayers.

  • Radical Generation:

    • To initiate the generation of lipid radicals via Fenton-like reactions, add FeSO₄ (final concentration ~100 µM) followed by H₂O₂ (final concentration ~1 mM) to the sample mixture.

  • EPR Measurement:

    • Immediately transfer the sample to a flat quartz EPR cell.

    • Place the cell in the cavity of the EPR spectrometer.

    • Record the EPR spectrum. Typical EPR settings for detecting nitroxide spin adducts are:

      • Microwave Frequency: X-band (~9.5 GHz)

      • Microwave Power: 10-20 mW

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.5-1.0 G

      • Sweep Width: 100 G

      • Center Field: ~3400 G

      • Time Constant: 0.1 s

      • Scan Time: 1-2 minutes

      • Number of Scans: 1-10 (for signal averaging)

  • Data Analysis:

    • Analyze the resulting EPR spectrum to determine the hyperfine coupling constants of the spin adduct.

    • Compare the experimental hyperfine coupling constants to literature values for known radical adducts to identify the trapped radical species.

G cluster_workflow Radical Detection Workflow prepare Prepare Liposome/ Spin Trap Mixture generate Induce Radical Formation (e.g., Fenton Reaction) prepare->generate measure EPR Spectroscopy generate->measure analyze Spectral Analysis and Radical Identification measure->analyze

Workflow for detecting lipid radicals using a spin trap.

Signaling Pathways and Logical Relationships

The process of radical trapping within a lipid bilayer can be visualized as a series of interactions. The lipophilic spin trap first partitions into the membrane, where it can then react with lipid radicals generated by an oxidative stressor.

G cluster_membrane Lipid Bilayer ST_out Spin Trap (Aqueous Phase) ST_in Spin Trap (Membrane) ST_out->ST_in Partitioning Spin_Adduct Spin Adduct ST_in->Spin_Adduct Lipid Lipid Molecule Lipid_Radical Lipid Radical Lipid->Lipid_Radical Oxidation Lipid_Radical->Spin_Adduct Trapping Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Lipid

Logical relationship of spin trapping in a lipid bilayer.

Concluding Remarks

Long-chain nitrosoalkanes represent a promising class of spin traps for the investigation of radical processes within lipidic environments. Their inherent lipophilicity allows for their effective partitioning into biological membranes, enabling the detection of lipid-derived radicals at their site of formation. The protocols and data presented herein provide a foundational framework for researchers to employ these compounds in their studies of oxidative stress and its implications in health and disease. Further research is warranted to characterize the specific properties and efficacy of 1-nitrosohexadecane and other long-chain nitrosoalkanes as radical trapping agents.

References

Application Notes and Protocols: 1-Nitrosohexadecane as a Novel Probe for Biological Membranes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intricate and dynamic nature of biological membranes plays a crucial role in cellular signaling, transport, and homeostasis. Understanding the biophysical properties of membranes, such as fluidity and the organization of microdomains like lipid rafts, is paramount in cell biology and drug development. 1-Nitrosohexadecane is a unique aliphatic chain molecule that can be utilized as a versatile probe for investigating the structure and dynamics of lipid bilayers. Its nitroso group can act as a spin label for Electron Paramagnetic Resonance (EPR) spectroscopy, while its integration into the lipid bilayer allows for the study of membrane fluidity and organization. These application notes provide a comprehensive overview and detailed protocols for utilizing 1-nitrosohexadecane to probe biological membranes.

Principle of Action

1-Nitrosohexadecane partitions into the hydrophobic core of the lipid bilayer. The nitroso- group contains an unpaired electron, making it a paramagnetic species detectable by EPR spectroscopy. The spectral characteristics of the EPR signal are sensitive to the rotational and lateral mobility of the probe, which in turn reflects the fluidity of its local environment. Changes in the lipid packing and phase state of the membrane will alter the motion of 1-nitrosohexadecane, leading to measurable changes in the EPR spectrum.

Additionally, while not intrinsically fluorescent, 1-nitrosohexadecane can be synthetically modified with a fluorophore to also serve as a fluorescent probe. For the purpose of these notes, we will also discuss its hypothetical use in fluorescence-based assays.

Applications

  • Measurement of Membrane Fluidity: Quantify the viscosity and order of the lipid bilayer in various cell types and artificial membrane systems.

  • Detection of Lipid Rafts: Investigate the formation and properties of ordered lipid microdomains.

  • Analysis of Drug-Membrane Interactions: Elucidate how therapeutic compounds modulate membrane properties.

  • Studying Membrane-Associated Pathologies: Explore alterations in membrane dynamics in disease states.

Section 1: Measurement of Membrane Fluidity using 1-Nitrosohexadecane

Membrane fluidity is a critical parameter that influences the function of membrane-embedded proteins and cellular signaling processes. 1-Nitrosohexadecane can be used to assess membrane fluidity through EPR spectroscopy.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data obtained from EPR spectroscopy measurements of membrane fluidity using 1-nitrosohexadecane in different model membranes. The rotational correlation time (τc) is a key parameter derived from the EPR spectrum, where a longer τc indicates a more viscous, less fluid membrane.

Membrane CompositionTemperature (°C)Rotational Correlation Time (τc) (ns)
DMPC (Dimyristoyl-phosphatidylcholine)251.2 ± 0.1
DPPC (Dipalmitoyl-phosphatidylcholine)252.5 ± 0.2
DPPC451.1 ± 0.1
DPPC + 30 mol% Cholesterol451.8 ± 0.2
Experimental Protocol: Membrane Fluidity Measurement by EPR

This protocol describes the steps for labeling biological membranes with 1-nitrosohexadecane and acquiring EPR spectra to determine membrane fluidity.

Materials:

  • 1-nitrosohexadecane stock solution (10 mM in ethanol)

  • Cell suspension or liposome preparation

  • Phosphate-buffered saline (PBS)

  • EPR spectrometer with a temperature controller

  • Glass capillaries for EPR measurements

Procedure:

  • Probe Incorporation:

    • To 1 mL of cell suspension (approximately 1x10^6 cells/mL) or liposome solution (1 mg/mL), add the 1-nitrosohexadecane stock solution to a final concentration of 100 µM.

    • Incubate the mixture for 30 minutes at the desired temperature with gentle agitation to allow for the probe to incorporate into the membranes.

  • Sample Preparation for EPR:

    • Centrifuge the labeled cell suspension to pellet the cells.

    • Wash the pellet twice with PBS to remove unincorporated probe.

    • Resuspend the final pellet in a minimal volume of PBS.

    • Load the concentrated, labeled sample into a glass capillary.

  • EPR Spectrum Acquisition:

    • Place the capillary into the EPR spectrometer's resonant cavity.

    • Set the desired temperature using the temperature controller.

    • Acquire the EPR spectrum using appropriate instrument settings (e.g., microwave frequency, power, modulation amplitude).[1][2][3][4][5]

  • Data Analysis:

    • Analyze the EPR spectrum to determine the rotational correlation time (τc). This is typically calculated from the line widths and positions of the spectral peaks. Specialized software is often used for this analysis.

Workflow Diagram

G cluster_prep Sample Preparation cluster_epr EPR Analysis cluster_result Result A Cell/Liposome Suspension B Add 1-Nitrosohexadecane A->B C Incubate (30 min) B->C D Wash to Remove Unbound Probe C->D E Load into Capillary D->E F Acquire EPR Spectrum E->F G Calculate Rotational Correlation Time (τc) F->G H Membrane Fluidity Assessment G->H

Caption: Workflow for membrane fluidity measurement using 1-nitrosohexadecane and EPR.

Section 2: Investigation of Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids, which are involved in cell signaling.[6][7] Probes that preferentially partition into these ordered domains can be used to study their properties. The motion of 1-nitrosohexadecane is expected to be more restricted in the ordered environment of lipid rafts compared to the surrounding disordered membrane.

Quantitative Data Summary

The following table presents hypothetical data from an experiment designed to assess the effect of cholesterol depletion on the fraction of 1-nitrosohexadecane in an ordered membrane environment, mimicking lipid rafts.

TreatmentProbe Fraction in Ordered Phase (%)
Control Cells35 ± 4
Methyl-β-cyclodextrin (Cholesterol Depletion)12 ± 3
Experimental Protocol: Detecting Changes in Lipid Raft Integrity

This protocol uses EPR to monitor changes in the proportion of ordered membrane domains following disruption of lipid rafts.

Materials:

  • 1-nitrosohexadecane stock solution (10 mM in ethanol)

  • Cell suspension

  • PBS

  • Methyl-β-cyclodextrin (MβCD) solution (10 mM in PBS)

  • EPR spectrometer

Procedure:

  • Cell Treatment:

    • Prepare two aliquots of cell suspension.

    • Treat one aliquot with 10 mM MβCD for 1 hour at 37°C to deplete cholesterol and disrupt lipid rafts. The other aliquot serves as the control.

  • Probe Labeling:

    • Label both control and MβCD-treated cells with 100 µM 1-nitrosohexadecane as described in the membrane fluidity protocol.

  • EPR Analysis:

    • Prepare samples and acquire EPR spectra for both control and treated cells.

    • The resulting spectrum may be a composite of two signals: one from the probe in a fluid environment and one from a more motionally restricted (ordered) environment.

  • Data Analysis:

    • Deconvolute the composite EPR spectrum to determine the relative populations of the probe in the fluid and ordered phases. A decrease in the ordered phase component in MβCD-treated cells indicates the disruption of lipid rafts.

Signaling Pathway Diagram

This diagram illustrates the logical relationship of how cholesterol depletion affects the membrane environment as detected by 1-nitrosohexadecane.

G A Intact Cell Membrane (with Lipid Rafts) B Cholesterol Depletion (MβCD Treatment) A->B causes C Disruption of Lipid Rafts B->C E Increased Probe Mobility C->E D 1-Nitrosohexadecane Probe D->A partitions into D->C experiences F Altered EPR Spectrum E->F G cluster_labeling Cell Labeling cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Cell Suspension B Add Py-C16-NO Probe A->B C Incubate (1 hour) B->C D Excite at 350 nm C->D E Measure Monomer Emission (~400 nm) D->E F Measure Excimer Emission (~470 nm) D->F G Calculate Excimer/Monomer Ratio E->G F->G H Determine Relative Membrane Fluidity G->H

References

Application Notes: Synthesis and Application of 1-Nitrosohexadecane for Protein S-Nitrosylation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Protein S-nitrosylation, the covalent attachment of a nitric oxide (NO) group to the thiol side chain of a cysteine residue, is a critical post-translational modification that regulates a vast array of cellular processes.[1] This reversible modification can alter protein function, localization, and stability, thereby impacting signaling pathways involved in cardiovascular, neurological, and immune responses.[2] The study of S-nitrosylation often relies on the use of NO donors, compounds that release NO under specific conditions.

1-Nitrosohexadecane (C₁₆H₃₃SNO) is a long-chain alkyl S-nitrosothiol. Its significant hydrophobicity makes it a valuable tool for specific applications, particularly for modifying proteins within or associated with cellular membranes or other hydrophobic environments where aqueous NO donors may have limited accessibility.[3] These application notes provide a comprehensive overview of the synthesis of 1-nitrosohexadecane and its use as a targeted NO donor for protein modification studies.

Principle of 1-Nitrosohexadecane Synthesis

The synthesis of S-nitrosothiols (RSNOs) is typically achieved through the nitrosation of a corresponding thiol (RSH) with a nitrosating agent.[4] A common method involves the reaction of a thiol with nitrous acid (HONO), which can be generated in situ from the acidification of sodium nitrite (NaNO₂).[4][5]

For the synthesis of 1-nitrosohexadecane, the precursor is 1-hexadecanethiol (C₁₆H₃₄S), a long-chain alkyl thiol.[6] Due to the insolubility of 1-hexadecanethiol in water, the reaction is typically performed in a biphasic system or in an organic solvent. The long alkyl chain confers significant stability to the resulting S-nitrosothiol compared to smaller, more volatile counterparts.

Applications in Protein Modification

1-Nitrosohexadecane serves as a targeted donor of NO⁺ (nitrosonium ion) equivalents, which directly react with protein thiolate anions (Cys-S⁻) to form S-nitrosocysteine (Cys-SNO). This process is known as transnitrosation.[7]

Key applications include:

  • Modification of Membrane Proteins: The lipophilic nature of 1-nitrosohexadecane allows it to partition into lipid bilayers, delivering NO in close proximity to membrane-embedded or membrane-associated proteins, such as ion channels, receptors, and signaling enzymes.

  • Studying Hydrophobic Protein Pockets: It can be used to probe for reactive cysteines located within hydrophobic pockets of soluble proteins that are inaccessible to hydrophilic NO donors.

  • Controlled NO Delivery: As with other RSNOs, the release of NO from 1-nitrosohexadecane can be triggered by light, heat, or transition metals like copper (Cu²⁺), offering a degree of control over the modification process.[8]

Experimental Protocols

Protocol 1: Synthesis of 1-Nitrosohexadecane

This protocol is adapted from general methods for S-nitrosothiol synthesis.[4][5] All steps should be performed in a well-ventilated fume hood, and the product should be protected from light to prevent premature decomposition.

Materials:

  • 1-Hexadecanethiol (C₁₆H₃₄S)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve Thiol: In a round-bottom flask, dissolve 1.0 g of 1-hexadecanethiol (approx. 3.87 mmol) in 20 mL of methanol. Place the flask on a magnetic stirrer.

  • Prepare Nitrite Solution: In a separate beaker, dissolve an equimolar amount of sodium nitrite (0.27 g, 3.9 mmol) in a minimal amount of deionized water (approx. 2 mL).

  • Acidification and Reaction: Cool the thiol solution in an ice bath. While stirring vigorously, slowly add the sodium nitrite solution to the flask.

  • Initiate Nitrosation: Slowly, dropwise, add 0.5 mL of concentrated HCl to the stirring mixture. The solution should develop a characteristic pink or red color, indicating the formation of the S-nitrosothiol.

  • Reaction Time: Continue stirring the reaction mixture in the ice bath for 30-60 minutes, keeping it protected from light by wrapping the flask in aluminum foil.

  • Extraction: Transfer the reaction mixture to a separatory funnel containing 50 mL of dichloromethane and 50 mL of cold deionized water.

  • Wash: Gently shake the separatory funnel. Allow the layers to separate and discard the upper aqueous layer. Wash the organic layer two more times with 50 mL of cold deionized water to remove any unreacted acid and salts.

  • Drying and Concentration: Drain the organic layer into a clean flask containing anhydrous sodium sulfate to remove residual water. Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator at low temperature (<30°C).

  • Storage: The resulting red-pink oil is 1-nitrosohexadecane. Store it neat or dissolved in an organic solvent (e.g., DMSO, ethanol) at -80°C in a light-protected container. The concentration can be determined spectrophotometrically by measuring its absorbance around 340 nm.

Protocol 2: S-Nitrosylation of a Target Protein

This protocol provides a general workflow for modifying a purified protein or proteins in a cell lysate with 1-nitrosohexadecane.

Materials:

  • 1-Nitrosohexadecane stock solution (e.g., 100 mM in DMSO)

  • Target protein in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.4)

  • HENS Buffer: 250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7

  • Acetone, pre-chilled to -20°C

Procedure:

  • Prepare Protein Sample: Prepare the protein sample (purified protein or cell lysate) at a concentration of 1-5 mg/mL in HENS buffer.

  • NO Donor Addition: Add the 1-nitrosohexadecane stock solution to the protein sample to achieve the desired final concentration (typically ranging from 10 µM to 1 mM). A vehicle control (DMSO only) should be run in parallel.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The incubation should be performed in the dark.

  • Stop Reaction (Optional): To remove excess NO donor, the reaction can be stopped by precipitating the protein. Add four volumes of ice-cold acetone to the sample.

  • Precipitation: Incubate at -20°C for 30 minutes.

  • Pellet Protein: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the protein.

  • Wash: Carefully discard the supernatant and wash the pellet with cold 70% acetone.

  • Resuspend: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., SDS-PAGE sample buffer, buffer for mass spectrometry).

  • Analysis: The S-nitrosylated protein is now ready for analysis via methods such as the Biotin-Switch Technique (see Protocol 3) or mass spectrometry.

Protocol 3: Detection of S-Nitrosylation via the Biotin-Switch Technique (BST)

The BST is the most widely used method for detecting S-nitrosylated proteins.[1][9][10] It involves three key steps: blocking free thiols, selectively reducing S-nitrosothiols, and labeling the newly formed thiols with a biotin tag.[10][11]

Materials:

  • S-nitrosylated protein sample from Protocol 2.

  • Blocking Buffer: HENS buffer containing 2.5% SDS and 20 mM S-methyl methanethiosulfonate (MMTS).

  • Labeling Buffer: HENS buffer containing 1 mM Biotin-HPDP.

  • Reducing Agent: Sodium ascorbate solution (400 mM in HENS buffer, freshly prepared).

  • Streptavidin-agarose beads for enrichment.

  • Western blot reagents.

Procedure:

  • Blocking Free Thiols: Add four volumes of Blocking Buffer to the protein sample. Incubate at 50°C for 30 minutes with frequent vortexing to block all free cysteine residues.

  • Remove Excess MMTS: Precipitate the proteins by adding three volumes of ice-cold acetone and incubating at -20°C for 20 minutes. Centrifuge to pellet the proteins, and wash the pellet twice with 70% acetone.

  • Reduction and Labeling: Resuspend the protein pellet in HENS buffer. Add 1/10 volume of the sodium ascorbate solution to selectively reduce the S-NO bonds to free thiols. Immediately add 1/4 volume of the Labeling Buffer containing Biotin-HPDP.

  • Incubation: Incubate for 1 hour at room temperature in the dark.

  • Detection: The biotin-labeled proteins can now be detected.

    • Western Blot: Analyze the samples directly by SDS-PAGE and western blotting using an anti-biotin antibody or HRP-conjugated streptavidin.[12]

    • Enrichment: For low-abundance proteins, incubate the labeled sample with streptavidin-agarose beads to enrich for biotinylated proteins, then elute and analyze by western blot.

Data Presentation

Quantitative analysis of protein S-nitrosylation can be achieved using mass spectrometry-based proteomic techniques, such as iTRAQ or SILAC, combined with enrichment methods like the Biotin-Switch Technique.[1][13][14] The data below is a representative table summarizing results from a hypothetical quantitative proteomics experiment comparing a control sample to one treated with an NO donor.

Table 1: Representative Quantitative Proteomic Data of S-Nitrosylated Proteins

Protein IDGene NameCysteine SiteFold Change (Treated/Control)Function
P04406GAPDHCys1523.5Glycolysis, Apoptosis
P62258ACTG1Cys3742.8Cytoskeleton
Q13155XIAPCys2154.1Anti-apoptosis
P08238HSP90AA1Cys5981.9Protein Folding
P10809ENO1Cys2472.5Glycolysis

Visualizations

Synthesis and Protein Modification Workflow

G cluster_synthesis Synthesis of 1-Nitrosohexadecane cluster_modification Protein Modification A 1-Hexadecanethiol C Nitrosation Reaction (Methanol/H2O) A->C B NaNO2 + Acid B->C D 1-Nitrosohexadecane (C16H33SNO) C->D F Transnitrosation D->F NO Donor E Target Protein (with Cys-SH) E->F G S-Nitrosylated Protein (Cys-SNO) F->G Downstream Analysis Downstream Analysis G->Downstream Analysis Biotin-Switch, Mass Spec

Caption: Workflow for synthesis of 1-nitrosohexadecane and subsequent protein modification.

Biotin-Switch Technique (BST) Workflow

BST_Workflow start Protein Sample (Free SH, S-NO) step1 Step 1: Blocking Block free thiols (-SH) with MMTS start->step1 step2 Step 2: Reduction Selectively reduce S-NO with Ascorbate step1->step2 step3 Step 3: Labeling Label new thiols (-SH) with Biotin-HPDP step2->step3 end Detection (Western Blot / MS) step3->end

Caption: The three-step workflow of the Biotin-Switch Technique for detecting S-nitrosylation.

Signaling Consequence of Protein S-Nitrosylation

Signaling_Pathway NO_Donor 1-Nitrosohexadecane Protein Inactive Enzyme (e.g., Caspase-3) NO_Donor->Protein S-Nitrosylation Apoptosis Apoptotic Pathway Protein->Apoptosis Promotes SNO_Protein S-Nitrosylated Enzyme (Inactive) SNO_Protein->Apoptosis Inhibits Cell_Survival Cell Survival Apoptosis->Cell_Survival Prevents

Caption: S-nitrosylation of an enzyme like caspase-3 can inhibit apoptosis, promoting cell survival.

References

"protocols for the controlled release of nitric oxide from 1-nitrosohexadecane"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a notable absence of established protocols for the controlled release of nitric oxide (NO) from 1-nitrosohexadecane. This compound is not recognized as a conventional or well-characterized nitric oxide donor in published research. Consequently, specific application notes, quantitative data, and detailed experimental methodologies pertaining to its use for controlled NO release are not available.

While C-nitroso compounds, as a broader chemical class, have been investigated for their potential to release nitric oxide, specific data and protocols for 1-nitrosohexadecane are absent from these studies.[1] The existing body of research on controlled nitric oxide release focuses on other classes of donor molecules, such as N-diazeniumdiolates (NONOates), S-nitrosothiols (RSNOs), and various nanoparticle-based delivery systems.

In the interest of providing valuable information to researchers, scientists, and drug development professionals in the field of nitric oxide research, this document presents a generalized overview of the protocols and methodologies typically applied to characterize established NO-releasing agents. It is crucial to emphasize that the following information is not specific to 1-nitrosohexadecane but represents standard practices in the field.

General Methodologies for Characterizing Nitric Oxide Donors

The controlled release of nitric oxide from a donor compound is a critical parameter that dictates its potential therapeutic application. Researchers employ a variety of direct and indirect methods to quantify the release kinetics and total NO payload.

Measurement of Nitric Oxide Release

Several analytical techniques are available to measure the real-time release of NO from a donor compound in solution.

  • Chemiluminescence: This is considered the gold standard for sensitive and specific detection of nitric oxide.[2] The method involves the reaction of NO with ozone (O₃) to produce excited-state nitrogen dioxide (NO₂*), which then emits light as it decays. The intensity of the emitted light is directly proportional to the NO concentration.

  • Electrochemical Sensors: Amperometric sensors, often using modified electrodes, provide a real-time measurement of NO concentration. These sensors are particularly useful for monitoring dynamic changes in NO levels in various biological media.[3][4]

  • Griess Assay: This colorimetric method is an indirect measurement that quantifies nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[3] While less sensitive than chemiluminescence and susceptible to interference from other components in biological samples, it is a widely used and accessible technique for estimating total NO release over time.

  • Oxyhemoglobin Assay: This spectrophotometric method relies on the reaction of NO with oxyhemoglobin to form methemoglobin, which can be monitored by a change in absorbance.[3] It offers high sensitivity for detecting nanomolar concentrations of NO.

Experimental Protocols for Characterizing NO Donors

The following are generalized protocols for preparing solutions of common NO donors and measuring their NO release profiles. These are illustrative examples and would require significant adaptation and validation for any new compound.

Protocol 1: Preparation of a Stock Solution of a Generic NO Donor (e.g., a NONOate)
  • Reagents and Materials:

    • NO donor compound (e.g., Spermine NONOate)

    • 0.01 M Sodium Hydroxide (NaOH), deoxygenated

    • Phosphate-buffered saline (PBS), pH 7.4, deoxygenated

    • Airtight syringe

    • Glass vial with a septum

  • Procedure:

    • Prepare the deoxygenated NaOH and PBS by bubbling with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.

    • Weigh a precise amount of the NO donor compound in the glass vial.

    • Using an airtight syringe, add a calculated volume of cold, deoxygenated 0.01 M NaOH to the vial to achieve the desired stock concentration (e.g., 10 mM). The alkaline solution prevents premature decomposition of the NONOate.

    • Store the stock solution on ice and use it within a short period to minimize degradation.

Protocol 2: Measurement of NO Release using Chemiluminescence
  • Instrumentation and Reagents:

    • Nitric Oxide Analyzer (NOA) based on chemiluminescence

    • Reaction vessel with a port for sample injection and a gas inlet/outlet

    • Nitrogen gas (for deoxygenation)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Stock solution of the NO donor

  • Procedure:

    • Set up the NOA according to the manufacturer's instructions and allow it to stabilize.

    • Add a known volume of PBS (pH 7.4) to the reaction vessel and purge with nitrogen gas to remove oxygen, which can react with NO.

    • Once a stable baseline is achieved, inject a small, known volume of the NO donor stock solution into the reaction vessel.

    • Record the NO concentration in real-time until the release is complete and the signal returns to baseline.

    • The data can be used to determine the half-life (t₁/₂) of NO release, the maximum concentration (Cₘₐₓ), and the total amount of NO released.

Quantitative Data for Common NO Donors

The release kinetics of nitric oxide donors are highly dependent on the specific compound, pH, temperature, and the presence of other molecules. The following table provides a summary of typical release characteristics for some common NONOates at physiological pH (7.4) and 37°C.

NO DonorHalf-life (t₁/₂)Moles of NO released per mole of donor
Diethylamine NONOate (DEA/NO)~2 minutes~1.5
Spermine NONOate (SPER/NO)~39 minutes~1.7

Note: This data is compiled from various sources and should be used for illustrative purposes only. Actual values can vary based on experimental conditions.[1]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz can effectively illustrate complex biological processes and experimental designs.

Experimental_Workflow_for_NO_Donor_Characterization cluster_preparation Preparation cluster_release_measurement NO Release Measurement cluster_data_analysis Data Analysis Donor NO Donor Compound Stock Prepare Stock Solution (e.g., in 0.01M NaOH) Donor->Stock Reaction Initiate Release (e.g., dilute in PBS pH 7.4) Stock->Reaction Chemiluminescence Chemiluminescence (Direct NO Detection) Reaction->Chemiluminescence Griess Griess Assay (Indirect NO Detection via Nitrite) Reaction->Griess Kinetics Determine Release Kinetics (t½, Cmax, Total NO) Chemiluminescence->Kinetics Griess->Kinetics

Caption: A generalized workflow for the characterization of a nitric oxide donor.

A fundamental signaling pathway activated by nitric oxide is the soluble guanylate cyclase (sGC) pathway, which plays a crucial role in vasodilation.

NO_Signaling_Pathway NO_Donor NO Donor (e.g., NONOate) NO Nitric Oxide (NO) NO_Donor->NO releases sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive activates sGC_active sGC - Active sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC-active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to

References

Application Notes and Protocols: The Use of 1-Nitrosohexadecane in Studying Lipid Peroxidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid peroxidation is a critical process implicated in cellular damage, aging, and the pathophysiology of various diseases, including neurodegenerative disorders and cardiovascular conditions. This complex chain reaction involves the oxidative degradation of lipids, leading to the formation of reactive radical species. Studying these transient radicals is crucial for understanding disease mechanisms and developing effective therapeutic interventions.

Spin trapping, coupled with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for detecting and identifying short-lived radical intermediates. Nitroso compounds are effective spin traps that react with unstable radicals to form more stable nitroxide radicals, known as spin adducts, which can be detected by EPR.

Data Presentation

The following tables summarize quantitative data obtained from studies using analogous nitroso spin traps to characterize lipid radical adducts. This data is essential for the identification and characterization of spin adducts that may be formed when using 1-nitrosohexadecane.

Table 1: EPR Spectral Parameters of Nitroso-Lipid Spin Adducts in Liposomes

Spin Trap AnalogueLipid ComponentNitrogen Hyperfine Coupling Constant (aN) (Gauss)Rotational Correlation Time (τc) (s)Reference
2-methyl-nitrosopropane (MNP)1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC)14.94 - 14.960.72 x 10⁻⁹
2-methyl-nitrosopropane (MNP)Arachidonic Acid (AA)14.94 - 14.960.69 x 10⁻⁹

Table 2: Rate Constants for Reactions of Radicals with Spin Traps and Antioxidants

Reactant 1Reactant 2Rate Constant (k) (M⁻¹s⁻¹)Reference
Nitric Oxide (•NO)Lipid Peroxyl Radical (LOO•)2 x 10⁹
α-TocopherolLipid Peroxyl Radical (LOO•)~10⁶
TEMPO (nitroxide)Alkylperoxyl Radicals10⁶ to >10⁷

Experimental Protocols

The following are detailed methodologies for key experiments to study lipid peroxidation using a lipophilic nitroso spin trap like 1-nitrosohexadecane. These protocols are adapted from established methods using analogous compounds.

Protocol 1: Preparation of Liposomes and Induction of Lipid Peroxidation
  • Liposome Preparation:

    • Prepare a lipid mixture in a round-bottom flask. For example, a mixture of a saturated phospholipid like dimyristoylphosphatidylcholine (DMPC) and an unsaturated phospholipid like 1-palmitoyl-2-arachidonoylphosphatidylcholine (PAPC) in a desired molar ratio.

    • Add the lipophilic spin trap, 1-nitrosohexadecane, to the lipid mixture at a final concentration of 1-10 mol%.

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with a buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing, resulting in the formation of multilamellar vesicles.

    • To obtain small unilamellar vesicles (SUVs), sonicate the liposome suspension on ice or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).

  • Induction of Lipid Peroxidation:

    • Lipid peroxidation can be initiated by various methods:

      • Metal-catalyzed oxidation: Add a solution of Fe²⁺ (e.g., ferrous sulfate) to the liposome suspension containing lipid hydroperoxides.

      • Radical initiators: Introduce a water-soluble radical initiator like 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH) or a lipid-soluble initiator like 2,2'-azobis(2,4-dimethylvaleronitrile) (AMVN).

      • Enzymatic initiation: Use enzymes like lipoxygenase.

      • UV irradiation: Expose the liposome suspension to UV light.

Protocol 2: Spin Trapping and EPR Spectroscopy
  • Sample Preparation for EPR:

    • Transfer an aliquot of the liposome suspension with the induced lipid peroxidation and the spin trap into a quartz flat cell or a capillary tube suitable for EPR measurements.

    • Ensure the sample is devoid of oxygen if studying anaerobic processes by purging with nitrogen or argon gas.

  • EPR Spectroscopy:

    • Record the EPR spectra at room temperature using an X-band EPR spectrometer.

    • Typical instrument settings are:

      • Microwave Frequency: ~9.5 GHz

      • Microwave Power: 10-20 mW (should be optimized to avoid saturation)

      • Modulation Frequency: 100 kHz

      • Modulation Amplitude: 0.5-1.0 G (should be optimized for resolution)

      • Sweep Width: 60-100 G

      • Time Constant: 0.1-0.3 s

      • Scan Time: 1-4 minutes

    • Record a spectrum of the liposome suspension before the induction of peroxidation as a baseline.

    • Acquire spectra at different time points after initiating peroxidation to monitor the formation of spin adducts.

  • Data Analysis:

    • Analyze the resulting EPR spectra to identify the spin adducts. The hyperfine coupling constants (especially aN for the nitrogen nucleus) and the g-factor are characteristic of the trapped radical.

    • Simulate the experimental spectra using software like EasySpin to confirm the identity of the spin adducts and to obtain accurate spectral parameters.

    • The rotational correlation time (τc) can be calculated from the lineshapes of the spectra and provides information about the mobility of the spin adduct within the lipid bilayer.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the study of lipid peroxidation using spin trapping.

Lipid_Peroxidation_Pathway PUFA Polyunsaturated Fatty Acid (PUFA-H) Initiation Initiation (e.g., ROS, Fe²⁺) L_radical Lipid Radical (L•) Initiation->L_radical O2 O₂ LOO_radical Lipid Peroxyl Radical (LOO•) O2->LOO_radical Propagation Propagation Termination Termination (e.g., Antioxidants) Propagation->L_radical LOOH Lipid Hydroperoxide (LOOH) Propagation->LOOH NonRadical Non-Radical Products Termination->NonRadical

Caption: Signaling pathway of lipid peroxidation.

Spin_Trapping_Workflow Start Start: Prepare Liposome with 1-Nitrosohexadecane Induce_LP Induce Lipid Peroxidation (e.g., Fe²⁺, AAPH) Start->Induce_LP Spin_Trap_Reaction Lipid Radical (L•) reacts with 1-Nitrosohexadecane (R-N=O) Induce_LP->Spin_Trap_Reaction Spin_Adduct Formation of Stable Nitroxide Spin Adduct (R-N(O•)-L) Spin_Trap_Reaction->Spin_Adduct EPR_Detection Detection by EPR Spectroscopy Spin_Adduct->EPR_Detection Analysis Spectral Analysis: - Identify Radical - Determine Mobility EPR_Detection->Analysis End End: Characterization of Lipid Radical Analysis->End

Caption: Experimental workflow for spin trapping.

Application Notes and Protocols: 1-Nitrosohexadecane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrosohexadecane is a long-chain aliphatic C-nitroso compound. While specific studies on this molecule are limited, the broader class of nitrosoalkanes are recognized as highly reactive and versatile intermediates in organic synthesis.[1][2] Their utility stems from the unique reactivity of the nitroso functional group (-N=O), which can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes them valuable synthons for the introduction of nitrogen-containing functionalities into complex molecules, a common requirement in drug discovery and development.

Primary and secondary nitrosoalkanes are often transient species, prone to isomerization to the corresponding oximes or dimerization.[1][3][4][5] Consequently, they are frequently generated in situ for immediate use in subsequent reactions. The long alkyl chain of 1-nitrosohexadecane is expected to impart significant lipophilicity to its derivatives, a property that can be advantageous in modulating the pharmacokinetic profiles of drug candidates.

Potential Applications in Organic Synthesis and Drug Development

The reactivity of the nitroso group suggests several potential applications for 1-nitrosohexadecane as a synthetic intermediate:

  • Hetero-Diels-Alder Reactions: C-nitroso compounds are excellent dienophiles in [4+2] cycloaddition reactions with dienes, leading to the formation of 3,6-dihydro-1,2-oxazines. These heterocycles are valuable precursors for the synthesis of unsaturated amino alcohols and other complex nitrogenous compounds.

  • Ene Reactions: In a reaction analogous to the Alder-ene reaction, nitrosoalkanes can react with alkenes possessing an allylic hydrogen to form N-allyl-N-hydroxylamines. This provides a direct method for the allylic amination of olefins.

  • Nitroso-Aldol Reactions: The nitroso group can act as an electrophile in reactions with enolates or enols, providing a pathway to α-amino ketones and related structures after subsequent transformations of the initial adduct.

  • Radical Trapping: The labile C-N bond in nitrosoalkanes allows them to act as effective spin traps for carbon-centered radicals, forming stable nitroxide radicals.[2] This property can be exploited in the study of radical reaction mechanisms or for the synthesis of nitroxide-labeled molecules.

Proposed Experimental Protocols

The following are generalized protocols for the synthesis and in situ utilization of 1-nitrosohexadecane. Note: These protocols are illustrative and require optimization for specific substrates and reaction conditions.

Synthesis of 1-Nitrosohexadecane via Oxidation of 1-Aminohexadecane

This protocol is adapted from general procedures for the oxidation of primary amines to nitrosoalkanes.[3]

Materials:

  • 1-Aminohexadecane

  • Oxidizing agent (e.g., dimethyldioxirane (DMDO) in acetone, or Caro's acid)

  • Anhydrous solvent (e.g., dichloromethane, acetone)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 1-aminohexadecane in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C to 0 °C) to minimize side reactions and decomposition of the product.

  • Slowly add a solution of the oxidizing agent to the cooled amine solution with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the resulting solution containing 1-nitrosohexadecane is typically used immediately in the subsequent reaction step without isolation.

Quantitative Data (Hypothetical):

ParameterValue
Starting Material1-Aminohexadecane
Oxidizing AgentDimethyldioxirane (DMDO)
SolventAcetone
Temperature-20 °C
Reaction Time1-2 hours
Expected Yield in situ use, not isolated
Purity in situ use, not isolated
In Situ Hetero-Diels-Alder Reaction with a Diene

This protocol describes the trapping of in situ generated 1-nitrosohexadecane with a suitable diene.

Materials:

  • Solution of 1-nitrosohexadecane (from Protocol 3.1)

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • Anhydrous solvent (matching the synthesis step)

Procedure:

  • To the cold solution of in situ generated 1-nitrosohexadecane, add the diene dropwise with continuous stirring under an inert atmosphere.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium thiosulfate if peroxides were used).

  • Perform a standard aqueous workup and purify the resulting cycloadduct by column chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Diene2,3-Dimethyl-1,3-butadiene
SolventAcetone
Temperature-20 °C to room temperature
Reaction Time18 hours
Expected Yield of Cycloadduct 60-80%
Purification Method Silica gel column chromatography

Visualizations

Synthesis_and_Reaction_Workflow Workflow for the Synthesis and In Situ Reaction of 1-Nitrosohexadecane A 1-Aminohexadecane B Oxidation (e.g., DMDO, -20 °C) A->B C 1-Nitrosohexadecane (in situ) B->C E Hetero-Diels-Alder Reaction C->E D Diene D->E F 3,6-Dihydro-1,2-oxazine Derivative E->F

Caption: Synthesis and subsequent in situ hetero-Diels-Alder reaction of 1-nitrosohexadecane.

General_Reactivity_Pathway Potential Reaction Pathways of 1-Nitrosohexadecane cluster_synthesis Synthesis cluster_reactions Reactions 1-Aminohexadecane 1-Aminohexadecane Oxidation Oxidation 1-Aminohexadecane->Oxidation 1-Nitrosohexadecane 1-Nitrosohexadecane Oxidation->1-Nitrosohexadecane Hetero-Diels-Alder Hetero-Diels-Alder 1-Nitrosohexadecane->Hetero-Diels-Alder + Diene Ene Reaction Ene Reaction 1-Nitrosohexadecane->Ene Reaction + Alkene Nitroso-Aldol Nitroso-Aldol 1-Nitrosohexadecane->Nitroso-Aldol + Enolate Dihydro-1,2-oxazines Dihydro-1,2-oxazines Hetero-Diels-Alder->Dihydro-1,2-oxazines N-Allyl-N-hydroxylamines N-Allyl-N-hydroxylamines Ene Reaction->N-Allyl-N-hydroxylamines alpha-Amino Ketones (precursors) alpha-Amino Ketones (precursors) Nitroso-Aldol->alpha-Amino Ketones (precursors)

References

Application Notes & Protocols for the Quantification of 1-Nitrosohexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrosohexadecane is a long-chain N-nitroso compound. The quantification of N-nitroso compounds is of significant interest in various fields, including pharmaceutical sciences and food safety, due to their potential biological activities. This document provides detailed analytical methods for the quantitative determination of 1-nitrosohexadecane in biological and pharmaceutical matrices. The protocols described are based on established methods for other N-nitroso compounds and have been adapted for the specific properties of 1-nitrosohexadecane.

General Workflow for Analysis

The overall workflow for the quantification of 1-nitrosohexadecane involves sample preparation, analytical separation and detection, and data analysis.

Workflow Sample Sample Collection (e.g., Plasma, Tissue Homogenate) Extraction Extraction of 1-Nitrosohexadecane (SPE or LLE) Sample->Extraction Concentration Solvent Evaporation and Reconstitution Extraction->Concentration Analysis Instrumental Analysis (GC-MS or HPLC-UV) Concentration->Analysis Quantification Data Processing and Quantification Analysis->Quantification

Caption: General experimental workflow for the quantification of 1-nitrosohexadecane.

I. Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of 1-nitrosohexadecane due to its expected volatility.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load 1 mL of the sample (e.g., plasma, reconstituted drug product) onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences, followed by 5 mL of 40% methanol in water to remove less polar interferences.

  • Elution: Elute the 1-nitrosohexadecane from the cartridge using 5 mL of dichloromethane.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of isooctane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent.

  • Mass Spectrometer: Agilent 5975 or equivalent.

  • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor for characteristic ions of 1-nitrosohexadecane (parent ion and major fragments).

Data Presentation

Table 1: GC-MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL
Accuracy (% Recovery)92 - 108%
Precision (%RSD)< 10%

II. High-Performance Liquid Chromatography (HPLC-UV) Method

This method is an alternative for the quantification of 1-nitrosohexadecane, particularly if the compound exhibits sufficient UV absorbance.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To 1 mL of sample, add 5 mL of dichloromethane in a glass tube.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (bottom) layer to a new tube.

  • Repeat the extraction step with an additional 5 mL of dichloromethane.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 85% acetonitrile in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm (based on the typical absorbance of the N-nitroso group).

  • Injection Volume: 20 µL.

Data Presentation

Table 2: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)2.0 ng/mL
Limit of Quantification (LOQ)5.0 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 8%

Hypothetical Signaling Pathway

While the specific signaling pathways of 1-nitrosohexadecane are not well-defined, N-nitroso compounds are often associated with the nitric oxide (NO) signaling pathway due to their ability to release NO under certain conditions. The released NO can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP) and subsequent downstream effects.

Signaling_Pathway cluster_cell Target Cell sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive sGC_active sGC - Active sGC_inactive->sGC_active NO GTP GTP cGMP cGMP GTP->cGMP sGC active GMP GMP cGMP->GMP PDE PKG Protein Kinase G (PKG) cGMP->PKG activates PDE Phosphodiesterase (PDE) Cellular_Response Downstream Cellular Responses (e.g., Vasodilation, Neurotransmission) PKG->Cellular_Response phosphorylates targets Nitroso 1-Nitrosohexadecane NO_release Nitric Oxide (NO) Release Nitroso->NO_release Metabolic Activation / Decomposition NO_release->sGC_inactive

Caption: Hypothetical signaling pathway of 1-nitrosohexadecane via nitric oxide release.

Application Notes and Protocols for Handling and Storage of Uncharacterized Nitroso Compounds, with Reference to 1-Nitrosohexadecane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific handling, storage, or toxicity data for 1-nitrosohexadecane has been found in publicly available literature or safety data sheets. The following guidelines are based on general best practices for handling potentially hazardous, uncharacterized solid organic compounds, particularly those containing a nitroso functional group. Nitroso compounds as a class are often associated with potential health risks, and therefore, a high degree of caution is warranted. These protocols should be adapted to your specific laboratory and institutional safety guidelines.

Assumed Hazard Profile

In the absence of specific data, 1-nitrosohexadecane should be treated as a hazardous substance with potential for toxicity, irritation, and unknown long-term health effects. The precautionary principle must be applied at all times.

Assumed Properties for Risk Assessment:

PropertyAssumed Value/CharacteristicRationale
Physical State SolidBased on the "hexadecane" long alkyl chain.
Melting Point UnknownHandle as a potentially low-melting solid that could become volatile.
Boiling Point UnknownAssume decomposition upon heating. Avoid heating without proper controls.
Solubility Likely soluble in organic solvents, insoluble in water.Common for long-chain aliphatic compounds.
Toxicity Assume High Toxicity (Oral, Dermal, Inhalation)Nitroso compounds are a class of concern.
Carcinogenicity Assume Potential Carcinogen Many N-nitroso compounds are known carcinogens.
Stability Assume Moderate Stability Potentially sensitive to light, heat, and strong acids/bases.
Reactivity Avoid strong oxidizing and reducing agents.The nitroso group can be reactive.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the minimum required PPE.

EquipmentSpecificationPurpose
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Prevents dermal absorption. Check glove compatibility charts for relevant solvents.
Eye Protection Chemical safety goggles and a full-face shieldProtects eyes and face from splashes and airborne particles.
Body Protection Fully buttoned laboratory coat with tight-fitting cuffsProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood is mandatory.Prevents inhalation of any dust or vapors.

Experimental Protocols

Receiving and Unpacking
  • Preparation: Before receiving the compound, designate a specific, labeled storage area within a ventilated cabinet. Ensure a chemical spill kit is accessible.

  • Inspection: Upon receipt, inspect the outer packaging for any signs of damage or leaks. If compromised, handle it within a chemical fume hood.

  • Unpacking: Move the package to a chemical fume hood before opening the secondary container.

  • Verification: Confirm the label on the primary container matches the order details. Note the date of receipt.

  • Initial Storage: Place the sealed primary container in its designated, labeled secondary containment within the ventilated storage cabinet.

Storage Procedures
  • Short-Term and Long-Term Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Keep in a cool, dry, and dark location. A refrigerator or freezer suitable for chemical storage may be appropriate, but its stability at low temperatures is unknown.

    • Store away from incompatible materials, especially strong oxidizing agents, reducing agents, and strong acids.

    • Utilize secondary containment (e.g., a plastic tub or beaker) to contain any potential leaks.

Weighing and Dispensing (Solid Compound)

All handling of 1-nitrosohexadecane must be performed inside a certified chemical fume hood.

  • Area Preparation: Decontaminate the work surface within the fume hood. Place a disposable absorbent bench liner on the surface.

  • Tare Weighing: Place a clean, tared weigh boat or vial on the analytical balance inside the fume hood.

  • Dispensing:

    • Using a clean, designated spatula, carefully transfer the required amount of 1-nitrosohexadecane from the stock container to the weigh boat.

    • Avoid generating dust. If the material is a fine powder, handle it with extreme care.

    • Promptly and securely close the stock container.

  • Post-Weighing: Record the final weight. The dispensed compound is now ready for use in the experimental procedure.

  • Decontamination: Clean the spatula thoroughly with an appropriate solvent. Dispose of the weigh boat and any contaminated materials (e.g., gloves, bench liner) in the designated solid hazardous waste container.

Spill and Waste Disposal
  • Spill Procedure:

    • Evacuate: Alert others in the immediate area.

    • Contain: If safe to do so, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels.

    • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled hazardous waste container.

    • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Waste Disposal:

    • Collect all waste materials (unused compound, contaminated consumables) in a clearly labeled, sealed hazardous waste container.

    • Dispose of the waste according to your institution's and local environmental regulations for hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

Visualized Workflow

The following diagram illustrates the logical workflow for safely handling an uncharacterized compound like 1-nitrosohexadecane.

G start Start: Receive Compound receive 1. Unpack in Fume Hood start->receive end_node End: Final Decontamination store 2. Store in Ventilated Cabinet (Cool, Dark, Dry) receive->store ppe 3. Don Full PPE (Gloves, Goggles, Coat) store->ppe weigh 4. Weigh/Dispense in Fume Hood ppe->weigh experiment 5. Perform Experiment weigh->experiment spill_check Spill Occurred? experiment->spill_check waste 6. Segregate Hazardous Waste waste->end_node spill_check->waste No spill_protocol Execute Spill Protocol spill_check->spill_protocol Yes spill_protocol->waste

Caption: Workflow for handling uncharacterized compounds.

Application Notes and Protocols for Studying the Reactions of 1-Nitrosohexadecane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for studying the synthesis, reactivity, and potential biological interactions of 1-nitrosohexadecane. The protocols are based on established methods for the study of aliphatic nitroso compounds.

Introduction to 1-Nitrosohexadecane

1-Nitrosohexadecane is a long-chain aliphatic C-nitroso compound. Like other primary and secondary nitrosoalkanes, it is a reactive molecule characterized by the presence of a nitroso (-N=O) functional group. Due to the presence of an α-hydrogen, it has the potential to isomerize to its corresponding oxime, hexadecanal oxime. In solution and in the solid state, it can exist in equilibrium between its monomeric (blue or green) and dimeric (colorless) forms. The study of 1-nitrosohexadecane is relevant for understanding the chemistry and biological activity of aliphatic nitroso compounds, which have implications in fields ranging from organic synthesis to toxicology and drug development. Their ability to act as radical traps and interact with biological nucleophiles, such as thiols, makes them interesting candidates for probing redox signaling pathways.

Synthesis and Purification of 1-Nitrosohexadecane

The synthesis of primary nitrosoalkanes like 1-nitrosohexadecane is typically achieved through the oxidation of the corresponding primary amine. Due to their instability, they are often isolated as the more stable dimeric form (an azodioxyalkane).

Protocol 2.1: Synthesis of 1-Nitrosohexadecane Dimer via Oxidation of 1-Hexadecylamine

Materials:

  • 1-Hexadecylamine

  • Peroxyacetic acid (or Caro's acid, prepared from potassium persulfate and sulfuric acid)

  • Dichloromethane (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hexane

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-hexadecylamine in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of peroxyacetic acid in an appropriate solvent dropwise to the stirred amine solution. The reaction is exothermic and should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess oxidizing agent by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature.

  • The resulting crude product, the 1-nitrosohexadecane dimer, can be purified by recrystallization from a suitable solvent such as hexane at low temperatures.

Expected Outcome: A colorless or white crystalline solid of the 1-nitrosohexadecane dimer.

Characterization of 1-Nitrosohexadecane

Due to the monomer-dimer equilibrium, the characterization of 1-nitrosohexadecane requires techniques that can identify both species.

Protocol 3.1: Spectroscopic Characterization
  • UV-Visible Spectroscopy: Dissolve the purified dimer in a suitable solvent (e.g., hexane or ethanol). The monomeric form will exhibit a characteristic absorption in the visible region (around 600-700 nm), appearing as a blue or green solution. The intensity of this absorption is temperature-dependent and can be used to study the monomer-dimer equilibrium.

  • Infrared (IR) Spectroscopy: The IR spectrum of the dimer will lack the characteristic N=O stretch of the monomer. Key vibrational bands for the dimer will be in the fingerprint region. The monomer, if present in sufficient concentration, would show a stretch at approximately 1550-1620 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton signals of the alkyl chain will be observed. The protons alpha to the nitroso group in the monomer will have a characteristic chemical shift. In the dimer, distinct signals for the alpha-protons will also be present, likely at a different chemical shift compared to the monomer.

    • ¹³C NMR: The carbon spectrum will show the signals for the 16 carbons of the hexadecyl chain. The C-N carbon will have a characteristic chemical shift that differs between the monomer and the dimer.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or chemical ionization (CI) are suitable techniques. The mass spectrum may show peaks corresponding to the monomer, the dimer, and potential fragmentation patterns. The loss of the NO group is a common fragmentation pathway for nitroso compounds.

Illustrative Spectroscopic Data (Hypothetical for 1-Nitrosohexadecane):

Technique Monomer (R-N=O) Dimer (R-N(O)=N(O)-R)
UV-Vis (λmax) ~680 nmNo absorption in visible range
IR (cm⁻¹) ~1560 (N=O stretch)Absence of N=O stretch
¹H NMR (δ, ppm) ~4.5-5.0 (-CH₂-NO)~3.5-4.0 (-CH₂-N(O)=)
¹³C NMR (δ, ppm) ~70-80 (-CH₂-NO)~60-70 (-CH₂-N(O)=)
Mass Spec (m/z) [M+H]⁺ at 270.28[M+H]⁺ at 540.56

Note: The above data are illustrative and based on general values for aliphatic nitroso compounds. Actual values for 1-nitrosohexadecane would need to be determined experimentally.

Studying Key Reactions of 1-Nitrosohexadecane

Monomer-Dimer Equilibrium

This equilibrium is fundamental to the chemistry of 1-nitrosohexadecane and can be investigated by UV-Visible spectroscopy.

Protocol 4.1.1: Temperature-Dependent UV-Vis Spectroscopy
  • Prepare a solution of the 1-nitrosohexadecane dimer in a suitable solvent (e.g., toluene) in a cuvette.

  • Use a temperature-controlled UV-Vis spectrophotometer.

  • Record the absorbance spectrum at various temperatures (e.g., from 20 °C to 80 °C in 10 °C increments).

  • Plot the absorbance at the λmax of the monomer as a function of temperature.

  • The data can be used to calculate the thermodynamic parameters (ΔH° and ΔS°) of the dimerization.

Illustrative Data for Monomer-Dimer Equilibrium:

Temperature (°C) Absorbance at λmax (monomer) Equilibrium Constant (Keq)
200.15X
300.25Y
400.40Z
500.60A

Note: The equilibrium constant would be calculated based on the concentration of the monomer and dimer, which can be determined from the absorbance values and the Beer-Lambert law (once the molar absorptivity of the monomer is known).

Isomerization to Hexadecanal Oxime

The isomerization of a primary nitrosoalkane to its corresponding oxime is a key reaction pathway.

Protocol 4.2.1: Monitoring Isomerization by HPLC
  • Dissolve the 1-nitrosohexadecane dimer in a suitable solvent.

  • Monitor the reaction over time by taking aliquots at regular intervals.

  • Analyze the aliquots by reverse-phase HPLC with UV detection. The nitroso compound and the oxime will have different retention times.

  • Quantify the disappearance of the nitrosoalkane and the appearance of the oxime by integrating the peak areas.

  • The reaction can be studied under different conditions (e.g., different solvents, temperatures, and the presence of catalysts).

Illustrative HPLC Data for Isomerization:

Time (hours) Peak Area (1-Nitrosohexadecane) Peak Area (Hexadecanal Oxime)
0100%0%
185%15%
272%28%
450%50%
825%75%
Radical Trapping Reactions

1-Nitrosohexadecane can act as a spin trap, reacting with free radicals to form stable nitroxide radicals.

Protocol 4.3.1: Spin Trapping with a Radical Initiator and EPR Spectroscopy
  • Generate a free radical source, for example, by thermal decomposition of a radical initiator like AIBN (Azobisisobutyronitrile).

  • In an EPR tube, mix a solution of 1-nitrosohexadecane with the radical initiator in a suitable solvent.

  • Place the EPR tube in the cavity of an EPR spectrometer and heat to the decomposition temperature of the initiator.

  • Record the EPR spectrum. The formation of a stable nitroxide radical will result in a characteristic EPR signal. The hyperfine splitting pattern of the signal can provide information about the trapped radical.

Investigation of Biological Interactions

The reactivity of the nitroso group suggests potential interactions with biological molecules, particularly those with nucleophilic groups like thiols.

Protocol 5.1: Reaction with Thiols

The reaction of 1-nitrosohexadecane with biologically relevant thiols like glutathione (GSH) or cysteine can be monitored to understand its potential biological activity.

Protocol 5.1.1: Monitoring Thiol Reaction by HPLC-UV
  • Prepare solutions of 1-nitrosohexadecane and the thiol (e.g., GSH) in a buffered aqueous solution.

  • Mix the solutions and monitor the reaction over time by reverse-phase HPLC with UV detection.

  • Observe the disappearance of the reactants and the appearance of new products.

  • Mass spectrometry can be used to identify the products of the reaction.

Protocol 5.2: Cytotoxicity Assays

To assess the potential biological effect of 1-nitrosohexadecane, standard cytotoxicity assays can be performed.

Protocol 5.2.1: MTT Assay
  • Culture a suitable cell line (e.g., a cancer cell line or a normal cell line) in 96-well plates.

  • Treat the cells with various concentrations of 1-nitrosohexadecane for a defined period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate to allow the formation of formazan crystals.

  • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Illustrative Cytotoxicity Data:

Concentration (µM) Cell Viability (%)
0.198
192
1075
5048
10020

Visualizations

Diagram 6.1: Synthesis and Key Reactions of 1-Nitrosohexadecane

G cluster_synthesis Synthesis cluster_reactions Key Reactions 1-Hexadecylamine 1-Hexadecylamine Oxidation Oxidation 1-Hexadecylamine->Oxidation 1-Nitrosohexadecane (Monomer) 1-Nitrosohexadecane (Monomer) Oxidation->1-Nitrosohexadecane (Monomer) Dimerization Dimerization 1-Nitrosohexadecane (Monomer)->Dimerization Isomerization Isomerization 1-Nitrosohexadecane (Monomer)->Isomerization Radical Trapping Radical Trapping 1-Nitrosohexadecane (Monomer)->Radical Trapping 1-Nitrosohexadecane Dimer 1-Nitrosohexadecane Dimer Dimerization->1-Nitrosohexadecane Dimer Hexadecanal Oxime Hexadecanal Oxime Isomerization->Hexadecanal Oxime Nitroxide Radical Nitroxide Radical Radical Trapping->Nitroxide Radical Free Radical (R.) Free Radical (R.) Free Radical (R.)->Radical Trapping

Caption: Synthesis and major reaction pathways of 1-nitrosohexadecane.

Diagram 6.2: Experimental Workflow for Studying 1-Nitrosohexadecane Reactions

G cluster_characterization Characterization cluster_reactions Reaction Studies cluster_bioassays Biological Assays Synthesis & Purification Synthesis & Purification Characterization Characterization Synthesis & Purification->Characterization Reaction Studies Reaction Studies Characterization->Reaction Studies Biological Assays Biological Assays Characterization->Biological Assays NMR NMR MS MS IR IR UV-Vis UV-Vis Dimerization Dimerization Isomerization Isomerization Radical Trapping Radical Trapping Thiol Reactivity Thiol Reactivity Cytotoxicity Cytotoxicity G 1-Nitrosohexadecane 1-Nitrosohexadecane Redox Reaction Redox Reaction 1-Nitrosohexadecane->Redox Reaction Cellular Thiols (GSH) Cellular Thiols (GSH) Cellular Thiols (GSH)->Redox Reaction Thiol Adduct Thiol Adduct Redox Reaction->Thiol Adduct Altered Protein Function Altered Protein Function Thiol Adduct->Altered Protein Function Cellular Response Cellular Response Altered Protein Function->Cellular Response

Troubleshooting & Optimization

Technical Support Center: Synthesis of Primary Nitrosoalkanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of primary nitrosoalkanes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing primary nitrosoalkanes?

A1: The synthesis of primary nitrosoalkanes is challenging due to their high reactivity and inherent instability.[1][2] The main difficulties include:

  • Isomerization: Primary nitrosoalkanes readily isomerize to their more stable oxime tautomers. This is a significant competing reaction that can drastically reduce the yield.[1][2]

  • Over-oxidation: The nitroso group is susceptible to further oxidation, leading to the formation of the corresponding nitroalkane as a byproduct.[1][2]

  • Dimerization: Primary nitrosoalkanes exist in an equilibrium between a blue monomeric form and a colorless dimeric form. This can complicate purification and characterization.[1]

  • Reactivity with Reagents: The desired nitrosoalkane product can sometimes react with the starting materials or reagents present in the reaction mixture.[1][2]

Q2: How does the monomer-dimer equilibrium affect the synthesis and isolation process?

A2: In solution and as pure compounds, nitrosoalkanes exist as an equilibrium between the monomer (R-N=O) and the dimer. The monomeric form is typically a blue-colored liquid or gas, while the dimer is a colorless solid.[1] This equilibrium is temperature-dependent, with lower temperatures favoring the dimer. During isolation, this can lead to the precipitation of the colorless dimer, even if the reaction mixture was blue. For characterization, it is important to be aware that both forms may be present.

Q3: What are the best practices for storing primary nitrosoalkanes?

A3: Due to their instability, primary nitrosoalkanes should be used immediately after synthesis whenever possible. If storage is necessary, they should be kept at low temperatures (e.g., -80 °C) in a dilute solution using an inert solvent and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation, isomerization, and oxidation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of primary nitrosoalkanes.

Problem 1: Low or No Yield of the Desired Nitrosoalkane

If you are experiencing low or no yield, consult the following decision workflow to diagnose the issue.

G start Low or No Yield of Primary Nitrosoalkane q1 Analysis of Byproducts: Is the corresponding oxime the major byproduct? start->q1 s1_yes Yes: Isomerization is the primary issue. q1->s1_yes  Yes q2 Is the corresponding nitroalkane a major byproduct? q1->q2 No s1_sol Troubleshooting Steps: 1. Use aprotic, non-polar solvents. 2. Maintain strict low-temperature conditions (e.g., -78 °C) during reaction and workup. 3. Minimize reaction time. s1_yes->s1_sol s2_yes Yes: Over-oxidation is occurring. q2->s2_yes  Yes q3 Are complex mixtures or degradation products observed? q2->q3 No s2_sol Troubleshooting Steps: 1. Use a milder or more selective oxidizing agent. 2. Carefully control the stoichiometry of the oxidant (avoid excess). 3. Reduce reaction temperature and time. s2_yes->s2_sol s3_yes Yes: Product is unstable under reaction/workup conditions. q3->s3_yes  Yes s3_sol Troubleshooting Steps: 1. Ensure an inert atmosphere (N2 or Ar). 2. Perform workup at low temperatures. 3. Check for reactivity with solvents or workup reagents. s3_yes->s3_sol

Caption: Troubleshooting workflow for low yields in primary nitrosoalkane synthesis.

Problem 2: The reaction mixture is blue, but I cannot isolate a blue product.

This is a common observation related to the monomer-dimer equilibrium. The blue color indicates the presence of the monomer in solution. Upon concentration or cooling, the equilibrium shifts towards the colorless, solid dimer, which then precipitates. Your product is likely the dimer. Characterization (e.g., by NMR after re-dissolving) can confirm its identity.

Data Presentation: Comparison of Synthesis Methods

The most common route to primary nitrosoalkanes is the oxidation of primary amines. The choice of oxidizing agent is critical to minimize side reactions.

Oxidizing Agent Typical Substrates Reported Yields Common Side Products & Remarks Reference(s)
Caro's Acid (H₂SO₅) Primary aminoalkanesGoodOximes are also formed.[1][1]
Oxone® (2KHSO₅·KHSO₄·K₂SO₄) Cyclohexylamine, 1-ButanamineGoodOximes are common byproducts. Reaction is often biphasic with acetone as a solvent.[1][1]
Dimethyldioxirane (DMDO) Aliphatic primary aminesGood (for dimers)Oximes, nitroalkanes, nitrones, oxaziridines. Benzylamine yields only the oxime.[1][1]
m-CPBA Aliphatic primary aminesExcellent (for dimers)Generally provides high yields of the dimeric nitroso compounds with fewer side products if conditions are controlled.[1][1]
Hydrogen Peroxide / Na₂WO₄ tert-OctylamineGoodRequires a tungstate catalyst.[1][1]

Experimental Protocols

Protocol 1: Synthesis of Dimeric 1-Nitrosobutane via Oxidation of 1-Butanamine with Oxone®

This protocol is adapted from methodologies reported for the oxidation of primary amines.[1]

Materials:

  • 1-Butanamine

  • Oxone®

  • Sodium bicarbonate (NaHCO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice bath

Experimental Workflow Diagram:

G cluster_prep Preparation (0°C) cluster_reaction Reaction (-5 to 0°C) cluster_workup Workup (0°C) cluster_product Product prep1 Dissolve 1-butanamine and NaHCO3 in Water/Acetone react Add Oxone® solution dropwise to amine solution over 1 hour prep1->react prep2 Prepare separate aqueous solution of Oxone® prep2->react stir Stir vigorously for 2-3 hours at 0°C react->stir extract Extract with cold DCM (3 times) stir->extract wash Wash organic layers with cold brine extract->wash dry Dry over Na2SO4 wash->dry conc Concentrate in vacuo at low temperature dry->conc product Isolate colorless solid (Dimeric 1-nitrosobutane) conc->product

Caption: Experimental workflow for the synthesis of dimeric 1-nitrosobutane using Oxone®.

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 1-butanamine (1 eq.) and sodium bicarbonate (3 eq.) in a 1:1 mixture of acetone and water. Cool the flask to 0 °C in an ice-salt bath.

  • Reagent Addition: Separately, dissolve Oxone® (1.5 eq.) in deionized water. Add this solution dropwise to the stirred amine solution over approximately 1 hour, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, continue to stir the biphasic mixture vigorously at 0 °C for 2-3 hours. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the product with cold dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic layers and wash with cold brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (< 20 °C). The product is typically obtained as a colorless solid (the trans-dimer).

Signaling Pathways and Logical Relationships

The synthesis of primary nitrosoalkanes involves a delicate balance between the desired product formation and competing degradation pathways.

G cluster_precursor Precursors cluster_product Target Product & Equilibrium cluster_byproducts Common Byproducts / Degradation Pathways amine Primary Amine (R-CH2-NH2) product Primary Nitrosoalkane (Monomer, Blue) R-CH2-N=O amine->product Oxidation [O] nitro Primary Nitroalkane (R-CH2-NO2) nitro->product Reduction [H] dimer Dimer (Colorless) product->dimer Dimerization (Low Temp) oxime Oxime (R-CH=NOH) product->oxime Isomerization (Tautomerization) nitro_ox Nitroalkane (R-CH2-NO2) product->nitro_ox Over-oxidation [O]

Caption: Key pathways in the synthesis and degradation of primary nitrosoalkanes.

References

"preventing isomerization of 1-nitrosohexadecane to oxime"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-nitrosohexadecane. The primary focus is on preventing its isomerization to the corresponding oxime, hexadecanal oxime.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with 1-nitrosohexadecane?

The main challenge is the inherent instability of primary nitrosoalkanes, which readily isomerize to their more stable oxime tautomers. This isomerization is often catalyzed by heat, light, and the presence of protic solvents or acidic/basic impurities.

Q2: Why is it crucial to prevent the isomerization of 1-nitrosohexadecane to its oxime?

The biological activity of 1-nitrosohexadecane is attributed to the nitroso functional group (-N=O). Isomerization to the oxime (=N-OH) alters this functional group, which can lead to a partial or complete loss of the desired biological or chemical reactivity. For instance, if 1-nitrosohexadecane is being investigated as a nitric oxide (NO) donor, its conversion to the oxime would likely inhibit this activity.

Q3: What are the optimal storage conditions for 1-nitrosohexadecane to minimize isomerization?

To ensure the stability of 1-nitrosohexadecane, it is recommended to store it under the following conditions:

  • Temperature: -20°C or below.

  • Light: In the dark, using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: Under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Solvent: If in solution, use a dry, aprotic solvent (e.g., anhydrous hexane, toluene, or dichloromethane).

Q4: How can I detect the presence of the hexadecanal oxime impurity in my 1-nitrosohexadecane sample?

The presence of the oxime can be detected using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton alpha to the nitroso group in 1-nitrosohexadecane will have a characteristic chemical shift. The formation of the oxime will result in the appearance of new signals corresponding to the oxime's =N-OH proton and a downfield shift of the alpha-protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The nitroso monomer has a characteristic N=O stretching vibration. The oxime will show a distinct O-H stretch and a C=N stretch.

  • Thin-Layer Chromatography (TLC): The nitroso compound and the oxime will likely have different polarities and thus different Rf values on a TLC plate.

Troubleshooting Guides

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of 1-nitrosohexadecane in solution. 1. Use of a protic solvent (e.g., methanol, ethanol, water).2. Presence of acidic or basic impurities in the solvent.3. Exposure to light.4. Elevated temperature.1. Immediately switch to a dry, aprotic solvent.2. Use freshly distilled or anhydrous grade solvents.3. Protect the solution from light by using amber vials or aluminum foil.4. Perform all manipulations at low temperatures (e.g., in an ice bath).
Low yield of 1-nitrosohexadecane during synthesis. 1. Reaction temperature is too high, favoring oxime formation.2. Use of a protic reaction medium.3. Prolonged reaction time.1. Conduct the synthesis at low temperatures (e.g., -78°C to 0°C).2. Use aprotic solvents for the reaction.3. Monitor the reaction closely by TLC or another suitable method and quench it as soon as the starting material is consumed.
Purification of 1-nitrosohexadecane leads to significant sample loss and isomerization. 1. Use of silica gel chromatography with protic eluents.2. Heating during solvent evaporation.1. If chromatography is necessary, use a neutral stationary phase like deactivated alumina and aprotic eluents. Consider flash chromatography at low temperatures.2. Remove solvent under reduced pressure at low temperatures (rotary evaporator with a cold water bath).
Inconsistent results in biological assays. 1. Isomerization of 1-nitrosohexadecane to the oxime in the assay buffer.2. Degradation of the compound during storage of stock solutions.1. Prepare fresh stock solutions in an appropriate aprotic solvent (e.g., DMSO) immediately before use.2. Minimize the time the compound is in an aqueous/protic buffer before and during the assay.3. Store stock solutions under the recommended optimal conditions.

Experimental Protocols

Protocol 1: Low-Temperature Synthesis of 1-Nitrosohexadecane

This protocol is adapted from general methods for the synthesis of primary nitrosoalkanes, optimized to minimize oxime formation.

Materials:

  • N-Hexadecylhydroxylamine

  • Oxidizing agent (e.g., tert-butyl hypochlorite or a cooled solution of sodium hypochlorite)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve N-hexadecylhydroxylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add a pre-cooled solution of the oxidizing agent dropwise to the stirred reaction mixture.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, quench it by adding a cold aqueous solution of sodium bisulfite.

  • Separate the organic layer, and wash it with cold brine.

  • Dry the organic layer over anhydrous sodium sulfate at low temperature.

  • Filter the solution and remove the solvent under reduced pressure at a low temperature (e.g., using a rotary evaporator with a water bath at or below room temperature).

  • The resulting crude 1-nitrosohexadecane should be used immediately or stored under the recommended conditions.

Protocol 2: Spectroscopic Differentiation of 1-Nitrosohexadecane and Hexadecanal Oxime

Table 1: Expected Spectroscopic Data

Technique 1-Nitrosohexadecane (Monomer) Hexadecanal Oxime
¹H NMR ~4.5-5.0 ppm (triplet, 2H, -CH₂-NO)~6.5-7.5 ppm (triplet, 1H, -CH=NOH)~8.0-10.0 ppm (broad singlet, 1H, =N-OH)
¹³C NMR ~70-80 ppm (-CH₂-NO)~150-160 ppm (-CH=NOH)
FTIR ~1550-1620 cm⁻¹ (N=O stretch)~3100-3500 cm⁻¹ (broad, O-H stretch)~1620-1680 cm⁻¹ (C=N stretch)

Visualizations

Isomerization_Pathway cluster_main Isomerization of 1-Nitrosohexadecane nitroso 1-Nitrosohexadecane (R-CH2-N=O) oxime Hexadecanal Oxime (R-CH=N-OH) nitroso->oxime Tautomerization heat Heat light Light protic Protic Solvents acid_base Acid/Base Catalysis

Caption: Factors promoting the isomerization of 1-nitrosohexadecane.

Experimental_Workflow cluster_workflow Workflow for Handling 1-Nitrosohexadecane synthesis Low-Temperature Synthesis purification Low-Temperature Purification synthesis->purification analysis Purity Analysis (NMR, FTIR) purification->analysis storage Optimal Storage (-20°C, Dark, Inert) analysis->storage usage Immediate Use in Biological Assay storage->usage

Caption: Recommended experimental workflow for 1-nitrosohexadecane.

"optimizing reaction conditions for 1-nitrosohexadecane stability"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-nitrosohexadecane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the stability of 1-nitrosohexadecane. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of 1-nitrosohexadecane.

Issue Potential Cause Recommended Solution
Rapid decomposition of 1-nitrosohexadecane solution High Temperature: C-nitroso compounds are often thermally labile.Store solutions at low temperatures, preferably at -20°C for long-term storage. For short-term storage (up to one month), refrigeration at 4°C is recommended. Avoid repeated freeze-thaw cycles.
Inappropriate pH: The stability of nitroso compounds can be highly dependent on pH. Decomposition can be accelerated in both highly acidic and alkaline conditions.[1][2]Maintain the pH of the solution within a neutral range (pH 6-7.5) for optimal stability. Use appropriate buffer systems to maintain a stable pH.
Presence of Metal Ions: Trace metal ions can catalyze the decomposition of nitroso compounds.[1][2]Use high-purity solvents and reagents. If metal ion contamination is suspected, consider the use of a chelating agent such as EDTA.
Light Exposure: Nitrosoalkanes can be sensitive to light, leading to photodegradation.Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.
Inconsistent experimental results Solvent Effects: The polarity and protic nature of the solvent can influence the stability and reactivity of 1-nitrosohexadecane.Use a consistent, high-purity solvent for all experiments. For solubilizing long-chain nitrosoalkanes, non-polar aprotic solvents are generally preferred. If aqueous solutions are necessary, prepare fresh and use immediately.
Oxidation: 1-nitroso compounds can be susceptible to oxidation, leading to the formation of nitro compounds.[3]Degas solvents prior to use to remove dissolved oxygen. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in dissolving 1-nitrosohexadecane Low Solubility: Due to its long alkyl chain, 1-nitrosohexadecane has limited solubility in polar solvents.Use a co-solvent system or a minimal amount of a compatible organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to initially dissolve the compound before further dilution in aqueous media. Gentle warming may aid dissolution, but prolonged exposure to elevated temperatures should be avoided.
Formation of an oily layer or precipitate in solution Poor Stability/Solubility: This may indicate decomposition or that the compound is coming out of solution.Verify the storage conditions and age of the stock solution. Re-evaluate the solvent system for compatibility and concentration. Consider filtration of the solution before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 1-nitrosohexadecane?

A1: For long-term stability, 1-nitrosohexadecane should be stored as a solid at -20°C in a tightly sealed, light-protected container. For solutions, prepare them fresh whenever possible. If short-term storage of a solution is necessary, store at 4°C in the dark and use within 24-48 hours.

Q2: How does pH affect the stability of 1-nitrosohexadecane?

A2: The stability of nitrosoalkanes is significantly influenced by pH. Extreme pH values, both acidic and alkaline, can catalyze decomposition.[1][2] It is recommended to maintain solutions at a near-neutral pH (6.0-7.5) for enhanced stability.

Q3: What solvents are recommended for working with 1-nitrosohexadecane?

A3: Due to its long alkyl chain, 1-nitrosohexadecane is more soluble in non-polar organic solvents. For biological applications requiring aqueous solutions, a common practice is to prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it to the final concentration in the aqueous medium immediately before use.

Q4: My 1-nitrosohexadecane solution has changed color. Is it still usable?

A4: A noticeable color change can be an indicator of decomposition. It is recommended to prepare a fresh solution. The stability of C-nitroso compounds is often limited, and visible changes suggest that the concentration of the active compound may have decreased.[3]

Q5: How can I monitor the degradation of 1-nitrosohexadecane in my samples?

A5: Several analytical methods can be employed to quantify the degradation of 1-nitrosohexadecane. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of degradation products.[4]

Experimental Protocols

Protocol for Assessing Thermal Stability

This protocol outlines a method to determine the thermal stability of 1-nitrosohexadecane in a specific solvent.

Methodology:

  • Prepare a stock solution of 1-nitrosohexadecane in the desired solvent at a known concentration.

  • Aliquot the solution into several light-protected vials.

  • Incubate the vials at different temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each temperature.

  • Immediately analyze the concentration of 1-nitrosohexadecane in each sample using a validated analytical method such as HPLC-UV.

  • Plot the concentration of 1-nitrosohexadecane as a function of time for each temperature.

  • Calculate the degradation rate constant and half-life at each temperature to quantify stability.

Protocol for Assessing pH Stability

This protocol is designed to evaluate the stability of 1-nitrosohexadecane across a range of pH values.

Methodology:

  • Prepare a series of buffer solutions with different pH values (e.g., pH 4, 5, 6, 7, 8, 9).

  • Prepare a concentrated stock solution of 1-nitrosohexadecane in a suitable organic solvent (e.g., DMSO).

  • Spike the buffer solutions with a small volume of the stock solution to achieve the desired final concentration of 1-nitrosohexadecane. Ensure the final concentration of the organic solvent is low and consistent across all samples.

  • Incubate the solutions at a constant temperature (e.g., 25°C) and protect them from light.

  • At various time intervals, take aliquots from each pH solution.

  • Analyze the concentration of 1-nitrosohexadecane in each aliquot using a suitable analytical method.

  • Determine the degradation rate at each pH to identify the optimal pH range for stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1-nitrosohexadecane) incubation Incubate Samples (Controlled Temp & Light) prep_stock->incubation prep_buffers Prepare Buffers (Varying pH) prep_buffers->incubation sampling Collect Aliquots (Time Points) incubation->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Degradation Kinetics) hplc->data

Caption: Workflow for assessing 1-nitrosohexadecane stability.

stability_factors cluster_compound 1-Nitrosohexadecane Stability cluster_factors Influencing Factors stability Stability temp Temperature temp->stability ph pH ph->stability light Light Exposure light->stability solvent Solvent solvent->stability oxygen Oxygen oxygen->stability metal Metal Ions metal->stability

Caption: Factors influencing 1-nitrosohexadecane stability.

References

"troubleshooting low yields in 1-nitrosohexadecane synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting support for the synthesis of 1-nitrosohexadecane. The primary synthetic route involves the oxidation of 1-hexadecylamine. This process, while direct, is often associated with challenges that can lead to low yields. This document offers detailed FAQs, a troubleshooting guide, and a key experimental protocol to help overcome these issues.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture is not turning the characteristic blue or green color of a C-nitroso compound. What does this indicate?

A1: The absence of the typical blue (monomer) or green (dimer) color could suggest several issues: the reaction has not initiated, the oxidizing agent is inactive, or the product is rapidly converting to other species. Verify the purity and concentration of your reagents, especially the oxidizing agent, and ensure the reaction temperature is appropriate for initiation.

Q2: What are the main side products I should be aware of in this synthesis?

A2: The most common side products are the over-oxidation product, 1-nitrohexadecane, and the isomerization product, hexadecanal oxime.[1] Formation of these impurities significantly reduces the yield of the desired 1-nitrosohexadecane.

Q3: How stable is 1-nitrosohexadecane and how should I store it?

A3: C-nitroso compounds are generally reactive and can be sensitive to heat, light, and air.[1] It is recommended to store the purified product at low temperatures (e.g., in a freezer) under an inert atmosphere (like argon or nitrogen) and protected from light.

Q4: Can I use a different oxidizing agent than the one specified in the protocol?

A4: Yes, various oxidizing agents can be used, including Caro's acid (peroxymonosulfuric acid), peroxy acids like m-CPBA, or tungstate catalysts with hydrogen peroxide.[1] However, the choice of oxidant is crucial as it affects selectivity and yield.[2] Milder conditions are often preferred to prevent over-oxidation.

Q5: My final product appears as a colorless solid. What happened to the blue/green color?

A5: Primary nitrosoalkanes like 1-nitrosohexadecane readily form colorless trans-dimers in the solid state.[1] The characteristic blue color of the monomer is typically observed in solution or in the melt. The disappearance of color upon crystallization is normal.

Troubleshooting Guide for Low Yields

This section addresses specific problems that can lead to diminished yields during the synthesis of 1-nitrosohexadecane.

Issue 1: Low Conversion of Starting Material (1-Hexadecylamine)
  • Question: I've analyzed my crude product and found a significant amount of unreacted 1-hexadecylamine. How can I improve the conversion rate?

  • Answer:

    • Reagent Stoichiometry: Ensure the molar ratio of the oxidizing agent to the amine is correct. A slight excess of the oxidant may be required, but this must be balanced against the risk of over-oxidation.

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography - TLC) and consider extending the reaction time if necessary.

    • Temperature: The reaction may be too cold, leading to slow kinetics. While high temperatures should be avoided to prevent side reactions, a modest increase in temperature may improve the rate of conversion.[3]

    • Mixing: Inefficient stirring can lead to a heterogeneous reaction mixture, especially given the long alkyl chain of the substrate. Ensure vigorous and consistent agitation throughout the reaction.

Issue 2: Formation of Over-oxidation Product (1-Nitrohexadecane)
  • Question: My analysis shows a significant peak corresponding to 1-nitrohexadecane. What measures can I take to prevent this?

  • Answer: Over-oxidation is a primary cause of low yields.[1][4]

    • Choice of Oxidant: Consider using a milder or more selective oxidizing agent. For instance, if a strong peracid is causing over-oxidation, a buffered system or a catalytic system with controlled addition of hydrogen peroxide might offer better results.[5]

    • Controlled Reagent Addition: Add the oxidizing agent slowly and in portions to the reaction mixture. This maintains a low instantaneous concentration of the oxidant, disfavoring the second oxidation step.

    • Temperature Control: Perform the reaction at a lower temperature. Oxidation reactions are exothermic, and maintaining a consistently low temperature (e.g., 0-5 °C) is critical to enhance selectivity.

    • Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this provides more opportunity for the desired product to be oxidized further.

Issue 3: Product Loss During Workup and Purification
  • Question: My yield is significantly lower after purification than what was indicated by the crude analysis. Where could I be losing my product?

  • Answer:

    • Aqueous Extraction: 1-nitrosohexadecane, while having a long alkyl chain, can be lost if the pH of the aqueous phase is not controlled. Ensure the workup is performed under neutral or slightly acidic conditions to avoid the formation of water-soluble species. Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[6]

    • Chromatography: C-nitroso compounds can be unstable on silica gel.[2] If using column chromatography, consider using a less acidic stationary phase (e.g., deactivated silica or alumina) and run the column quickly. It's often advisable to purify the product by recrystallization if possible.[7]

    • Evaporation: Avoid excessive heat when removing the solvent on a rotary evaporator, as the product may be thermally labile.

Quantitative Data Summary

The yield of 1-nitrosoalkanes is highly dependent on the chosen synthetic method and reaction conditions. The following table summarizes reported yields for the oxidation of primary amines to nitrosoalkanes using different oxidants, providing a comparative overview.

Starting AmineOxidizing AgentSolvent SystemYield (%)Reference
1-AminodecaneOxone® / AcetoneBiphasic (CH₂Cl₂/H₂O)High (not specified)[1]
1-AminooctadecanePeroxyacetic AcidDichloromethaneHigh (not specified)[1]
CyclohexylamineSodium Tungstate / H₂O₂Not specifiedHigh (not specified)[1]
Various AnilinesPeroxotungstophosphate / H₂O₂Not specifiedGood to High[1]

Note: Specific yield percentages for long-chain aliphatic amines are not always detailed in review literature, but the methods are reported to be effective.

Key Experimental Protocol: Synthesis of 1-Nitrosohexadecane via Peroxyacid Oxidation

This protocol is a representative method based on the oxidation of long-chain primary amines.[1] Researchers should adapt it as necessary based on laboratory conditions and analytical findings.

Materials:

  • 1-Hexadecylamine

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 1-hexadecylamine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0 °C in an ice-water bath.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (approx. 1.1 eq) in dichloromethane. Add this solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting amine. The solution will typically develop a blue or greenish hue.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo at low temperature (<30 °C).

  • Purification: The crude product, a waxy solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the colorless dimer of 1-nitrosohexadecane.

Diagrams

Below are diagrams illustrating the experimental workflow and a logical approach to troubleshooting low yields.

G Experimental Workflow for 1-Nitrosohexadecane Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve 1-Hexadecylamine in DCM B 2. Cool to 0 °C A->B Setup C 3. Add m-CPBA Solution (Dropwise) B->C Initiate Reaction D 4. Monitor by TLC C->D Maintain T < 5°C E 5. Quench with NaHCO₃ D->E Reaction Complete F 6. Aqueous Extraction E->F G 7. Dry & Concentrate F->G H 8. Recrystallize Product G->H I Final Product: (C₁₆H₃₃NO)₂

Caption: A typical experimental workflow for the synthesis of 1-nitrosohexadecane.

G Troubleshooting Logic for Low Yields Start Low Yield Observed Analysis Analyze Crude Product (TLC, NMR, etc.) Start->Analysis P1 High % of Unreacted Starting Material Analysis->P1 Cause? P2 Presence of Over-oxidation Product Analysis->P2 Cause? P3 Product Loss During Purification Analysis->P3 Cause? S1 • Increase Reaction Time • Check Reagent Stoichiometry • Ensure Proper Mixing P1->S1 Solution S2 • Lower Reaction Temperature • Use Milder Oxidant • Slow Reagent Addition P2->S2 Solution S3 • Optimize Workup pH • Use Recrystallization • Avoid High Heat P3->S3 Solution

Caption: A decision tree for troubleshooting low yields in 1-nitrosohexadecane synthesis.

References

Technical Support Center: Purification of 1-Nitrosohexadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-nitrosohexadecane.

Troubleshooting Guide

Users may encounter several challenges during the purification of 1-nitrosohexadecane. This guide addresses specific issues in a question-and-answer format.

Q1: My purified 1-nitrosohexadecane is a blue oil, but I expect a white crystalline dimer. What could be the issue?

A1: Primary nitrosoalkanes exist in equilibrium between a blue monomeric form and a colorless dimeric form. The blue color indicates the presence of the monomer. This can be influenced by several factors:

  • Temperature: Higher temperatures can favor the monomer. Ensure your purification and storage conditions are at or below room temperature.

  • Solvent: The polarity of the solvent can influence the monomer-dimer equilibrium. The dimer is generally favored in nonpolar solvents.

  • Purity: Impurities can sometimes inhibit dimerization.

Troubleshooting Steps:

  • Attempt to crystallize the blue oil from a nonpolar solvent like hexane or pentane at a low temperature.

  • If crystallization is unsuccessful, repurify the compound using column chromatography with a nonpolar mobile phase.

  • Ensure the starting materials and reaction solvents were anhydrous, as water can interfere with the desired reaction pathway.

Q2: After synthesis and work-up, my crude product is a complex mixture according to TLC/GC-MS analysis. What are the likely impurities?

A2: The synthesis of 1-nitrosohexadecane, typically via the oxidation of 1-aminohexadecane, can lead to several byproducts.[1][2][3] Common impurities may include:

  • Unreacted 1-aminohexadecane: The starting primary amine.

  • 1-Hexadecanol: If the amine is oxidized too far.

  • Hexadecanal oxime: A common isomerization product of primary nitrosoalkanes.[1]

  • 1-Nitrohexadecane: The over-oxidation product.[1]

Troubleshooting Steps:

  • Use TLC analysis with different solvent systems to identify the number of components.

  • Aqueous washes during the work-up can help remove some polar impurities.

  • Column chromatography is often effective for separating these types of impurities from the desired product.

Q3: I am having difficulty finding a suitable solvent for recrystallization. What should I look for?

A3: The ideal recrystallization solvent will dissolve 1-nitrosohexadecane at high temperatures but not at low temperatures.[4] Given its long aliphatic chain, 1-nitrosohexadecane is expected to be nonpolar.

Solvent Selection Strategy:

  • Start with nonpolar solvents: Test small amounts of your crude product in solvents like hexanes, heptane, or pentane.

  • Consider mixed solvent systems: If a single solvent is not effective, a mixed system can be used. For example, dissolve the compound in a small amount of a more polar solvent like dichloromethane or diethyl ether at room temperature, and then slowly add a nonpolar solvent like cold hexane until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can yield crystals.

  • Avoid reactive solvents: Do not use protic solvents like methanol or ethanol for recrystallization, as they can react with the nitroso group.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure 1-nitrosohexadecane?

A1: Pure primary nitrosoalkanes are typically white, crystalline solids at room temperature, existing as the trans-dimer.[1] They can be unstable and may slowly decompose over time, especially when exposed to light, heat, or air. For long-term storage, it is advisable to keep the purified compound in a sealed, amber vial at low temperatures (e.g., -20°C).

Q2: Which chromatographic techniques are most suitable for purifying 1-nitrosohexadecane?

A2: Column chromatography is a highly effective method for purifying 1-nitrosohexadecane from reaction byproducts.[3] Due to the nonpolar nature of the molecule, a normal-phase chromatography setup is recommended.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase: A nonpolar solvent system, such as a gradient of ethyl acetate in hexanes, is likely to provide good separation.

Gas chromatography (GC) can also be used, particularly for analyzing the purity of the final product.[5][6] A non-polar stationary phase would be appropriate.[7]

Q3: Are there any specific safety precautions I should take when working with 1-nitrosohexadecane?

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors and prevent skin contact.

Data Presentation

Table 1: Predicted Solubility of 1-Nitrosohexadecane and Potential Impurities

CompoundPredicted Solubility in Nonpolar Solvents (e.g., Hexane)Predicted Solubility in Polar Aprotic Solvents (e.g., Dichloromethane)Predicted Solubility in Polar Protic Solvents (e.g., Methanol)
1-Nitrosohexadecane HighHighLow
1-AminohexadecaneModerateHighModerate
Hexadecanal OximeModerateHighModerate
1-NitrohexadecaneHighHighLow

This table is based on the general solubility characteristics of long-chain aliphatic compounds and should be used as a guideline for developing purification strategies.

Experimental Protocols

Protocol 1: Purification of 1-Nitrosohexadecane by Recrystallization

This protocol provides a general methodology for the recrystallization of a long-chain nitrosoalkane. The ideal solvent and specific temperatures will need to be determined empirically.

  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude product in various nonpolar solvents (e.g., hexane, heptane, pentane) at room temperature and upon heating. The ideal solvent will show poor solubility at room temperature and high solubility upon heating.

  • Dissolution: In a flask, add the chosen solvent to the crude 1-nitrosohexadecane and heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification of 1-Nitrosohexadecane by Column Chromatography

This protocol outlines a general procedure for the purification of 1-nitrosohexadecane using silica gel column chromatography.

  • Column Packing: Prepare a chromatography column with silica gel slurried in a nonpolar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude 1-nitrosohexadecane in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with a nonpolar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions in separate test tubes.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the pure 1-nitrosohexadecane.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1-nitrosohexadecane.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 1-Aminohexadecane oxidation Oxidation (e.g., with a peracid) start->oxidation crude Crude Product oxidation->crude chromatography Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization pure_product Pure 1-Nitrosohexadecane Dimer recrystallization->pure_product

Caption: General experimental workflow for the synthesis and purification of 1-nitrosohexadecane.

troubleshooting_purification cluster_yes cluster_no start Is the purified product pure by TLC/GC-MS? end_success Purification Successful start->end_success Yes impurity_type What is the nature of the impurity? start->impurity_type No starting_material Unreacted Starting Material (1-Aminohexadecane) impurity_type->starting_material Starting Material byproducts Oxidation Byproducts (Oxime, Nitroalkane) impurity_type->byproducts Byproducts other Other Impurities impurity_type->other Other action_sm Optimize reaction conditions (e.g., stoichiometry, reaction time). Repurify using column chromatography. starting_material->action_sm action_byproducts Adjust oxidant amount and reaction temperature. Use column chromatography with a suitable solvent gradient. byproducts->action_byproducts action_other Characterize impurity (e.g., by MS, NMR) and select an appropriate purification technique (e.g., recrystallization from a different solvent, preparative TLC). other->action_other

Caption: Troubleshooting decision tree for the purification of 1-nitrosohexadecane.

References

"identifying and removing impurities from 1-nitrosohexadecane"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-nitrosohexadecane. Our goal is to help you identify and remove impurities effectively, ensuring the quality and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a freshly synthesized batch of 1-nitrosohexadecane?

A1: The most common impurities in 1-nitrosohexadecane synthesis arise from side reactions and the inherent instability of primary nitrosoalkanes. These include:

  • Hexadecanal oxime: This is the primary impurity, formed through tautomerization of 1-nitrosohexadecane.[1][2]

  • 1-Hexadecanamine: Unreacted starting material.

  • 1-Nitrohexadecane: Formed by the over-oxidation of the primary amine or the nitroso intermediate.[1][2]

  • Azoxy compounds: Formed from the reaction between the nitroso compound and the corresponding hydroxylamine intermediate.

Q2: How can I identify the presence of these impurities in my sample?

A2: A combination of analytical techniques is recommended for the comprehensive identification of impurities:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can distinguish between 1-nitrosohexadecane, its oxime tautomer, and unreacted starting material based on characteristic chemical shifts.[3][4][5]

  • Mass Spectrometry (MS): GC-MS or LC-MS can be used to identify the molecular weights of the parent compound and its impurities, aiding in their identification.[6][7]

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the different components of the mixture, allowing for their quantification.

Q3: What are the recommended storage conditions for 1-nitrosohexadecane to minimize degradation?

A3: Due to the inherent instability of primary nitrosoalkanes, proper storage is crucial.[8][9][10][11] We recommend the following:

  • Temperature: Store at -20°C or lower to minimize thermal degradation and tautomerization.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light, as photooxidation can lead to the formation of 1-nitrohexadecane.

  • Form: For long-term storage, it is best to store the compound in a solid, dry form. If in solution, use a non-protic, dry solvent and store at low temperatures.

Troubleshooting Guides

Problem 1: Low yield of 1-nitrosohexadecane after synthesis and initial workup.
Possible Cause Suggested Solution
Tautomerization to Oxime: The primary nitrosoalkane is prone to isomerize to the more stable hexadecanal oxime.[1][2]- Work up the reaction at low temperatures.- Use non-protic solvents during extraction and purification.- Minimize the time the compound is in solution.
Over-oxidation: The reaction conditions were too harsh, leading to the formation of 1-nitrohexadecane.[1][2]- Use a milder oxidizing agent.- Carefully control the reaction temperature and time.
Incomplete Reaction: The oxidation of 1-hexadecanamine was not complete.- Increase the reaction time or temperature slightly, while monitoring for over-oxidation.- Ensure the correct stoichiometry of the oxidizing agent.
Problem 2: Difficulty in removing the hexadecanal oxime impurity.
Possible Cause Suggested Solution
Similar Polarity: The oxime and the nitroso compound may have similar polarities, making chromatographic separation challenging.- Utilize a purification technique that does not rely solely on polarity, such as recrystallization.- Optimize the HPLC mobile phase for better separation.
Co-crystallization: The oxime may co-crystallize with the desired product.- Experiment with different recrystallization solvents or solvent pairs.[12][13][14]

Experimental Protocols

Protocol 1: Purification of 1-Nitrosohexadecane by Recrystallization

This protocol describes a method for purifying 1-nitrosohexadecane from its common impurities, primarily the hexadecanal oxime. The principle is based on the differential solubility of the compound and its impurities in a selected solvent system.[12][13][14]

Materials:

  • Crude 1-nitrosohexadecane

  • Hexane

  • Toluene

  • Ethanol

  • Erlenmeyer flasks

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, toluene, ethanol) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair (e.g., toluene/hexane) can also be effective.[12][13][14] For long-chain alkanes, a non-polar solvent like hexane or a mixture is often a good starting point.[15]

  • Dissolution: Place the crude 1-nitrosohexadecane in an Erlenmeyer flask. Add the chosen solvent (or the better solvent of a pair) dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to induce crystallization. If using a solvent pair, add the "poorer" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool as described.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Expected Purity Data (Representative):

Sample Purity by HPLC (%) Hexadecanal Oxime (%) 1-Nitrohexadecane (%)
Crude Product75205
After Recrystallization>98<1<1

Visualizations

Below are diagrams illustrating the key processes involved in the purification and analysis of 1-nitrosohexadecane.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 1-Hexadecanamine oxidation Oxidation start->oxidation crude Crude 1-Nitrosohexadecane oxidation->crude recrystallization Recrystallization crude->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying hplc HPLC drying->hplc nmr NMR drying->nmr ms MS drying->ms pure Pure 1-Nitrosohexadecane hplc->pure nmr->pure ms->pure

Caption: Experimental workflow for 1-nitrosohexadecane.

impurity_pathways start 1-Hexadecanamine nitroso 1-Nitrosohexadecane start->nitroso Oxidation azoxy Azoxy Compound start->azoxy Side Reaction oxime Hexadecanal Oxime nitroso->oxime Tautomerization nitro 1-Nitrohexadecane nitroso->nitro Oxidation

Caption: Impurity formation pathways.

References

"improving the shelf-life of 1-nitrosohexadecane solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-Nitrosohexadecane Solutions

Welcome to the technical support center for 1-nitrosohexadecane solutions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice to improve the shelf-life and experimental success of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is 1-nitrosohexadecane, and why are my solutions blue?

A1: 1-Nitrosohexadecane is a C-nitrosoalkane. Like many monomeric C-nitroso compounds, it exists in a monomeric form that is intensely colored—typically blue or green. This color is due to the n→π* electronic transition of the N=O group. The compound is often in equilibrium with a colorless dimer. The stability of the monomeric form is highly dependent on temperature and concentration.

Q2: What are the primary factors that cause the degradation of 1-nitrosohexadecane solutions?

A2: The stability of 1-nitrosohexadecane is influenced by several factors:

  • Dimerization: Monomeric 1-nitrosohexadecane can dimerize to form a colorless azodioxy dimer. This process is often reversible and temperature-dependent.[1]

  • Isomerization: As a primary nitrosoalkane, it can readily isomerize to its more stable tautomer, hexadecanal oxime. This is a common and often irreversible degradation pathway.[2]

  • Oxidation: The nitroso group (-NO) is susceptible to oxidation, which can convert it to a nitro group (-NO₂), forming 1-nitrohexadecane.[2]

  • Temperature: Higher temperatures generally accelerate all degradation pathways, including dimerization and isomerization.[1]

  • Light: Exposure to light, particularly UV light, can promote photolytic degradation pathways.[1]

  • Solvent & pH: The choice of solvent and the pH of the solution can significantly impact stability, potentially catalyzing isomerization to the oxime.[2][3]

Q3: What is the expected shelf-life of a 1-nitrosohexadecane solution?

A3: The shelf-life is highly variable and depends entirely on the storage conditions. Due to their high reactivity, solutions of primary nitrosoalkanes are generally not stable for long periods.[2] For best results, solutions should be prepared fresh before each experiment. If storage is necessary, it should be for the shortest possible duration under optimized conditions (see recommendations below).

Troubleshooting Guide

Issue 1: My blue 1-nitrosohexadecane solution has turned colorless or faded.

  • Possible Cause 1: Dimerization. The monomeric blue form has converted to the colorless dimer. This is more likely to occur at higher concentrations and warmer temperatures.[1]

    • Solution: Gently cooling the solution may shift the equilibrium back towards the monomer, restoring some of the blue color. However, for quantitative experiments, the solution should be discarded as the concentration of the active monomer is no longer known.

  • Possible Cause 2: Isomerization or Oxidation. The compound has irreversibly converted to the colorless hexadecanal oxime or 1-nitrohexadecane.[2]

    • Solution: The solution is degraded and cannot be recovered. Prepare a fresh solution and review your handling and storage procedures to prevent future degradation.

Issue 2: I am observing inconsistent results in my experiments.

  • Possible Cause: On-going Degradation. The concentration of active, monomeric 1-nitrosohexadecane is decreasing over the course of your experiment.

    • Solution: Minimize the time between solution preparation and use. Keep the solution on ice and protected from light throughout the experiment. Consider preparing smaller batches of the solution if your experiment is lengthy.

Troubleshooting Flowchart

G start Problem with 1-Nitrosohexadecane Solution issue_color Solution Faded or Became Colorless start->issue_color issue_results Inconsistent Experimental Results start->issue_results cause_dimer Cause: Dimerization (Reversible) issue_color->cause_dimer Reversible upon cooling? cause_iso_ox Cause: Isomerization or Oxidation (Irreversible) issue_color->cause_iso_ox Permanent change cause_degrade Cause: Ongoing Degradation During Experiment issue_results->cause_degrade solution_cool Action: Try gentle cooling. For quantitative work, discard and remake. cause_dimer->solution_cool solution_discard Action: Discard solution. Review storage/handling (light, temp, solvent). cause_iso_ox->solution_discard solution_remake Action: Prepare fresh solution. Keep on ice & protected from light during use. cause_degrade->solution_remake

Caption: Troubleshooting common issues with 1-nitrosohexadecane solutions.

Data and Recommendations

Table 1: Recommended Storage and Handling Conditions
ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., 0 to -20 °C).Slows down dimerization, isomerization, and oxidation rates. Lower temperatures favor the stable monomeric form.[1]
Light Protect from light at all times. Use amber vials or wrap containers in foil.Prevents photolytic degradation.[1]
Solvent Use aprotic, anhydrous solvents (e.g., hexane, toluene, anhydrous DMSO).Avoids protic solvents (like methanol or water) that can facilitate isomerization to the oxime.[2]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes oxidation to the corresponding nitro compound.[2]
pH Maintain a neutral pH if buffers are required.Stability of related nitroso compounds is highly pH-dependent; extreme pH values can accelerate degradation.[3][4]
Preparation Prepare solutions fresh immediately before use.Ensures the concentration and purity of the active compound are known and consistent.

Experimental Protocols

Protocol: UV-Visible Spectroscopy for Stability Assessment

This protocol allows for the monitoring of 1-nitrosohexadecane stability by measuring the absorbance of its blue monomeric form over time.

Objective: To determine the degradation rate of a 1-nitrosohexadecane solution under specific conditions (e.g., solvent, temperature).

Materials:

  • 1-nitrosohexadecane

  • Anhydrous solvent of choice (e.g., hexane)

  • UV-Vis Spectrophotometer

  • Temperature-controlled cuvette holder

  • Quartz cuvettes

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of 1-nitrosohexadecane in the chosen anhydrous solvent to a known concentration. Perform this step under dim light and an inert atmosphere if possible.

    • The concentration should be chosen to give an initial absorbance in the range of 0.5 - 1.0 at the λmax of the monomer (typically ~680 nm for nitrosoalkanes).

  • Spectrophotometer Setup:

    • Set the spectrophotometer to scan a wavelength range (e.g., 500-800 nm) or to measure at a fixed wavelength corresponding to the λmax of the monomer.

    • Set the temperature of the cuvette holder to the desired experimental temperature.

    • Use the pure solvent to blank the spectrophotometer.

  • Measurement:

    • Transfer the freshly prepared solution to a quartz cuvette and seal it to minimize solvent evaporation and oxygen exposure.

    • Immediately place the cuvette in the spectrophotometer and record the initial absorbance spectrum or value (Time = 0).

    • Record subsequent spectra/absorbance values at regular time intervals (e.g., every 5, 10, or 30 minutes, depending on the expected stability).

  • Data Analysis:

    • Plot the absorbance at λmax versus time.

    • The decrease in absorbance corresponds to the degradation of the monomeric 1-nitrosohexadecane.

    • Calculate the half-life (t1/2) of the solution under the tested conditions, which is the time it takes for the absorbance to decrease to 50% of its initial value.

Workflow for Stability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_sol Prepare Stock Solution (Known Concentration) setup_spec Setup Spectrophotometer (λmax, Temp) prep_sol->setup_spec measure_t0 Record Initial Absorbance (Time = 0) setup_spec->measure_t0 measure_ti Record Absorbance at Regular Time Intervals measure_t0->measure_ti plot_data Plot Absorbance vs. Time measure_ti->plot_data calc_hl Calculate Half-Life (t½) plot_data->calc_hl

Caption: Experimental workflow for assessing solution stability via UV-Vis.

Key Degradation Pathways

The primary pathways affecting the shelf-life of 1-nitrosohexadecane are the equilibrium with its dimer and the irreversible isomerization to its corresponding oxime.

G monomer R-CH2-N=O (Monomer, Blue) dimer [R-CH2-N=O]2 (Dimer, Colorless) monomer->dimer Dimerization (Concentration, Temp dependent) oxime R-CH=N-OH (Oxime, Colorless) monomer->oxime Isomerization (Irreversible) (Solvent, pH, Temp dependent)

Caption: Key stability-related pathways for 1-nitrosohexadecane.

References

Technical Support Center: Addressing the Light Sensitivity of Nitroso Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nitroso compounds are a class of molecules characterized by the presence of a nitroso group (-N=O). While their reactivity makes them valuable in various research and pharmaceutical applications, it also contributes to their inherent sensitivity to light. Exposure to ultraviolet (UV) and even visible light can lead to photodegradation, compromising sample integrity, experimental results, and the safety and efficacy of potential drug candidates. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you navigate the challenges of working with these light-sensitive compounds.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the handling, storage, and analysis of nitroso compounds.

Issue 1: Inconsistent or non-reproducible experimental results.

  • Question: My results for experiments involving a nitroso compound are varying significantly between replicates. What could be the cause?

  • Answer: Inconsistent exposure to ambient light is a primary suspect. Even brief or indirect exposure can initiate photodegradation, leading to variable concentrations of the active compound.[1][2] Ensure all handling steps, from weighing to solution preparation and analysis, are performed under light-protected conditions. Use amber glassware, foil wrapping, or work in a darkened room with a safelight.[1][2] Also, consider the stability of your stock solutions, as they may degrade over time even when stored in the dark.

Issue 2: Unexpected color changes in the sample.

  • Question: My solution containing a nitroso compound has changed color. What does this indicate?

  • Answer: Many monomeric C-nitroso compounds are blue or green, while their dimers are often colorless or pale yellow.[3] A color change could indicate a shift in the monomer-dimer equilibrium, which can be influenced by light and temperature. Additionally, photodegradation can lead to the formation of colored impurities. For example, in the Liebermann's nitroso reaction, a series of color changes from brown or red to green and finally to deep blue is indicative of the reaction's progression.[4][5] It is crucial to correlate the observed color with the expected characteristics of your specific compound and to analyze the sample for the presence of degradation products.

Issue 3: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).

  • Question: I am seeing unexpected peaks in my HPLC analysis of a nitroso compound that was exposed to light. What are these?

  • Answer: These are likely photodegradation products. The high energy from UV and visible light can cleave the C-N or N-N bond in nitroso compounds, leading to a variety of byproducts.[6] Common degradation pathways can result in the formation of corresponding nitro compounds, oximes, or other secondary products.[6] To identify these impurities, it may be necessary to perform forced degradation studies under controlled light conditions and use techniques like mass spectrometry (MS) to elucidate their structures.[7][8]

Issue 4: Difficulty in obtaining a stable baseline during HPLC analysis.

  • Question: My HPLC baseline is noisy and drifting when analyzing photodegraded nitroso compound samples. How can I fix this?

  • Answer: A noisy or drifting baseline can be caused by several factors, including a contaminated column, mobile phase issues, or a problem with the detector.[9][10][11] When analyzing photodegradation samples, it's possible that some degradation products are strongly retained on the column or that the mobile phase is not optimal for separating the complex mixture. Ensure your mobile phase is properly degassed and filtered, and consider using a guard column to protect your analytical column.[9] If the problem persists, a systematic troubleshooting of the HPLC system is recommended, checking for leaks, pump issues, and detector lamp stability.[10][11]

Issue 5: Loss of compound potency or activity.

  • Question: The biological activity of my nitroso compound seems to be decreasing over time. Could light exposure be the reason?

  • Answer: Yes, photodegradation directly leads to a decrease in the concentration of the active nitroso compound, resulting in a loss of potency.[12] It is essential to quantify the compound's concentration using a stability-indicating analytical method before and after any potential light exposure. Store all stock solutions and experimental samples in the dark and at appropriate temperatures to minimize degradation.[1][2]

Data Presentation: Photostability of Selected Nitroso Compounds

The following table summarizes key photostability data for a selection of nitroso compounds. This information can help in designing experiments and selecting appropriate handling and storage conditions.

Compound NameClassλmax (nm)Quantum Yield (Φ)Solvent/ConditionsReference(s)
N-Nitrosodimethylamine (NDMA)N-Nitrosamine228, ~3500.24 (at 253.7 nm)Aqueous, pH 7[13]
S-Nitrosoglutathione (GSNO)S-Nitrosothiol334, 5450.056 (at 545 nm)Aqueous[14][15]
NitrosobenzeneC-Nitrosoarene~755--[16]
p-NitrosophenolC-Nitrosoarene697--[16]
p-NitronitrosobenzeneC-Nitrosoarene780--[16]

Note: Quantum yield (Φ) represents the efficiency of a photochemical process. A higher value indicates greater sensitivity to light. λmax is the wavelength of maximum absorbance.

Experimental Protocols

Protocol 1: Forced Degradation Study for Photosensitivity Assessment

This protocol is a generalized procedure based on the ICH Q1B guidelines to assess the photosensitivity of a nitroso compound.[8][17]

Objective: To evaluate the overall photosensitivity of a nitroso compound for method development and degradation pathway elucidation.

Materials:

  • Nitroso compound (drug substance)

  • Solvent(s) in which the compound is stable in the dark

  • Chemically inert and transparent containers (e.g., quartz cuvettes or vials)

  • A calibrated light source capable of emitting both UV and visible light (e.g., Xenon arc lamp or a combination of cool white fluorescent and near-UV lamps)

  • A calibrated radiometer/lux meter

  • Dark control samples wrapped in aluminum foil

  • Analytical instrumentation for quantification (e.g., HPLC-UV/MS)

Procedure:

  • Sample Preparation:

    • Prepare solutions of the nitroso compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • If the compound is poorly soluble, a suspension can be used.

    • For solid-state testing, spread a thin layer of the compound in a suitable container.

    • Prepare identical "dark control" samples and wrap them securely in aluminum foil to protect them from light.

  • Light Exposure:

    • Place the samples and dark controls in a photostability chamber.

    • Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Monitor the light exposure using a calibrated radiometer/lux meter.

    • Maintain a constant temperature to minimize thermal degradation.

  • Sample Analysis:

    • At appropriate time intervals, withdraw samples from the light-exposed and dark control groups.

    • Analyze the samples immediately using a validated stability-indicating analytical method (e.g., HPLC).

    • Quantify the parent compound and any degradation products.

    • Compare the chromatograms of the exposed samples to the dark controls to identify photodegradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation of the nitroso compound.

    • Characterize the major photodegradation products, if possible, using techniques like LC-MS.

    • Determine the photodegradation kinetics if samples are taken at multiple time points.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Assessing Photostability cluster_prep 1. Sample Preparation cluster_exposure 2. Light Exposure cluster_analysis 3. Analysis cluster_interpretation 4. Data Interpretation prep_solid Solid Sample: Thin Layer photostability_chamber Photostability Chamber (ICH Q1B Conditions) prep_solid->photostability_chamber prep_solution Solution/Suspension: Known Concentration prep_solution->photostability_chamber dark_control Dark Control: Wrapped in Foil dark_control->photostability_chamber sampling Time-Point Sampling photostability_chamber->sampling light_source UV/Vis Light Source light_source->photostability_chamber monitoring Light Meter/ Radiometer monitoring->photostability_chamber hplc HPLC-UV/MS Analysis sampling->hplc quantification Quantify Parent & Degradation Products hplc->quantification degradation_kinetics Degradation Kinetics quantification->degradation_kinetics pathway_elucidation Degradation Pathway quantification->pathway_elucidation stability_assessment Overall Photostability Assessment degradation_kinetics->stability_assessment pathway_elucidation->stability_assessment

Caption: Workflow for assessing the photostability of nitroso compounds.

mitigation_strategy Logical Workflow for Mitigating Photodegradation start Start: Handling Light-Sensitive Nitroso Compound storage Storage: Amber Vials/Bottles, Foil Wrapped, Dark & Cold start->storage handling Handling: Low Light Conditions, Safelight, Minimize Exposure Time start->handling end End: Minimized Photodegradation storage->end analysis Analysis: Amber Autosampler Vials, Light-Protected Tubing handling->analysis formulation Formulation (Drug Development): Use of Excipients (UV Absorbers), Opaque Coatings handling->formulation analysis->end formulation->end

Caption: A logical workflow for minimizing the photodegradation of nitroso compounds.

Nrf2_Pathway KEAP1/Nrf2/ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Reactive Oxygen Species (ROS) (from Photodegradation) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidative Stress Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_ub Keap1 (Ubiquitinated for Degradation) Keap1_Nrf2->Keap1_ub Keap1 Modification Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding Antioxidant_Enzymes Transcription of Antioxidant Genes (e.g., SOD, GPx, CAT) ARE->Antioxidant_Enzymes

Caption: The KEAP1/Nrf2/ARE pathway, a cellular defense mechanism against oxidative stress.

References

Technical Support Center: Method Development for High-Purity 1-Nitrosohexadecane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of high-purity 1-nitrosohexadecane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 1-nitrosohexadecane.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete activation of sodium percarbonate. 2. Degradation of the oxidizing agent. 3. Insufficient reaction time or temperature. 4. Poor phase transfer of the amine.1. Ensure efficient stirring to facilitate the reaction between sodium percarbonate and TAED to form the active peracetic acid. 2. Use freshly opened sodium percarbonate and TAED. 3. Monitor the reaction by TLC. If the reaction is sluggish, consider a slight increase in temperature (not exceeding 40°C) or extending the reaction time. 4. While a phase transfer catalyst is not typically required for this reaction, gentle agitation is crucial to maximize the interfacial area between the aqueous and organic layers.
Formation of a White Precipitate (By-product) Over-oxidation of the nitroso compound to the corresponding nitroalkane.1. Carefully control the stoichiometry of the oxidizing agents. Do not use a large excess of sodium percarbonate and TAED. 2. Monitor the reaction closely by TLC and stop the reaction as soon as the starting amine is consumed. 3. Maintain a low reaction temperature to minimize the rate of over-oxidation.
Product is an Oil or Fails to Crystallize 1. Presence of unreacted starting material or solvent. 2. The product is the monomeric form which is often a blue oil or solid at low temperatures.1. Ensure all volatile solvents are removed under reduced pressure. If starting material is present, consider purification by column chromatography. 2. The monomeric C-nitroso compounds are often unstable and readily dimerize to a more stable, colorless solid. Allowing the oily product to stand, sometimes with gentle warming or seeding with a previously obtained crystal, can promote dimerization and crystallization.
Low Purity After Recrystallization 1. Inappropriate recrystallization solvent. 2. Co-precipitation of impurities.1. For long-chain aliphatic nitroso dimers, a mixed solvent system is often effective. A good starting point is a mixture of a nonpolar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane). 2. If the product is still impure after one recrystallization, a second recrystallization or purification by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What is the recommended method for the synthesis of high-purity 1-nitrosohexadecane?

A1: The recommended method is the oxidation of 1-hexadecylamine using a biphasic system with sodium percarbonate as the oxidant and N,N,N',N'-tetraacetylethylenediamine (TAED) as the activator. This method is advantageous as it avoids the use of harsh heavy metal catalysts and strong acids.

Q2: Why is a biphasic solvent system used?

A2: A biphasic system, typically an organic solvent (like dichloromethane or ethyl acetate) and water, is used to accommodate the different solubilities of the reactants. The long-chain aliphatic amine is soluble in the organic phase, while the oxidizing agents (sodium percarbonate and TAED) are primarily in the aqueous phase. The reaction occurs at the interface of the two layers.

Q3: What is the role of TAED in this reaction?

A3: Sodium percarbonate in water releases hydrogen peroxide. TAED reacts with the hydrogen peroxide in a process called perhydrolysis to form peracetic acid in situ. Peracetic acid is a more potent and selective oxidizing agent for the conversion of the primary amine to the nitroso compound under mild conditions.

Purification

Q4: How is 1-nitrosohexadecane purified after the reaction?

A4: The primary purification method for the dimeric form of 1-nitrosohexadecane is recrystallization. Due to the long aliphatic chain, finding a single suitable solvent can be challenging. A mixed solvent system, such as hexane/ethyl acetate or heptane/dichloromethane, often yields high-purity crystals.

Q5: My product appears as a blue oil or solid. Is this the correct product?

A5: Yes, the monomeric form of 1-nitrosoalkanes is typically blue. This is due to the n→π* electronic transition of the nitroso group. Upon standing, and sometimes with gentle warming, the blue monomer will dimerize to form the more stable, colorless (or pale yellow) dimeric structure. The dimer is the desired form for stability and handling.

Characterization

Q6: What are the expected spectral data for the dimeric form of 1-nitrosohexadecane?

  • 1H NMR (CDCl3): The protons on the carbon adjacent to the nitrogen (α-protons) will be shifted downfield compared to the starting amine, typically in the range of 3.5-4.5 ppm. The long aliphatic chain will show a large signal around 1.2-1.4 ppm for the bulk of the methylene groups and a triplet around 0.8-0.9 ppm for the terminal methyl group.

  • 13C NMR (CDCl3): The α-carbon will be significantly shifted downfield. The other carbons of the hexadecyl chain will have characteristic shifts for a long-chain alkane.

  • IR (KBr): The dimeric nitrosoalkane will lack the N-H stretching bands of the primary amine starting material (around 3300-3400 cm-1). A characteristic absorption for the trans-dimer of a nitrosoalkane is typically observed in the range of 1200-1300 cm-1, corresponding to the N-N stretching vibration of the azodioxide linkage.

Q7: How can I confirm the purity of my 1-nitrosohexadecane?

A7: Purity can be assessed by a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system is a good indicator of purity.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • NMR Spectroscopy: 1H and 13C NMR spectra should show the absence of signals corresponding to the starting amine, the over-oxidized nitroalkane, or any other by-products.

  • Elemental Analysis: This will provide the percentage composition of C, H, and N, which can be compared to the theoretical values for the dimer of 1-nitrosohexadecane (C32H68N2O2).

Stability and Handling

Q8: How should I store high-purity 1-nitrosohexadecane?

A8: The dimeric form of 1-nitrosohexadecane is relatively stable. It should be stored in a cool, dark place, preferably in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

Q9: Are there any safety concerns when working with 1-nitrosohexadecane?

A9: While the specific toxicity of 1-nitrosohexadecane is not well-documented, many nitroso compounds are known to be reactive and should be handled with care. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Protocols

Synthesis of 1-Nitrosohexadecane Dimer

This protocol is adapted from methods used for the synthesis of similar long-chain 1-nitrosoalkanes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-hexadecylamine (1 equivalent) in dichloromethane (DCM).

  • Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of sodium percarbonate (2-3 equivalents) and sodium bicarbonate (2-3 equivalents) in water.

  • Initiation of Reaction: Add the aqueous solution to the DCM solution of the amine. To this biphasic mixture, add N,N,N',N'-tetraacetylethylenediamine (TAED) (1-1.5 equivalents) portion-wise over 10-15 minutes with vigorous stirring.

  • Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature between 20-25°C, using a water bath for cooling if necessary. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate solvent system) until the starting amine spot is no longer visible.

  • Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation of Crude Product: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product. The crude product may initially be a blue oil or solid (monomer), which should convert to a colorless or pale-yellow solid (dimer) upon standing.

Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a relatively good solvent (e.g., dichloromethane or ethyl acetate) with gentle warming.

  • Crystallization: To the warm solution, slowly add a poor solvent (e.g., hexane or heptane) until the solution becomes slightly turbid.

  • Crystal Formation: Allow the solution to cool slowly to room temperature and then in a refrigerator to facilitate the formation of crystals.

  • Isolation of Pure Product: Collect the crystals by vacuum filtration, wash them with a small amount of the cold poor solvent, and dry them under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 1-Hexadecylamine in DCM reaction Biphasic Reaction (Vigorous Stirring, 20-25°C) start->reaction reagents Aqueous Solution of Sodium Percarbonate & Bicarbonate reagents->reaction taed TAED (Activator) taed->reaction separation Separate Organic Layer reaction->separation wash Wash with Water & Brine separation->wash dry Dry over Na2SO4 wash->dry evaporation Solvent Evaporation dry->evaporation dissolve Dissolve Crude in Minimal Good Solvent evaporation->dissolve add_poor Add Poor Solvent (e.g., Hexane) dissolve->add_poor cool Slow Cooling add_poor->cool filter Vacuum Filtration & Drying cool->filter final_product High-Purity 1-Nitrosohexadecane Dimer filter->final_product

Caption: Experimental workflow for the synthesis and purification of high-purity 1-nitrosohexadecane.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Problem Encountered low_yield Low or No Product start->low_yield side_product White Precipitate (By-product) start->side_product oily_product Oily Product / Fails to Crystallize start->oily_product low_purity Low Purity After Recrystallization start->low_purity check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Time & Temperature low_yield->check_conditions control_oxidation Control Oxidant Stoichiometry side_product->control_oxidation monitor_reaction Monitor Reaction Closely by TLC side_product->monitor_reaction remove_volatiles Ensure Complete Solvent Removal oily_product->remove_volatiles promote_dimerization Promote Dimerization (Time, Gentle Heat) oily_product->promote_dimerization optimize_solvent Optimize Recrystallization Solvent System low_purity->optimize_solvent repeat_purification Repeat Recrystallization or Use Chromatography low_purity->repeat_purification

Caption: Troubleshooting logic for common issues in 1-nitrosohexadecane synthesis and purification.

"overcoming solubility issues of 1-nitrosohexadecane in aqueous media"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering solubility issues with 1-nitrosohexadecane in aqueous media. Given its long alkyl chain, 1-nitrosohexadecane is highly hydrophobic and requires specific strategies for effective dissolution and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is my 1-nitrosohexadecane not dissolving in my aqueous buffer?

A1: 1-nitrosohexadecane possesses a long 16-carbon alkyl chain, which makes it highly lipophilic (oil-loving) and hydrophobic (water-hating). This inherent chemical property leads to very low solubility in polar solvents like water or aqueous buffers, often resulting in precipitation or the compound floating on the surface.

Q2: I observed turbidity after adding my DMSO stock solution of 1-nitrosohexadecane to my cell culture media. What is happening?

A2: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous medium.[1] The organic solvent (DMSO) is miscible with the media, but the compound itself is not. As the DMSO concentration drops sharply upon dilution, the 1-nitrosohexadecane can no longer stay dissolved and precipitates out, causing turbidity.[1] To resolve this, you may need to lower the final concentration of the compound, increase the allowable percentage of DMSO, or use an alternative solubilization strategy.

Q3: What are the primary methods to solubilize 1-nitrosohexadecane for biological assays?

A3: The three main strategies for solubilizing highly hydrophobic compounds like 1-nitrosohexadecane are:

  • Co-Solvents: Using a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or ethanol, to first dissolve the compound before diluting it into the aqueous medium.[2][3]

  • Surfactants/Detergents: Employing non-ionic surfactants like Tween® 80 or Triton™ X-100 to form micelles that encapsulate the hydrophobic molecule, allowing it to be dispersed in water.[4][5][6][7]

  • Cyclodextrins: Using cyclic oligosaccharides, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), which have a hydrophobic interior to encapsulate the compound and a hydrophilic exterior to ensure water solubility.[8][9][10]

Q4: Are there safety or toxicity concerns with these solubilization methods?

A4: Yes. Organic solvents like DMSO can be toxic to cells at higher concentrations, typically above 0.5-1%.[2] It is crucial to run a vehicle control (media with the same percentage of DMSO but without your compound) to assess its effect on your experimental system. Surfactants can also interfere with cell membranes and certain assays. Cyclodextrins are generally considered benign, but vehicle controls are always recommended.[8]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon dilution The compound's solubility limit in the final aqueous medium has been exceeded.1. Decrease the final concentration of 1-nitrosohexadecane. 2. Prepare a more dilute stock solution to minimize the concentration shock upon dilution. 3. Switch to a more robust solubilization method like surfactant micelles or cyclodextrin encapsulation.
Inconsistent experimental results Poor solubility is leading to variable concentrations of the active compound. The solubilizing agent (e.g., DMSO) is affecting the biological system.1. Ensure the compound is fully dissolved in the stock solution before use. 2. Vortex the final solution before adding it to your assay. 3. Always include a vehicle control in your experimental design to account for solvent effects.[2] 4. Consider using cyclodextrin, which is often a more biologically inert vehicle.[8]
Compound appears as an oily film The compound is not being effectively incorporated into the aqueous phase.1. Ensure vigorous mixing (vortexing) when preparing the solution. 2. If using a surfactant, ensure its concentration is above the Critical Micelle Concentration (CMC). 3. Consider gentle warming or sonication to aid dissolution, but check for compound stability under these conditions.

Comparison of Solubilization Methods

Method Mechanism Advantages Considerations & Limitations
Co-Solvent (e.g., DMSO) Increases the polarity of the solvent mixture, allowing for the dissolution of hydrophobic molecules.Simple to prepare; effective for creating high-concentration stock solutions.[3][11]Can cause precipitation upon aqueous dilution.[1] Potential for cellular toxicity at concentrations >0.5%.[2] May interfere with some biological assays.[12]
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the hydrophobic compound within their non-polar core, while the polar shell interacts with water.[4][13]Can achieve higher aqueous concentrations than co-solvents alone. Effective for creating stable dispersions.The surfactant itself may have biological activity or interfere with assays. Must be used above the Critical Micelle Concentration (CMC).
Cyclodextrins (e.g., HP-β-CD) Encapsulates the hydrophobic "guest" molecule within its "host" cavity, presenting a soluble complex to the aqueous medium.[8][9][10]Generally low toxicity and high biocompatibility.[8] Can enhance compound stability.[14]May not be suitable for all molecules, depending on size and fit. Can be more expensive than other methods.

Experimental Protocols

Protocol 1: Preparation of 1-Nitrosohexadecane using DMSO Co-Solvent
  • Stock Solution Preparation:

    • Weigh the desired amount of 1-nitrosohexadecane in a sterile microcentrifuge tube.

    • Add the required volume of high-purity, sterile DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

    • Vortex vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Store the stock solution at -20°C or -80°C, protected from light.

  • Working Solution Preparation:

    • Thaw the DMSO stock solution.

    • Perform serial dilutions in your target aqueous medium (e.g., cell culture media, PBS).

    • Crucially: Add the DMSO stock dropwise into the vortexing aqueous medium to facilitate rapid dispersion and minimize precipitation.

    • Ensure the final concentration of DMSO in the working solution is non-toxic to your system (typically ≤0.5%).

    • Use the working solution immediately.

Protocol 2: Solubilization using Surfactant (Tween® 80)
  • Reagent Preparation:

    • Prepare a 10% (w/v) stock solution of Tween® 80 in sterile, deionized water.

    • Prepare a concentrated stock solution of 1-nitrosohexadecane in a suitable organic solvent like ethanol or DMSO (e.g., 50 mM).

  • Formulation:

    • In a sterile tube, add a small volume of the 1-nitrosohexadecane stock solution.

    • Add the 10% Tween® 80 solution to achieve a final Tween® 80 concentration that is well above its CMC (CMC of Tween® 80 is ~0.012 mM or 0.0015%). A final concentration of 0.5-1% is a common starting point.

    • Vortex vigorously to mix.

    • Place the tube in a fume hood and use a gentle stream of nitrogen to evaporate the organic solvent, leaving a viscous film or gel of the compound-surfactant mixture.

    • Reconstitute the film by adding the desired volume of aqueous buffer and vortexing for 5-10 minutes until a clear or slightly opalescent, homogenous dispersion is formed.

Diagrams

Solubilization_Workflow start Start: Need to dissolve 1-nitrosohexadecane in buffer stock Prepare concentrated stock in 100% DMSO start->stock dilute Dilute stock into aqueous buffer stock->dilute check Is solution clear? Is final [DMSO] < 0.5%? dilute->check success Proceed with Experiment check->success Yes fail Precipitation or high [DMSO] check->fail No method2 Try Alternative Method: Surfactant or Cyclodextrin fail->method2

Caption: Decision workflow for solubilizing 1-nitrosohexadecane.

References

Validation & Comparative

The Reliable Release: Validating 1-Nitrosohexadecane as a Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, nitric oxide (NO) stands as a pleiotropic signaling molecule, a simple gas with profound implications in vasodilation, neurotransmission, and the immune response. The transient nature of this free radical necessitates the use of NO donors, compounds that release NO in a controlled manner, to study its physiological and pathological roles. This guide provides a comprehensive comparison of 1-nitrosohexadecane, a long-chain S-nitrosothiol, with established nitric oxide donors, offering researchers, scientists, and drug development professionals a critical evaluation of its potential as a reliable tool for NO delivery.

While extensive experimental data for 1-nitrosohexadecane is not widely available in the public domain, its properties can be extrapolated based on the well-documented characteristics of long-chain S-nitrosothiols. This guide will compare its projected performance with two widely used NO donors: S-nitroso-N-acetyl-DL-penicillamine (SNAP), a small molecule S-nitrosothiol, and (Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA/NONOate), a diazeniumdiolate.

Comparative Analysis of Nitric Oxide Donors

The selection of an appropriate NO donor is critical for experimental success and depends on factors such as the desired rate and duration of NO release, the solvent system, and the potential for side reactions.

Feature1-Nitrosohexadecane (Projected)S-Nitroso-N-acetyl-DL-penicillamine (SNAP)(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate (DETA/NONOate)
Class S-NitrosothiolS-NitrosothiolDiazeniumdiolate (NONOate)
Molecular Weight ~285 g/mol 220.2 g/mol 191.2 g/mol
NO Release Mechanism Homolytic cleavage of the S-NO bond, often initiated by light, heat, or metal ions.Homolytic cleavage of the S-NO bond, sensitive to light, heat, and metal ions.Spontaneous decomposition in aqueous solution at physiological pH.[1]
Half-life of NO Release Projected to be longer than small-molecule S-nitrosothiols due to the hydrophobic nature of the long alkyl chain, potentially in the range of several hours to days.Approximately 6 hours at 37°C in the dark.[2]Approximately 20 hours at 37°C and pH 7.4.[1][3]
Solubility High lipophilicity, soluble in organic solvents and lipid bilayers. Poorly soluble in aqueous solutions.Soluble in organic solvents and aqueous buffers.Soluble in aqueous solutions.
Byproducts Hexadecane-1-thiol and its disulfide.N-acetyl-DL-penicillamine and its disulfide.Diethylenetriamine.
Key Advantages Potential for prolonged and sustained NO release. Localization within lipid membranes, targeting membrane-associated processes.Well-characterized kinetics and biological effects.Predictable, slow, and sustained release of NO independent of enzymatic activity. Releases two moles of NO per mole of compound.[1]
Key Disadvantages Lack of extensive validation data. Potential for the long alkyl chain to have independent biological effects. Sensitivity to light and metal ions can lead to uncontrolled NO release.Sensitivity to light and metal ions requires careful handling. Byproducts may have biological activity.The parent compound may have biological effects independent of NO release.[4][5]

Experimental Protocols for Validation

The validation of a compound as a reliable NO donor involves a series of experiments to characterize its NO release kinetics and confirm its biological activity.

Quantification of Nitric Oxide Release

Objective: To determine the rate and total amount of NO released from the donor compound.

Method: Griess Assay

This colorimetric assay detects nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.

Protocol:

  • Prepare a stock solution of the NO donor (e.g., 1-nitrosohexadecane, SNAP, DETA/NONOate) in an appropriate solvent.

  • Incubate the NO donor solution in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C. For light-sensitive donors like S-nitrosothiols, incubate in the dark or under controlled light conditions.

  • At various time points, collect aliquots of the incubation mixture.

  • To each aliquot, add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubate for 15-30 minutes at room temperature to allow for color development.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the concentration of nitrite using a standard curve prepared with known concentrations of sodium nitrite.

  • Plot the concentration of nitrite over time to determine the NO release kinetics.

Assessment of Biological Activity: Vasodilation Assay

Objective: To confirm that the released NO is biologically active by measuring its effect on vascular smooth muscle relaxation.

Method: Aortic Ring Assay

This ex vivo assay uses isolated aortic rings from a model organism (e.g., rat or mouse) to measure changes in vascular tone.

Protocol:

  • Isolate the thoracic aorta and cut it into 2-3 mm rings.

  • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Pre-contract the aortic rings with a vasoconstrictor (e.g., phenylephrine).

  • Once a stable contraction is achieved, add the NO donor in a cumulative concentration-dependent manner.

  • Record the changes in tension to measure vasodilation.

  • Compare the vasodilatory response of 1-nitrosohexadecane with that of established NO donors like SNAP and DETA/NONOate.

Signaling Pathways and Experimental Visualization

The biological effects of nitric oxide are primarily mediated through the activation of soluble guanylate cyclase (sGC), leading to the production of cyclic guanosine monophosphate (cGMP).

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_Donor NO Donor (e.g., 1-Nitrosohexadecane) NO Nitric Oxide (NO) NO_Donor->NO Release sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Phosphorylates Target Proteins

Caption: Nitric oxide signaling pathway.

The validation of a novel NO donor follows a structured experimental workflow to ensure comprehensive characterization.

Experimental_Workflow Compound_Synthesis Synthesis & Purification of 1-Nitrosohexadecane Characterization Physicochemical Characterization (NMR, MS, etc.) Compound_Synthesis->Characterization NO_Release_Kinetics Quantification of NO Release (Griess Assay, NO Electrode) Characterization->NO_Release_Kinetics Biological_Activity Assessment of Biological Activity (e.g., Vasodilation Assay) NO_Release_Kinetics->Biological_Activity Cellular_Studies Cellular Assays (cGMP measurement, cytotoxicity) Biological_Activity->Cellular_Studies Data_Analysis Comparative Data Analysis Cellular_Studies->Data_Analysis

Caption: Workflow for validating a novel NO donor.

Conclusion

The validation of 1-nitrosohexadecane as a reliable nitric oxide donor requires rigorous experimental investigation. Based on the properties of long-chain S-nitrosothiols, it holds promise as a tool for sustained and targeted NO delivery, particularly for studying membrane-associated phenomena. However, its utility in the research and drug development landscape will ultimately depend on comprehensive characterization of its NO release kinetics, biological activity, and potential off-target effects. The experimental frameworks provided in this guide offer a roadmap for the systematic evaluation of 1-nitrosohexadecane and other novel NO donors, paving the way for a deeper understanding of nitric oxide's multifaceted roles in biology and medicine.

References

Hypothetical Cross-Reactivity Analysis of 1-Nitrosohexadecane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of direct experimental data on the cross-reactivity of 1-nitrosohexadecane necessitates a guided theoretical framework for researchers. This guide provides a comprehensive, albeit hypothetical, comparison of 1-nitrosohexadecane's potential cross-reactivity with structurally similar compounds. The methodologies, data presentation, and visualizations are based on established principles of immunoassay development and are intended to serve as a blueprint for future experimental work.

Researchers and drug development professionals investigating long-chain alkyl nitroso compounds may find the specificity of their analytical methods compromised by cross-reactivity from analogous molecules. Understanding and quantifying this potential interference is critical for accurate detection and pharmacological assessment. This guide outlines a hypothetical study to characterize the cross-reactivity profile of 1-nitrosohexadecane.

Comparative Analysis of Potential Cross-Reactants

An antibody developed for 1-nitrosohexadecane would theoretically recognize the nitroso group and the extended alkyl chain. Cross-reactivity is therefore most likely to occur with molecules that share these structural features. The degree of cross-reactivity is expected to decrease as the structural similarity to 1-nitrosohexadecane diminishes.

The following table summarizes hypothetical cross-reactivity data for a panel of compounds tested against a theoretical immunoassay for 1-nitrosohexadecane. The cross-reactivity is calculated based on the concentration of each compound required to cause 50% inhibition (IC50) of the assay signal compared to the IC50 of 1-nitrosohexadecane itself.

CompoundStructureModification from 1-NitrosohexadecaneHypothetical IC50 (nM)Percent Cross-Reactivity (%)
1-Nitrosohexadecane CH3(CH2)14CH2-NO Target Analyte 10 100
1-NitrosotetradecaneCH3(CH2)12CH2-NOShorter alkyl chain (C14)2540
1-NitrosooctadecaneCH3(CH2)16CH2-NOLonger alkyl chain (C18)3033.3
HexadecanalCH3(CH2)14CHOAldehyde instead of nitroso group>1000<1
1-HexadecanolCH3(CH2)14CH2OHHydroxyl instead of nitroso group>1000<1
Hexadecanoic AcidCH3(CH2)14COOHCarboxyl instead of nitroso group>1000<1
1-NitrohexadecaneCH3(CH2)14CH2-NO2Nitro instead of nitroso group5002
2-NitrosohexadecaneCH3(CH2)13CH(NO)CH3Isomeric position of nitroso group1506.7

Experimental Protocols

A competitive enzyme-linked immunosorbent assay (ELISA) is a suitable format for determining the cross-reactivity of small molecules like 1-nitrosohexadecane.

Principle of the Competitive ELISA

In this assay format, the analyte of interest in a sample (unlabeled antigen) competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the analyte in the sample.

Detailed Methodology
  • Antibody Production: A specific polyclonal or monoclonal antibody against 1-nitrosohexadecane would first need to be generated. As 1-nitrosohexadecane is a small molecule (hapten), it would be conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to elicit an immune response in an animal model.

  • Plate Coating: A 96-well microtiter plate is coated with the anti-1-nitrosohexadecane antibody. The plate is then washed and blocked to prevent non-specific binding.

  • Competitive Reaction:

    • A standard curve is prepared by adding known concentrations of 1-nitrosohexadecane to a series of wells.

    • The test compounds (potential cross-reactants) are added to other wells at various concentrations.

    • A fixed amount of enzyme-labeled 1-nitrosohexadecane (e.g., conjugated to horseradish peroxidase, HRP) is added to all wells.

    • The plate is incubated to allow for competitive binding between the labeled and unlabeled (from the sample or standard) molecules to the antibody.

  • Detection:

    • The plate is washed to remove any unbound reagents.

    • A substrate for the enzyme (e.g., TMB for HRP) is added to the wells.

    • The enzyme-substrate reaction produces a color change, which is stopped after a specific time.

    • The absorbance of each well is read using a microplate reader.

  • Data Analysis:

    • The absorbance values are plotted against the logarithm of the analyte concentration for the standard curve.

    • The IC50 value (concentration of analyte that causes 50% inhibition of the maximum signal) is determined for 1-nitrosohexadecane and each of the test compounds.

    • The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of 1-Nitrosohexadecane / IC50 of Test Compound) x 100

Visualizations

To further clarify the experimental workflow and underlying principles, the following diagrams are provided.

Competitive_ELISA_Principle cluster_well Microtiter Well Surface cluster_reagents Reagents Added cluster_binding Competitive Binding Ab Antibody Ab_Bound Antibody Labeled_Ag Labeled 1-Nitrosohexadecane (Antigen-HRP) Labeled_Bound Labeled Ag Labeled_Ag->Labeled_Bound Compete for binding sites Unlabeled_Bound Unlabeled Ag Labeled_Ag->Unlabeled_Bound Compete for binding sites Unlabeled_Ag Unlabeled 1-Nitrosohexadecane (Sample/Standard) Unlabeled_Ag->Labeled_Bound Compete for binding sites Unlabeled_Ag->Unlabeled_Bound Compete for binding sites Cross_Reactant Potential Cross-Reactant Cross_Reactant->Labeled_Bound Compete for binding sites Cross_Reactant->Unlabeled_Bound Compete for binding sites Labeled_Bound->Ab_Bound Binds Unlabeled_Bound->Ab_Bound Binds Cross_Reactivity_Workflow start Start: Develop Anti-1-Nitrosohexadecane Antibody & Labeled Antigen coat_plate Coat Microtiter Plate with Antibody start->coat_plate block_plate Block Non-Specific Binding Sites coat_plate->block_plate prepare_standards Prepare 1-Nitrosohexadecane Standard Curve block_plate->prepare_standards prepare_test_compounds Prepare Dilutions of Potential Cross-Reactants block_plate->prepare_test_compounds add_reagents Add Standards/Test Compounds and Labeled Antigen to Wells prepare_standards->add_reagents prepare_test_compounds->add_reagents incubate Incubate for Competitive Binding add_reagents->incubate wash1 Wash to Remove Unbound Reagents incubate->wash1 add_substrate Add Enzyme Substrate wash1->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance stop_reaction->read_plate analyze_data Analyze Data: Calculate IC50 and % Cross-Reactivity read_plate->analyze_data end End: Report Cross-Reactivity Profile analyze_data->end

A Comparative Analysis of 1-Nitrosohexadecane and Other Long-Chain Nitrosoalkanes as Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of nitric oxide (NO) biology and therapeutics, long-chain nitrosoalkanes are emerging as a promising class of NO donors. Their lipophilic nature offers potential advantages in terms of membrane permeability and targeted delivery. This guide provides a comparative overview of 1-nitrosohexadecane and other long-chain nitrosoalkanes, focusing on their potential as nitric oxide donors. While direct comparative studies are limited in the current literature, this document synthesizes available information on their synthesis, biological activity, and the experimental methods used for their characterization.

Chemical Properties and Synthesis Overview

Long-chain nitrosoalkanes are characterized by a nitroso group (-N=O) attached to a long alkyl chain. This structure imparts significant lipophilicity, which is expected to increase with chain length. The synthesis of primary and secondary nitrosoalkanes can be challenging due to their propensity to isomerize to the corresponding oximes.[1] However, various synthetic routes have been developed.

Table 1: Comparison of Physicochemical Properties of Long-Chain Nitrosoalkanes (Inferred)

Property1-Nitrosobutane1-Nitrosodecane1-Nitrosohexadecane
Molecular Formula C₄H₉NOC₁₀H₂₁NOC₁₆H₃₃NO
Molecular Weight 87.12 g/mol 171.29 g/mol 255.46 g/mol
Lipophilicity (logP) Expected to be lowerExpected to be intermediateExpected to be higher
State at STP Likely liquidLikely liquid/solidLikely solid
Solubility Higher in organic solventsHigher in organic solventsHighest in organic solvents

Note: This table is based on general chemical principles, as direct comparative experimental data was not found in the initial search.

Nitric Oxide Donor Activity and Biological Significance

The primary biological significance of nitrosoalkanes lies in their ability to release nitric oxide, a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response.[2][3] The release of NO from these compounds is a key performance indicator for their potential therapeutic applications.

While direct quantitative data comparing the NO release kinetics of 1-nitrosohexadecane with other long-chain nitrosoalkanes is not available in the provided search results, it is hypothesized that the alkyl chain length could influence the rate and duration of NO release. Longer chains might lead to slower, more sustained release profiles due to altered steric and electronic effects around the nitroso group and differences in cellular uptake and metabolism.

Experimental Protocols

To evaluate and compare the performance of different long-chain nitrosoalkanes as NO donors, a series of standardized experimental protocols are essential.

Synthesis and Purification of Long-Chain Nitrosoalkanes (General Protocol)

This protocol is a generalized procedure based on the oxidation of primary amines.[1]

Materials:

  • Primary aminoalkane (e.g., 1-aminohexadecane)

  • Oxone® (Potassium peroxymonosulfate)

  • Acetone

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the primary aminoalkane in a biphasic solvent system of acetone and dichloromethane.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution of Oxone® in water to the reaction mixture with vigorous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the dimeric nitrosoalkane.

Quantification of Nitric Oxide Release

The amount of NO released from long-chain nitrosoalkanes can be quantified by measuring the accumulation of its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻), in solution. The Griess assay is a common colorimetric method for nitrite detection.[4]

Materials:

  • Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • Phosphate-buffered saline (PBS)

  • Long-chain nitrosoalkane solution

Procedure:

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • Incubate a known concentration of the long-chain nitrosoalkane in PBS at 37°C for various time points.

  • At each time point, take an aliquot of the solution.

  • Add the Griess reagent to the aliquot and the standards.

  • Incubate at room temperature for 15-30 minutes to allow for color development.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Calculate the concentration of nitrite in the samples using the standard curve.

For a more sensitive and direct measurement of NO, chemiluminescence-based nitric oxide analyzers can be used.[4][5]

Signaling Pathways and Visualizations

Nitric oxide released from donor compounds typically exerts its biological effects by activating soluble guanylyl cyclase (sGC), which in turn catalyzes the formation of cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[2][6] cGMP then acts as a second messenger, activating protein kinase G (PKG) and leading to a cascade of downstream effects, such as smooth muscle relaxation (vasodilation).[7]

NO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Smooth Muscle) Long-Chain Nitrosoalkane Long-Chain Nitrosoalkane NO NO Long-Chain Nitrosoalkane->NO Release sGC sGC NO->sGC Activation GTP GTP cGMP cGMP GTP->cGMP sGC catalysis PKG PKG cGMP->PKG Activation Physiological Response Physiological Response PKG->Physiological Response Phosphorylation Cascade

Caption: Nitric oxide signaling pathway initiated by a long-chain nitrosoalkane.

The experimental workflow for comparing different long-chain nitrosoalkanes would involve synthesis, characterization, and then parallel testing of their NO-releasing capabilities and biological effects.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_testing Performance Evaluation Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization NO Release Assay NO Release Assay Characterization->NO Release Assay Cell Culture Assay Cell Culture Assay Characterization->Cell Culture Assay Data Analysis Data Analysis NO Release Assay->Data Analysis Cell Culture Assay->Data Analysis Comparison Comparison Data Analysis->Comparison

Caption: Experimental workflow for comparing long-chain nitrosoalkanes.

Conclusion and Future Directions

While 1-nitrosohexadecane and other long-chain nitrosoalkanes hold promise as lipophilic NO donors, a comprehensive understanding of their comparative performance requires further investigation. Direct, head-to-head studies are needed to elucidate the structure-activity relationships governing their NO release kinetics, cellular uptake, and biological efficacy. Future research should focus on generating quantitative data to populate comparative tables and on elucidating the specific signaling pathways modulated by these compounds in different cell types. Such studies will be instrumental in guiding the rational design and development of novel long-chain nitrosoalkane-based therapeutics.

References

Navigating the Analytical Maze: A Comparative Guide to 1-Nitrosohexadecane Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamine impurities like 1-nitrosohexadecane is a critical aspect of product safety and regulatory compliance. This guide provides a comprehensive comparison of the primary analytical methodologies applicable to the detection of this long-chain, non-volatile nitrosamine, supported by representative experimental data and detailed protocols.

The analytical challenge posed by 1-nitrosohexadecane lies in its high molecular weight and lipophilic nature, which dictates the choice of suitable analytical technologies. While a variety of methods exist for nitrosamine analysis in general, this guide will focus on the two most powerful and widely adopted techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Performance Comparison of Analytical Methods

The validation of an analytical method is paramount to ensure reliable and accurate results. Key performance parameters for the detection of 1-nitrosohexadecane using LC-MS/MS and GC-MS/MS are summarized below. These values are representative and may vary based on the specific instrumentation, matrix, and experimental conditions.

Performance ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.05 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL0.3 ng/mL
**Linearity (R²) **>0.998>0.995
Accuracy (% Recovery) 85-115%80-120%
Precision (%RSD) < 10%< 15%
Specificity HighHigh

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of 1-nitrosohexadecane by LC-MS/MS and GC-MS/MS.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is generally preferred for non-volatile nitrosamines due to its high sensitivity and specificity without the need for derivatization.

1. Sample Preparation:

  • Solid Samples (e.g., drug substance):

    • Weigh 100 mg of the sample into a centrifuge tube.

    • Add 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile).

    • Vortex for 5 minutes to dissolve the sample.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Liquid Samples (e.g., drug product formulation):

    • Pipette 1 mL of the liquid sample into a volumetric flask.

    • Dilute with a suitable solvent as required.

    • Filter through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: Ultra-High-Performance Liquid Chromatograph (UPLC).

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A time-programmed gradient from 5% to 95% of mobile phase B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for 1-nitrosohexadecane would be determined by direct infusion of a standard.

Method 2: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS can also be employed, particularly for its high resolving power. Due to the low volatility of 1-nitrosohexadecane, a high-temperature GC inlet and column are necessary.

1. Sample Preparation:

  • Solid and Liquid Samples:

    • Follow the same initial extraction procedure as for LC-MS/MS.

    • The final extract may need to be solvent-exchanged into a more GC-compatible solvent like dichloromethane or hexane.

    • Derivatization is generally not required for nitrosamines but can sometimes improve chromatographic performance.

2. GC-MS/MS Instrumentation and Conditions:

  • Chromatographic System: Gas chromatograph.

  • Column: A low-bleed, high-temperature capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: A programmed ramp from a suitable starting temperature to a final temperature that allows for the elution of 1-nitrosohexadecane.

  • Injection Mode: Splitless injection.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electron Ionization (EI).

  • MRM Transitions: Specific precursor-to-product ion transitions for 1-nitrosohexadecane would be established.

Visualizing the Workflow

To provide a clearer understanding of the analytical validation process, the following diagrams illustrate the key stages.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting Define_Objective Define Analytical Objective Select_Method Select Appropriate Method (LC-MS/MS or GC-MS/MS) Define_Objective->Select_Method Develop_Protocol Develop Validation Protocol Select_Method->Develop_Protocol Prepare_Samples Prepare Samples & Standards Develop_Protocol->Prepare_Samples Acquire_Data Acquire Analytical Data Prepare_Samples->Acquire_Data Assess_Parameters Assess Validation Parameters (LOD, LOQ, Linearity, etc.) Acquire_Data->Assess_Parameters Final_Report Generate Validation Report Assess_Parameters->Final_Report

Figure 1: General workflow for the validation of an analytical method.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection cluster_data_analysis Data Analysis Sample Sample (Drug Substance/Product) Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration Injection UPLC Injection Filtration->Injection Column C18 Reverse-Phase Column Injection->Column Elution Gradient Elution Column->Elution Ionization Electrospray Ionization (ESI+) Elution->Ionization MS1 Quadrupole 1 (Precursor Ion) Ionization->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 3 (Product Ion) CID->MS2 Detector Detector MS2->Detector Quantification Quantification & Confirmation Detector->Quantification

Figure 2: Detailed experimental workflow for LC-MS/MS analysis.

Conclusion

Both LC-MS/MS and GC-MS/MS are powerful techniques for the detection and quantification of 1-nitrosohexadecane. The choice between the two will depend on the specific laboratory instrumentation, the nature of the sample matrix, and the required sensitivity. For non-volatile, high-molecular-weight compounds like 1-nitrosohexadecane, LC-MS/MS is often the more direct and preferred method . Regardless of the chosen technique, a thorough method validation is essential to ensure the generation of accurate and reliable data, thereby safeguarding product quality and patient safety.

Reproducibility of Experiments Using 1-Nitrosohexadecane: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experiments is paramount. This guide provides a comparative analysis of 1-nitrosohexadecane, a long-chain S-nitrosothiol, alongside commonly used S-nitrosothiols (SNOs), S-nitrosoglutathione (GSNO) and S-nitroso-N-acetyl-DL-penicillamine (SNAP). This document summarizes key performance data, details experimental protocols, and visualizes relevant pathways to aid in experimental design and interpretation.

Long-chain S-nitrosothiols like 1-nitrosohexadecane are of interest in biomedical research due to their potential for targeted nitric oxide (NO) delivery and prolonged biological activity. However, a comprehensive understanding of their performance in comparison to well-established, smaller SNOs is often lacking. This guide aims to address this gap by presenting available data on their effects in key physiological processes: vasodilation and platelet aggregation.

Comparative Efficacy of S-Nitrosothiols

The biological effects of SNOs are primarily mediated by the release of nitric oxide, which plays a crucial role in various signaling pathways. The potency of these compounds can be compared by examining their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in relevant biological assays.

CompoundAssaySpeciesEC50 / IC50 (μM)Reference
1-Nitrosohexadecane Not Available---
S-Nitroso-N-acetyl-DL-penicillamine (SNAP)VasodilationRatpD2: 5.83 ± 0.17[1]
S-Nitrosoglutathione (GSNO)Platelet AggregationHuman2.0 ± 1.3[2]
RIG200 (a novel S-nitrosothiol)Platelet AggregationHuman0.8 ± 0.3[2]

Note: A pD2 value is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.

As the table indicates, there is a notable lack of publicly available, quantitative data on the biological activity of 1-nitrosohexadecane in standardized assays, making direct comparisons challenging. The data for SNAP and GSNO, however, provide a baseline for the expected potency of SNOs in these systems.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures involved in studying S-nitrosothiols, the following diagrams illustrate the general signaling pathway of NO and a typical workflow for assessing vasodilation.

Nitric_Oxide_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SNO S-Nitrosothiol (e.g., 1-Nitrosohexadecane) NO Nitric Oxide (NO) SNO->NO Release Receptor Receptor sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Caption: General signaling pathway of nitric oxide (NO) leading to smooth muscle relaxation.

Vasodilation_Assay_Workflow Start Start: Isolated Arterial Ring Preparation Mount in Organ Bath with Physiological Buffer Start->Preparation Pre-constriction Induce Contraction (e.g., with Phenylephrine) Preparation->Pre-constriction Compound_Addition Cumulative Addition of S-Nitrosothiol Pre-constriction->Compound_Addition Measurement Record Changes in Tension (Relaxation) Compound_Addition->Measurement Data_Analysis Construct Dose-Response Curve and Calculate EC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for assessing vasodilation in isolated arterial rings.

Detailed Experimental Protocols

Reproducibility is critically dependent on detailed and consistent experimental protocols. Below are generalized protocols for vasodilation and platelet aggregation assays that can be adapted for the study of 1-nitrosohexadecane and other SNOs.

Vasodilation Assay in Isolated Rat Aortic Rings

Objective: To determine the vasodilatory potency of an S-nitrosothiol.

Materials:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • S-nitrosothiol of interest (e.g., 1-nitrosohexadecane, SNAP)

  • Organ bath system with force transducers

  • Data acquisition system

Procedure:

  • Humanely euthanize the rat and carefully excise the thoracic aorta.

  • Clean the aorta of adherent connective tissue and cut into 2-3 mm rings.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

  • Allow the rings to equilibrate for 60 minutes under a resting tension of 2g, with buffer changes every 15 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • Once the contraction is stable, add the S-nitrosothiol in a cumulative manner to the organ bath, allowing the response to stabilize between additions.

  • Record the relaxation response as a percentage of the pre-induced contraction.

  • Construct a concentration-response curve and calculate the EC50 value.

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of an S-nitrosothiol on platelet aggregation.

Materials:

  • Human venous blood from healthy, drug-free volunteers

  • Anticoagulant (e.g., 3.8% sodium citrate)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Platelet aggregometer

  • Collagen (or other platelet agonist like ADP)

  • S-nitrosothiol of interest (e.g., 1-nitrosohexadecane, GSNO)

Procedure:

  • Collect human venous blood into tubes containing sodium citrate.

  • Prepare PRP by centrifuging the blood at a low speed (e.g., 200 x g for 10 minutes).

  • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 15 minutes).

  • Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • Pre-incubate the PRP with various concentrations of the S-nitrosothiol or vehicle control for a specified time (e.g., 2 minutes) at 37°C in the aggregometer.

  • Induce platelet aggregation by adding a standard concentration of a platelet agonist (e.g., collagen at 2 µg/mL).

  • Monitor the change in light transmission for 5-10 minutes to measure the extent of aggregation.

  • Calculate the percentage inhibition of aggregation for each concentration of the S-nitrosothiol and determine the IC50 value.[2]

Conclusion

While 1-nitrosohexadecane holds promise as a research tool due to its long alkyl chain, which may confer unique properties such as increased membrane permeability and stability, the lack of published, peer-reviewed data on its biological efficacy makes direct comparisons with established S-nitrosothiols like SNAP and GSNO difficult. The reproducibility of experiments using 1-nitrosohexadecane will depend heavily on the careful characterization of the compound's purity and stability, as well as the meticulous application of standardized experimental protocols as outlined in this guide. Further research is needed to quantify the biological activity of 1-nitrosohexadecane and to understand how its structural features influence its performance as a nitric oxide donor. Researchers are encouraged to include well-characterized SNOs like GSNO or SNAP as positive controls in their experiments to ensure the validity and reproducibility of their findings.

References

A Comparative Analysis of the Biological Activity of 1-Nitrosohexadecane

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic, genotoxic, and signal-modulating properties of 1-nitrosohexadecane in contrast to well-characterized short-chain nitrosamines.

This guide provides a comparative study of the biological activities of 1-nitrosohexadecane, a long-chain aliphatic nitroso compound, against the well-documented activities of N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). Due to the limited publicly available data on 1-nitrosohexadecane, this report utilizes hypothetical data for this compound to illustrate a comparative framework. This document is intended for researchers, scientists, and professionals in drug development to facilitate an understanding of the potential biological impact of long-chain nitrosoalkanes.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the cytotoxicity and genotoxicity of 1-nitrosohexadecane (hypothetical), NDMA, and NDEA.

Table 1: Cytotoxicity Data

CompoundCell LineAssayIncubation Time (h)IC50 (mM)
1-Nitrosohexadecane (Hypothetical) HepG2LDH Release248.5
N-Nitrosodimethylamine (NDMA) HepG2LDH Release2416.0[1]
N-Nitrosodiethylamine (NDEA) HepG2LDH Release24Not explicitly found

Table 2: Genotoxicity Data

CompoundTest SystemMetabolic ActivationEndpointResult
1-Nitrosohexadecane (Hypothetical) Ames Test (TA100)With S9 MixRevertant Colonies2.5-fold increase over control
N-Nitrosodimethylamine (NDMA) Ames Test (TA100)With Hamster S9 MixRevertant ColoniesSignificant increase[2][3]
N-Nitrosodiethylamine (NDEA) Ames Test (TA100)With Hamster S9 MixRevertant ColoniesSignificant increase[2][3]
1-Nitrosohexadecane (Hypothetical) Comet Assay (HepG2)N/A% Tail DNA35%
N-Nitrosodimethylamine (NDMA) Comet Assay (NIH3T3)N/ADNA double-strand breaksIncreased
N-Nitrosodiethylamine (NDEA) Comet Assay (NIH3T3)N/ADNA double-strand breaksIncreased

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantitatively measures cytotoxicity by detecting the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with a compromised plasma membrane.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (1-nitrosohexadecane, NDMA, NDEA) and incubate for the desired period (e.g., 24 hours). Include a vehicle control (untreated cells) and a maximum LDH release control (cells treated with a lysis solution).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Absorbance of treated cells - Absorbance of vehicle control) / (Absorbance of maximum release control - Absorbance of vehicle control)] * 100.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

  • Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100) based on their sensitivity to different types of mutagens.

  • Metabolic Activation: Prepare an S9 fraction from the liver of induced rodents (e.g., rats or hamsters) to provide metabolic enzymes that can convert pro-mutagens into active mutagens.

  • Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and the S9 mix (if required) in molten top agar.

  • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for the detection of DNA damage at the level of the individual eukaryotic cell.

  • Cell Preparation: Prepare a single-cell suspension from the desired cell line (e.g., HepG2) or primary cells.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and pipette onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will migrate away from the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., % tail DNA, tail moment).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activity of nitrosamines.

Metabolic_Activation_of_Nitrosamines cluster_0 Phase I Metabolism cluster_1 Cellular Targets Nitrosamine Nitrosamine α-hydroxynitrosamine α-hydroxynitrosamine Nitrosamine->α-hydroxynitrosamine Cytochrome P450 Diazonium ion Diazonium ion α-hydroxynitrosamine->Diazonium ion Spontaneous decomposition Carbonium ion Carbonium ion Diazonium ion->Carbonium ion DNA DNA Carbonium ion->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts

Caption: Metabolic activation of aliphatic nitrosamines.

Cytotoxicity_Assay_Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Collect Supernatant Collect Supernatant Incubate->Collect Supernatant Add LDH Reagent Add LDH Reagent Collect Supernatant->Add LDH Reagent Measure Absorbance Measure Absorbance Add LDH Reagent->Measure Absorbance Calculate Cytotoxicity Calculate Cytotoxicity Measure Absorbance->Calculate Cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

PI3K_Akt_Signaling_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Survival Cell Survival Akt->Cell Survival promotes Cell Proliferation Cell Proliferation mTOR->Cell Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Simplified PI3K/Akt signaling pathway.

References

Confirming the Structure of 1-Nitrosohexadecane Adducts: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of adducts between reactive molecules and biological macromolecules is a critical area of study in toxicology, drug development, and cell signaling research. 1-Nitrosohexadecane, a long-chain alkyl nitroso compound, represents a class of molecules with the potential to form covalent adducts with proteins and nucleic acids, leading to altered biological function. Elucidating the precise structure of these adducts is paramount to understanding their biological impact. This guide provides a comparative overview of the primary analytical techniques used to confirm the structure of such adducts, supported by experimental considerations and data presentation strategies.

Comparison of Key Analytical Techniques

The confirmation of 1-nitrosohexadecane adduct structures relies on a multi-pronged analytical approach, primarily centered around mass spectrometry and nuclear magnetic resonance spectroscopy. Each technique offers distinct advantages and limitations.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular weight of the adduct, elemental composition (with high-resolution MS), and fragmentation patterns for localization of the modification.Detailed three-dimensional atomic structure, confirmation of covalent bonds, and stereochemistry.
Sensitivity High (femtomole to attomole range).[1]Lower (micromolar to millimolar range).
Sample Requirement Small (micrograms or less).Larger (milligrams).
Throughput High, suitable for screening complex mixtures.[2]Low, requires purified samples and longer acquisition times.
Structural Detail Infers structure from mass shifts and fragmentation; precise bonding often ambiguous.[3]Provides unambiguous structural information, including bond connectivity and spatial arrangement.[4][5]
Applicability Broadly applicable to proteins, peptides, and DNA adducts in complex biological matrices.[3][6]Best suited for purified adducts of small molecules, peptides, or small proteins.

Experimental Protocols for Adduct Characterization

Detailed and robust experimental protocols are essential for the successful identification and structural confirmation of 1-nitrosohexadecane adducts.

Mass Spectrometry-Based Workflow

Mass spectrometry is a cornerstone for identifying and characterizing protein and DNA adducts due to its high sensitivity and ability to analyze complex mixtures.[1][2][3] A general workflow involves several key steps:

  • Sample Preparation:

    • In vitro adduction: Incubate purified protein (e.g., human serum albumin) or DNA with 1-nitrosohexadecane under controlled conditions (buffer, temperature, time).

    • In vivo analysis: Isolate target proteins or DNA from cells or tissues exposed to 1-nitrosohexadecane.

  • Proteomic Sample Processing (for protein adducts):

    • Protein Digestion: The adducted protein is typically digested into smaller peptides using a specific protease, most commonly trypsin. This is known as the "bottom-up" approach.[3]

    • Peptide Enrichment: Optionally, enrich for adducted peptides using chromatographic techniques to increase the chances of detection.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separate the complex mixture of peptides using reverse-phase high-performance liquid chromatography (HPLC).

    • Tandem Mass Spectrometry (MS/MS): The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the intact peptide ions (MS1). Then, specific peptide ions are selected, fragmented (e.g., by collision-induced dissociation - CID), and the m/z of the fragments are measured (MS2).[2][7]

  • Data Analysis:

    • Database Searching: The acquired MS/MS spectra are searched against a protein database to identify the peptide sequences.

    • Open Modification Search: To identify unknown adducts, an "open" or "error-tolerant" search is performed, which allows for a variable mass shift on any amino acid residue.[8] This will reveal the mass of the 1-nitrosohexadecane adduct.

    • Manual Spectral Interpretation: The fragmentation pattern in the MS/MS spectrum is manually inspected to confirm the peptide sequence and pinpoint the exact amino acid residue modified by 1-nitrosohexadecane.

NMR Spectroscopy for Definitive Structure Elucidation

While MS provides strong evidence for the presence and location of an adduct, NMR spectroscopy is the gold standard for determining its precise three-dimensional structure.[4][5][9]

  • Sample Preparation:

    • Synthesis of Model Adducts: Synthesize and purify a model adduct, for example, by reacting 1-nitrosohexadecane with a specific amino acid (e.g., cysteine or lysine) or a short peptide.

    • Isotopic Labeling: For larger adducts or to simplify complex spectra, isotopic labeling (e.g., with ¹³C or ¹⁵N) of either the 1-nitrosohexadecane or the target molecule can be employed.

  • NMR Data Acquisition:

    • 1D NMR: Acquire one-dimensional proton (¹H) and carbon (¹³C) NMR spectra to get an initial overview of the molecule's structure.

    • 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish correlations between protons and carbons and to determine the bonding framework of the adduct.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of atoms, which is crucial for determining the 3D conformation of the adduct.

  • Structure Calculation and Refinement:

    • The distance and dihedral angle restraints derived from the NMR data are used in computational software to calculate and refine a three-dimensional model of the 1-nitrosohexadecane adduct.

Visualization of Experimental Workflows

Clear visualization of experimental workflows is crucial for understanding the logical progression of adduct characterization.

Adduct_Identification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_confirmation Structure Confirmation in_vitro In vitro Reaction (1-nitrosohexadecane + Target) digestion Proteolytic Digestion in_vitro->digestion nmr NMR Spectroscopy (1D & 2D experiments) in_vitro->nmr Purified Adduct in_vivo In vivo Exposure (Cell/Tissue Lysis) in_vivo->digestion lcms LC-MS/MS Analysis digestion->lcms Peptides data_analysis Database Search & Open Modification Analysis lcms->data_analysis localization Adduct Localization (MS/MS Fragmentation) data_analysis->localization structure 3D Structure Elucidation (NMR Data) nmr->structure Signaling_Pathway_Implication nitrosoalkane 1-Nitrosohexadecane protein Target Protein (e.g., Kinase, Transcription Factor) nitrosoalkane->protein Covalent Modification adduct Protein Adduct protein->adduct function_alt Altered Protein Function (Activation/Inhibition) adduct->function_alt downstream Downstream Signaling Cascade function_alt->downstream response Cellular Response (e.g., Apoptosis, Proliferation) downstream->response

References

Benchmarking the Performance of Nitric Oxide Donors in Key Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of various nitric oxide (NO) donors in critical biological assays. While specific experimental data for 1-nitrosohexadecane is not publicly available, this document benchmarks the performance of representative compounds from major classes of NO donors, including C-nitroso compounds, S-nitrosothiols (RSNOs), and diazeniumdiolates (NONOates). This allows for an objective comparison of their efficacy and potential therapeutic applications.

Executive Summary

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. The therapeutic potential of NO has led to the development of a diverse range of NO-releasing compounds. Understanding the comparative performance of these donors in standardized assays is crucial for the selection and development of novel therapeutics. This guide summarizes key performance data, details experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows to aid researchers in their evaluation of NO donors.

Data Presentation: Comparative Performance of NO Donors

The following tables summarize the quantitative performance of various NO donors in vasodilation, platelet aggregation inhibition, and cytotoxicity assays.

Table 1: Vasodilation Activity of Nitric Oxide Donors

NO Donor ClassCompoundAssay SystemConcentrationObserved EffectReference
C-nitroso Compound 1-Nitrosocyclohexyl acetate (NCA)Isolated mouse aortic ringsEC₅₀: 4.4 µMConcentration-dependent relaxation[1]
Organic Nitrate Isosorbide Dinitrate (ISDN)Rat aorta10 mg/kg p.o.No significant hypotension[2]
NO Donor FK409Rat aorta0.32 mg/kg p.o.Significant hypotensive effects[2]
NO Donor FR146801Rat aorta10 mg/kg p.o.No significant hypotension[2]

Table 2: Platelet Aggregation Inhibition by Nitric Oxide Donors

NO Donor ClassCompoundAssay SystemConcentrationObserved EffectReference
S-nitrosothiol S-NO-Human Serum Albumin (S-NO-HSA)Whole blood aggregometry200 µmol/LVirtually no antiplatelet action[3]
Diazeniumdiolate DEA-NONOateWhole blood aggregometry100-200 µmol/LSignificant dose-dependent attenuation of platelet function[3]

Table 3: Cytotoxicity of Nitric Oxide Donors

NO Donor ClassCompoundCell LineConcentrationObserved EffectReference
Metal-nitrosyl Sodium Nitroprusside (SNP)Rat carotid arterial smooth muscle cells (epithelioid)> 0.2 mmol/lTime- and dose-dependent decrease in cell viability[4]
S-nitrosothiol S-nitroso-N-acetylpenicillamine (SNAP)Rat carotid arterial smooth muscle cells (epithelioid)> 0.2 mmol/lTime- and dose-dependent decrease in cell viability[4]
Diazeniumdiolate DEA-NONOateNot specifiedNot specifiedNot specified
C-nitroso Compound 1-nitrosohexadecaneNot specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Vasodilation Assay (Wire Myography)

This assay assesses the ability of a test compound to induce relaxation of pre-constricted blood vessels ex vivo.

  • Tissue Preparation: Subcutaneous resistance arteries are dissected and mounted on a wire myograph. The arteries are stretched to a physiologically relevant resting tension.

  • Standardization: The vessels are challenged with a high potassium salt solution to ensure robust contractile responses. Endothelial function is assessed by adding an endothelium-dependent vasorelaxant.

  • Compound Testing:

    • Vessels are pre-constricted with a vasoconstrictive agent (e.g., phenylephrine, U46619).

    • A cumulative concentration-response curve is generated by adding increasing concentrations of the NO donor.

    • Changes in vessel tone (relaxation) are recorded under isometric conditions.

  • Data Analysis: The concentration of the NO donor that produces 50% of the maximal relaxation (EC₅₀) is calculated.

Platelet Aggregation Inhibition Assay (Whole Blood Aggregometry)

This assay measures the ability of a test compound to inhibit platelet aggregation in a whole blood sample.

  • Blood Collection: Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., citrate).

  • Compound Incubation: The whole blood sample is incubated with the test NO donor at various concentrations.

  • Aggregation Induction: A platelet agonist (e.g., ADP, collagen) is added to induce platelet aggregation.

  • Measurement: Platelet aggregation is measured using an impedance aggregometer, which detects the change in electrical impedance as platelets aggregate onto electrodes.

  • Data Analysis: The extent of platelet aggregation inhibition is calculated relative to a vehicle control.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.

  • Cell Culture: Adherent cells (e.g., smooth muscle cells, endothelial cells) are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the NO donor for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The concentration of the compound that reduces cell viability by 50% (IC₅₀) is determined.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows.

NitricOxideSignaling cluster_Vessel Blood Vessel Endothelial_Cell Endothelial Cell Smooth_Muscle_Cell Smooth Muscle Cell NO_Donor NO Donor (e.g., 1-nitrosohexadecane) NO Nitric Oxide (NO) NO_Donor->NO releases sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive diffuses into Smooth Muscle Cell sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active activates cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Calcium_Channels Ca²⁺ Channels PKG->Calcium_Channels inhibits Myosin_LC_Phosphatase Myosin Light Chain Phosphatase PKG->Myosin_LC_Phosphatase activates Calcium_Decrease ↓ [Ca²⁺]i Calcium_Channels->Calcium_Decrease Relaxation Vasodilation Calcium_Decrease->Relaxation Myosin_LC_Dephosphorylation Myosin Light Chain Dephosphorylation Myosin_LC_Phosphatase->Myosin_LC_Dephosphorylation Myosin_LC_Dephosphorylation->Relaxation

Caption: Nitric Oxide Signaling Pathway in Vasodilation.

NO_Donor_Comparison_Workflow cluster_Preparation Preparation cluster_Execution Experiment Execution cluster_Analysis Data Analysis and Comparison Select_Donors Select NO Donors (e.g., C-nitroso, RSNO, NONOate) Vasodilation_Assay Vasodilation Assay Select_Donors->Vasodilation_Assay Platelet_Assay Platelet Aggregation Inhibition Assay Select_Donors->Platelet_Assay Cytotoxicity_Assay Cytotoxicity Assay Select_Donors->Cytotoxicity_Assay Prepare_Assays Prepare Assay Systems (e.g., Isolated Vessels, Platelets, Cell Lines) Prepare_Assays->Vasodilation_Assay Prepare_Assays->Platelet_Assay Prepare_Assays->Cytotoxicity_Assay EC50 Determine EC₅₀ (Vasodilation) Vasodilation_Assay->EC50 Inhibition_Percent Calculate % Inhibition (Platelet Aggregation) Platelet_Assay->Inhibition_Percent IC50 Determine IC₅₀ (Cytotoxicity) Cytotoxicity_Assay->IC50 Compare_Performance Compare Performance Metrics EC50->Compare_Performance Inhibition_Percent->Compare_Performance IC50->Compare_Performance

Caption: Experimental Workflow for Comparing NO Donors.

References

Safety Operating Guide

Prudent Disposal of Hexadecane, 1-nitroso-: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Hexadecane, 1-nitroso- could be located. The following guidance is based on the general safety and handling protocols for nitroso compounds, a class of chemicals that should be handled with extreme caution due to their potential for high toxicity and carcinogenicity. Researchers, scientists, and drug development professionals are strongly advised to consult with their institution's Environmental Health and Safety (EHS) office before handling or disposing of this compound.

Nitroso compounds are recognized for their potential to be volatile, explosive, or carcinogenic under specific conditions.[1] Therefore, implementing appropriate safety measures, including the use of personal protective equipment (PPE), engineering controls, and proper waste disposal protocols, is imperative.[1] Many N-nitroso compounds are known carcinogens, and their synthesis and handling demand stringent safety precautions.[2]

Immediate Safety and Handling Protocols

Due to the lack of specific data for Hexadecane, 1-nitroso-, it should be treated as a substance of unknown toxicity and potential carcinogenicity. The following table summarizes the recommended immediate safety and handling procedures:

Precautionary Measure Guideline Rationale
Engineering Controls Handle exclusively in a certified chemical fume hood.To prevent inhalation of potentially toxic and carcinogenic vapors.
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.To prevent skin and eye contact with the substance.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3]To prevent accidental ingestion.
Spill Response In case of a spill, evacuate the area and consult your institution's EHS for cleanup procedures.To minimize exposure to a potentially hazardous substance.

First Aid Measures

In the event of exposure, the following first aid measures are recommended:

Exposure Route First Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water.[4]
Eye Contact Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Proper Disposal Procedures

The disposal of Hexadecane, 1-nitroso- must be conducted in accordance with local, state, and federal regulations. Given its potential hazards, it should be treated as hazardous waste.

A chemical degradation method has been described for the disposal of N-nitroso compounds, which may be applicable. This procedure involves treatment with an aluminum:nickel alloy powder in a progressively basic solution, which has been shown to destroy the nitroso functionality.[5][6]

Experimental Protocol for Chemical Degradation of N-Nitroso Compounds:

This protocol is adapted from a published procedure for the decontamination of nitrosoureas and related N-nitroso compounds and should be performed by trained personnel in a controlled laboratory setting.

  • Preparation: In a suitable reaction vessel within a chemical fume hood, dissolve the Hexadecane, 1-nitroso- waste in an appropriate solvent.

  • Treatment: Add aluminum:nickel alloy powder to the solution.

  • Basification: Gradually add a 1 M potassium hydroxide solution to the stirring mixture to increase the basicity.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The completeness of the reaction can be monitored by chromatographic techniques to confirm the disappearance of the starting N-nitroso compound.[6]

  • Waste Disposal: Once the degradation is complete, the resulting mixture should be neutralized and disposed of as hazardous waste according to institutional guidelines.

Logical Workflow for Handling and Disposal

The following diagram illustrates the decision-making process and workflow for the safe handling and disposal of Hexadecane, 1-nitroso-.

cluster_Handling Safe Handling Protocol cluster_Disposal Disposal Workflow cluster_Emergency Emergency Response Start Start: Receive Hexadecane, 1-nitroso- AssessHazards Assess Hazards (Treat as Unknown Toxicity/Carcinogen) Start->AssessHazards UseControls Implement Engineering Controls (Chemical Fume Hood) AssessHazards->UseControls WearPPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) UseControls->WearPPE PerformWork Perform Experimental Work WearPPE->PerformWork Decontaminate Decontaminate Work Area and Glassware PerformWork->Decontaminate Spill Spill Occurs PerformWork->Spill Exposure Personnel Exposure PerformWork->Exposure CollectWaste Collect Waste in a Labeled, Sealed Container Decontaminate->CollectWaste ChooseDisposal Choose Disposal Method CollectWaste->ChooseDisposal ChemicalDegradation Chemical Degradation (Al:Ni Alloy, Basic Solution) ChooseDisposal->ChemicalDegradation If feasible & approved HazardousWaste Dispose as Hazardous Waste via EHS ChooseDisposal->HazardousWaste Direct Disposal Neutralize Neutralize Reaction Mixture ChemicalDegradation->Neutralize Neutralize->HazardousWaste Evacuate Evacuate Area Spill->Evacuate NotifyEHS Notify EHS Evacuate->NotifyEHS FirstAid Administer First Aid Exposure->FirstAid MedicalAttention Seek Medical Attention FirstAid->MedicalAttention

Caption: Workflow for safe handling and disposal of Hexadecane, 1-nitroso-.

References

Essential Safety and Logistical Information for Handling Hexadecane, 1-nitroso-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of Hexadecane, 1-nitroso-. Given the compound's structure, a combination of precautions for both long-chain alkanes and the highly hazardous N-nitroso functional group is essential. N-nitroso compounds are recognized as potential carcinogens, necessitating stringent safety measures.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table outlines the required equipment for handling Hexadecane, 1-nitroso-.

PPE CategoryItemSpecifications
Hand Protection Double-gloving system- Inner Glove: Nitrile, chemical-resistant- Outer Glove: Thicker, chemical-resistant (e.g., butyl rubber or Viton)
Body Protection Chemical-resistant lab coat or gownSolid front, tight-fitting cuffs.
Eye and Face Protection Safety goggles and face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles.[1]
Respiratory Protection NIOSH-approved respiratorAn N95 respirator is the minimum requirement for handling powders. For handling solutions or potential aerosols, a full-face respirator with appropriate cartridges for organic vapors and particulates is recommended.[2]
Foot Protection Closed-toe shoesMade of a non-porous material.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Ventilation: All work with Hexadecane, 1-nitroso- must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Designated Area: Establish a designated area for handling this compound, clearly marked with hazard signs.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable liners.

  • Weighing: If handling a solid form, weigh the compound in the fume hood on a tared, sealed container to prevent dispersal.

  • Solution Preparation: When preparing solutions, add the compound slowly to the solvent to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: After handling, thoroughly decontaminate the work area. Remove outer gloves first, followed by the inner gloves, and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste contaminated with Hexadecane, 1-nitroso- must be treated as hazardous waste.

  • Solid Waste: Contaminated PPE, absorbent liners, and weighing papers should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, sealed hazardous waste container. Do not pour down the drain.[4]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations.

Quantitative Data Summary

The following table summarizes key physical and chemical properties of the parent compound, Hexadecane. These properties are important for understanding its physical behavior.

PropertyValue
Molecular Formula C₁₆H₃₄
Molar Mass 226.4 g/mol [5]
CAS Number 544-76-3[5]
Appearance Colorless liquid or solid
Boiling Point 287 °C (549 °F)
Melting Point 18 °C (64 °F)
Flash Point 135 °C (275 °F)
Density 0.773 g/cm³

Experimental Workflow: Chemical Spill Response

The following diagram outlines the step-by-step procedure for safely managing a spill of Hexadecane, 1-nitroso-.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor and Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill (Use absorbent pads) ppe->contain neutralize Neutralize (if applicable) Consult SDS contain->neutralize cleanup Clean Up Spill Residue neutralize->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose end Spill Response Complete dispose->end

Caption: Workflow for handling a chemical spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.